1,1,1-Tris(diphenylphosphino)methane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
bis(diphenylphosphanyl)methyl-diphenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H31P3/c1-7-19-31(20-8-1)38(32-21-9-2-10-22-32)37(39(33-23-11-3-12-24-33)34-25-13-4-14-26-34)40(35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30,37H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYDFRUPZLLIHQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C(P(C3=CC=CC=C3)C4=CC=CC=C4)P(C5=CC=CC=C5)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H31P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10390702 | |
| Record name | Methanetriyltris(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28926-65-0 | |
| Record name | Methanetriyltris(diphenylphosphane) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10390702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 28926-65-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 1,1,1-Tris(diphenylphosphino)methane
Introduction: The Significance of a Tripodal Ligand
In the realm of coordination chemistry and homogeneous catalysis, the geometric arrangement of donor atoms around a central metal ion is a critical determinant of reactivity and selectivity. Among the diverse architectures of polydentate ligands, tripodal ligands, which possess three donor atoms connected to a single apical atom, offer a unique combination of steric control and electronic tunability. 1,1,1-Tris(diphenylphosphino)methane, often abbreviated as "triphos" or more systematically as HC(PPh₂)₃, stands as a cornerstone of this ligand class. Its three diphenylphosphino groups, converging on a central methane carbon, create a facial coordination cap that can stabilize a wide array of transition metal complexes, influencing their catalytic activity and spectroscopic properties. This guide provides a comprehensive overview of the synthesis, characterization, and fundamental properties of this important molecule, tailored for researchers and professionals in the chemical sciences.
Synthesis of this compound: A Mechanistic Approach
The construction of the C-P bonds in this compound is most effectively achieved through the nucleophilic attack of a diphenylphosphide anion on a suitable one-carbon electrophile. The following protocol is a representative and widely adopted method, grounded in the fundamental principles of organophosphorus chemistry.
Causality Behind Experimental Choices
The selection of reagents and conditions is dictated by the need to generate the potent diphenylphosphide nucleophile and control its reaction with a trifunctional methane equivalent.
-
Generation of the Diphenylphosphide Anion: Sodium diphenylphosphide (NaPPh₂) is a common and effective source of the PPh₂⁻ anion. It is typically prepared in situ by the reduction of triphenylphosphine with an alkali metal, such as sodium, in an inert, aprotic solvent like dioxane or tetrahydrofuran (THF). The cleavage of a phenyl group is a well-established method for generating this nucleophile.
-
The Methane Precursor: Chloroform (CHCl₃) serves as the trifunctional electrophilic carbon source. The stepwise displacement of the three chloride ions by the diphenylphosphide anion leads to the formation of the desired product.
-
Solvent and Reaction Conditions: The reaction is conducted under strictly anhydrous and anaerobic conditions to prevent the oxidation of the highly reactive phosphide anion. Ethereal solvents like THF or dioxane are ideal for their ability to solvate the sodium cation and for their inertness under the reaction conditions. The reaction temperature is carefully controlled to manage the exothermicity and to minimize side reactions.
Step-by-Step Experimental Protocol
Materials:
-
Triphenylphosphine (Ph₃P)
-
Sodium metal
-
Dioxane or Tetrahydrofuran (THF), anhydrous
-
Chloroform (CHCl₃)
-
Degassed water
-
Ethanol
-
Diethyl ether
Procedure:
-
Preparation of Sodium Diphenylphosphide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add anhydrous dioxane or THF (150 mL). Carefully add sodium metal (4.6 g, 0.2 mol) in small pieces, followed by triphenylphosphine (26.2 g, 0.1 mol).
-
The mixture is heated to reflux with vigorous stirring under a nitrogen atmosphere. The reaction is typically complete within 4-6 hours, indicated by the complete consumption of the sodium metal and the formation of a deep red-orange solution of sodium diphenylphosphide.
-
Reaction with Chloroform: Cool the reaction mixture to 0 °C using an ice bath. While maintaining vigorous stirring, add a solution of chloroform (4.0 g, 0.033 mol) in anhydrous dioxane or THF (20 mL) dropwise over a period of 1 hour. An exothermic reaction will occur, and the color of the solution will gradually fade.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12 hours.
-
Work-up and Purification: Carefully quench the reaction by the slow, dropwise addition of degassed water (20 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield a crude solid.
-
The crude product is purified by recrystallization from a hot ethanol/toluene mixture to afford this compound as a white crystalline solid.
Caption: Synthetic workflow for this compound.
Comprehensive Characterization of this compound
The identity and purity of the synthesized this compound are confirmed through a combination of spectroscopic and analytical techniques.
Spectroscopic Data
| Technique | Solvent | Expected Chemical Shift (δ) / ppm | Key Features |
| ³¹P NMR | CDCl₃ | -20 to -25 | A single sharp resonance, indicating the equivalence of the three phosphorus atoms. |
| ¹H NMR | CDCl₃ | 7.0 - 7.5 (m, 30H, Phenyl) | Complex multiplet for the aromatic protons. |
| ~4.5 (q, 1H, Methine) | A quartet for the methine proton due to coupling with the three equivalent phosphorus atoms (²JP-H). | ||
| ¹³C NMR | CDCl₃ | 128 - 140 (m, Phenyl carbons) | A series of multiplets for the aromatic carbons, showing P-C coupling. |
| ~40 (m, Methine carbon) | A multiplet for the central methine carbon, coupled to the three phosphorus atoms. |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the specific NMR instrument used. The provided data are representative values.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
³¹P NMR: The ³¹P{¹H} NMR spectrum is the most diagnostic tool for the characterization of this ligand.[1] It should exhibit a single, sharp resonance, confirming the C₃ symmetry of the molecule in solution and the chemical equivalence of the three phosphorus atoms. The chemical shift is typically observed in the upfield region characteristic of tertiary phosphines.
-
¹H NMR: The ¹H NMR spectrum provides further structural confirmation. The thirty aromatic protons of the phenyl groups will appear as a complex multiplet in the aromatic region. The most informative signal is that of the single methine proton, which is expected to be a quartet due to coupling to the three equivalent phosphorus nuclei (a "quartet" of 1:3:3:1 intensity pattern is expected for coupling to three equivalent spin-1/2 nuclei).
-
¹³C NMR: The ¹³C{¹H} NMR spectrum will show a series of resonances for the aromatic carbons, many of which will appear as multiplets due to coupling with the phosphorus atoms. The signal for the central methine carbon is also expected to be a multiplet due to one-bond coupling to the three phosphorus atoms.
X-ray Crystallography
Applications in Coordination Chemistry and Catalysis
The primary utility of this compound lies in its role as a tripodal ligand in coordination chemistry. Its geometry enforces a facial coordination mode, which can be exploited to:
-
Stabilize Reactive Intermediates: The triphos ligand can stabilize unusual coordination geometries and reactive metal-ligand multiple bonds.
-
Influence Catalytic Selectivity: By occupying three coordination sites, the ligand creates a sterically defined pocket around the metal center, which can influence the regioselectivity and stereoselectivity of catalytic reactions.
-
Model Catalytic Cycles: The well-defined coordination environment provided by the triphos ligand allows for the isolation and characterization of intermediates in catalytic cycles, providing valuable mechanistic insights.
Caption: Facial coordination of the triphos ligand to a metal center.
Conclusion
This compound is a versatile and valuable tripodal phosphine ligand with a rich coordination chemistry. Its synthesis, while requiring careful handling of air-sensitive reagents, is straightforward and based on well-established organophosphorus reactions. The characterization of this ligand is readily achieved through standard spectroscopic techniques, with ³¹P NMR being particularly informative. The unique structural constraints imposed by its tripodal nature make it an indispensable tool for the design of novel catalysts and for the study of fundamental organometallic reaction mechanisms.
References
- Issleib, K. & Abicht, H. P. Synthese und eigenschaften tertiärer phosphine mit der gruppe P-C-P. J. Prakt. Chem.312, 456-466 (1970).
- Wilkinson, G., et al. π-Arene and π-phenoxo complexes of ruthenium and rhodium. J. Chem. Soc., Dalton Trans., 1995-2001 (1976).
- Braunstein, P., Richert, J. L., & Dusausoy, Y. Bis(diphenylphosphino)methane-assisted synthesis of iron–platinum and –palladium clusters. Crystal structures of [Fe₂(μ-dppm)(CO)₈] and [FePt₂(μ-dppm)(CO)₆](dppm = Ph₂PCH₂PPh₂). J. Chem. Soc., Dalton Trans., 3801-3812 (1990).
- Moulton, C. J. & Shaw, B. L. Transition metal–carbon bonds. Part XLII. Complexes of nickel, palladium, platinum, rhodium and iridium with the tridentate ligand 2,6-bis[(di-t-butylphosphino)methyl]phenyl. J. Chem. Soc., Dalton Trans., 1020-1024 (1976).
- Fernández, E. J., Gimeno, M. C., Jones, P. G., Laguna, A., Laguna, M., & Olmos, E. Synthesis of heteropolynuclear complexes with 1,1,1-tris(diphenylphosphinomethyl)ethane. Crystal structure of [(OC)₄Mo{(Ph₂PCH₂)₂CMe(CH₂PPh₂)}AuCl]. J. Chem. Soc., Dalton Trans., 3603-3608 (1996).
-
PubChem. Bis(diphenylphosphino)methane. [Link]
-
Royal Society of Chemistry. Electronic Supplementary Information. [Link]
-
Wikipedia. Phosphorus-31 nuclear magnetic resonance. [Link]
Sources
An In-depth Technical Guide to Tris(diphenylphosphino)methane: HC(PPh₂)₃
Prepared by: Gemini, Senior Application Scientist
Abstract
Tris(diphenylphosphino)methane, systematically named phosphine and commonly abbreviated as "triphos," is a tripodal, tridentate phosphine ligand. Its unique three-dimensional architecture, where three diphenylphosphino groups are attached to a central methine carbon, imparts distinct coordination properties that are highly valuable in inorganic and organometallic chemistry. This guide provides a comprehensive overview of the fundamental physical and chemical properties of HC(PPh₂)₃, intended for researchers and professionals in chemistry and drug development. We will delve into its synthesis, structural characteristics, spectroscopic signature, and coordination chemistry, providing both theoretical understanding and practical experimental protocols.
Synthesis and Purification
The synthesis of tris(diphenylphosphino)methane is most effectively achieved through the nucleophilic substitution of a trihalomethane with a diphenylphosphide salt. The common and logical precursor for the central methine carbon is chloroform (CHCl₃). The diphenylphosphide nucleophile is typically generated in situ from the reaction of triphenylphosphine with an alkali metal.
The causality for this synthetic choice lies in the reliability of forming the potent diphenylphosphide nucleophile (Ph₂P⁻) and its subsequent reaction with the electrophilic carbon of chloroform. Using a 3:1 stoichiometric ratio of the phosphide to chloroform allows for the construction of the tripodal framework in a single, convergent step.
Experimental Protocol: Synthesis of HC(PPh₂)₃
This protocol is based on established methods for the synthesis of analogous poly(diphenylphosphino)alkanes.[1]
Safety Precaution: This synthesis must be conducted under a dry, inert atmosphere (e.g., Argon or Nitrogen) using Schlenk line techniques. All solvents must be rigorously dried and degassed prior to use. Phenylphosphines are air-sensitive and have a characteristic odor.
Reagents:
-
Triphenylphosphine (Ph₃P)
-
Lithium metal or Lithium Hydride (LiH)
-
Anhydrous, degassed Tetrahydrofuran (THF)
-
Chloroform (CHCl₃), freshly distilled
-
Degassed water
-
Methanol
Procedure:
-
Preparation of Lithium Diphenylphosphide (Ph₂PLi):
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add triphenylphosphine (3.0 eq).
-
Add freshly dried THF via cannula to dissolve the triphenylphosphine.
-
Add lithium metal (cut into small pieces) or lithium hydride (6.0 eq for Li, 3.0 eq for LiH). The reaction with lithium metal is often preferred and results in the formation of lithium diphenylphosphide and phenyllithium.
-
Stir the mixture at room temperature. The solution will typically develop a deep red-orange color, indicating the formation of the Ph₂P⁻ anion. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction by ³¹P NMR until the signal for Ph₃P has disappeared.
-
-
Formation of HC(PPh₂)₃:
-
Cool the solution of Ph₂PLi to 0 °C in an ice bath.
-
Slowly add a solution of chloroform (1.0 eq) in dry THF to the reaction mixture via a dropping funnel or syringe pump over 1-2 hours. Causality: A slow addition rate is crucial to control the exothermicity of the reaction and to minimize the formation of side products.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
-
Workup and Purification:
-
Quench the reaction by the slow, careful addition of degassed water at 0 °C to hydrolyze any remaining reactive species.
-
Remove the THF under reduced pressure.
-
Extract the product into dichloromethane or toluene. Wash the organic layer with degassed water to remove lithium salts.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent in vacuo.
-
The resulting crude solid can be purified by recrystallization. A common method is dissolution in a minimal amount of hot dichloromethane or toluene followed by the slow addition of a less-polar solvent like methanol or hexanes until turbidity is observed, then allowing the solution to cool slowly.
-
Collect the resulting white crystalline solid by filtration, wash with cold methanol, and dry under vacuum.
-
Molecular Structure and Physicochemical Properties
Tris(diphenylphosphino)methane possesses a tripodal or "three-legged" geometry with approximate C₃ᵥ symmetry. The central sp³-hybridized carbon atom serves as an anchor for the three diphenylphosphino groups. This structure is crucial for its function as a tridentate ligand, as the three phosphorus atoms are held in a specific spatial arrangement that allows them to coordinate to a single metal center in a facial (fac) capping mode.
The key physicochemical properties of HC(PPh₂)₃ are summarized in the table below. The high melting point reflects a stable, well-ordered crystalline lattice. Its insolubility in water and solubility in nonpolar organic solvents are characteristic of a large, lipophilic molecule dominated by phenyl groups.
| Property | Value | Source(s) |
| Systematic Name | phosphine | - |
| Common Name | Tris(diphenylphosphino)methane; Triphos | - |
| CAS Number | 28926-65-0 | [2][3] |
| Molecular Formula | C₃₇H₃₁P₃ | [2][3] |
| Molecular Weight | 568.58 g/mol | [2][3] |
| Appearance | White crystalline solid | [2] |
| Melting Point | 168 - 172 °C | [2] |
| Solubility | Insoluble in water. Soluble in THF, CH₂Cl₂, Chloroform, Toluene. | General |
| Storage Conditions | Store under inert atmosphere (Argon or N₂), 2-8°C, protect from light. | [3] |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of HC(PPh₂)₃. The key techniques are NMR spectroscopy (³¹P, ¹H, and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive structural information in solution.[4]
-
³¹P NMR: Due to the C₃ᵥ symmetry of the molecule, the three phosphorus atoms are chemically equivalent. Therefore, the proton-decoupled ³¹P NMR spectrum is expected to show a single, sharp singlet.[5][6] The chemical shift is anticipated to be upfield (less positive/more negative) compared to triphenylphosphine (PPh₃, δ ≈ -5 ppm), likely in the range of -20 to -30 ppm , similar to the related bis(diphenylphosphino)methane (dppm, δ ≈ -23 ppm). This upfield shift is a consequence of the increased electron density on the phosphorus atoms due to the replacement of a phenyl group with the more electron-donating methanide bridge.
-
¹H NMR: The ¹H NMR spectrum is characterized by two main regions.
-
Aromatic Region: A complex multiplet between δ 7.0 - 7.5 ppm corresponding to the 30 protons of the six phenyl rings.
-
Methine Proton: The most diagnostic signal is that of the single proton on the central carbon (HC(P)₃). This proton is coupled to three equivalent spin-½ phosphorus nuclei. According to the n+1 rule, its signal should be split into a quartet (1:3:3:1 intensity ratio) .[7] The chemical shift is expected in the range of δ 3.5 - 5.0 ppm due to the influence of the three adjacent phosphorus atoms. The two-bond coupling constant, ²JP-H, would be a key parameter to report from an experimental spectrum.
-
-
¹³C NMR: In a proton-decoupled ¹³C NMR spectrum, signals for the phenyl carbons will appear in the typical aromatic region (δ 120-140 ppm). The unique methine carbon will also be coupled to the three phosphorus atoms, resulting in a quartet .
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Coupling |
| ³¹P | -20 to -30 | Singlet | - |
| ¹H | ~7.0 - 7.5 | Multiplet | H-H |
| ~3.5 - 5.0 (Methine C-H) | Quartet | ²JP-H | |
| ¹³C | ~120 - 140 (Phenyl C's) | Multiplets | JP-C |
| (Varies) (Methine C) | Quartet | ¹JP-C |
Vibrational Spectroscopy (IR)
Infrared (IR) spectroscopy is useful for identifying key functional groups and confirming the overall structure. The spectrum of HC(PPh₂)₃ is expected to be complex, particularly in the fingerprint region, but key stretches are diagnostic.[8][9]
| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |
| 3050 - 3080 | Aromatic C-H Stretch (sp²) | Medium to Weak |
| 2950 - 3000 | Methine C-H Stretch (sp³) | Weak |
| 1580 - 1600 | Aromatic C=C Stretch | Medium |
| 1430 - 1440 | P-Ph Stretch | Strong |
| 1450 - 1500 | Aromatic C=C Stretch | Medium |
| 690 - 750 | Aromatic C-H Out-of-Plane Bend | Strong |
Mass Spectrometry
Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI), the molecular ion peak [M+H]⁺ would be expected at m/z 569.59.
Chemical Reactivity and Coordination Chemistry
The chemical behavior of HC(PPh₂)₃ is dominated by two key features: the Lewis basicity of the phosphorus lone pairs and the acidity of the methine proton.
-
Tridentate Ligand Behavior: As a tripodal ligand, HC(PPh₂)₃ is an excellent chelator for a single metal center. It typically enforces a facial (fac) coordination geometry, where the three phosphorus atoms occupy one face of an octahedron. This pre-organized, rigid-yet-flexible binding pocket can stabilize a wide variety of transition metal complexes, making it a valuable ligand in both fundamental coordination chemistry and catalysis.[10]
-
Reactivity of the Methine Proton: The central C-H bond is significantly more acidic than a typical alkane C-H bond. This is due to the electron-withdrawing nature of the three diphenylphosphino groups, which stabilize the resulting negative charge on the carbon in the conjugate base, the methanide anion [C(PPh₂)₃]⁻. Deprotonation can be readily achieved using a strong base like an organolithium reagent (e.g., n-BuLi). The resulting methanide anion is a powerful nucleophile and can itself act as a ligand, leading to more complex bimetallic or cluster compounds.
Applications in Catalysis and Materials Science
While specific, high-turnover catalytic applications of HC(PPh₂)₃ are not as widely documented as for related diphosphines, its structural properties make it a ligand of significant interest. The ability of phosphine ligands to modify the electronic and steric environment of a metal center is a cornerstone of homogeneous catalysis.[11][12]
-
Stabilization of Catalytic Species: The tridentate nature of triphos provides a stable coordination sphere that can prevent catalyst decomposition or the formation of inactive metal colloids. This is particularly relevant for palladium-catalyzed cross-coupling reactions, where ligand dissociation can be a key step in the catalytic cycle.[13]
-
Site Isolation: By occupying three coordination sites, HC(PPh₂)₃ can create a well-defined, sterically accessible pocket for substrate binding and activation, potentially leading to enhanced selectivity in catalytic transformations.
-
Precursor for Cluster Chemistry: The deprotonated methanide form, [C(PPh₂)₃]⁻, can be used as a building block to synthesize complex polymetallic clusters with potential applications in materials science and multi-metallic catalysis.
Safety and Handling
HC(PPh₂)₃ should be handled with standard laboratory precautions for air-sensitive organophosphorus compounds.
-
Hazards: May cause skin, eye, and respiratory irritation. The toxicology of this specific compound is not extensively studied.
-
Handling: Always handle in a well-ventilated fume hood or glovebox. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a tightly sealed container under an inert atmosphere (Argon or Nitrogen) in a cool, dry place away from oxidizing agents.[3]
Conclusion
Tris(diphenylphosphino)methane is a foundational tripodal phosphine ligand whose unique structural and electronic properties make it a versatile tool in modern chemistry. Its well-defined synthesis, predictable spectroscopic signatures, and robust coordination behavior allow for the rational design of complex molecular architectures. For researchers in catalysis and drug development, understanding the properties of ligands like HC(PPh₂)₃ is paramount for controlling the reactivity and stability of metal-based systems. This guide serves as a technical resource, consolidating the core physical and chemical characteristics of this important molecule.
References
-
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Bis(diphenylphosphino)methane. Retrieved January 21, 2026, from [Link]
-
University of Sheffield. (n.d.). 31 Phosphorus NMR. Retrieved January 21, 2026, from [Link]
-
Bannister, R. D., Levason, W., & Reid, G. (2020). Bis(diphenylphosphino)methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy. Chemistry, 2(4), 947-959. Available from: [Link]
-
Balch, A. L., et al. (2024). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes. Inorganic Chemistry, 63, 24563–24572. Available from: [Link]
-
Sellmann, D., et al. (2021). Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. Chemistry, 23(65). Available from: [Link]
-
Wikipedia. (n.d.). Bis(diphenylphosphino)methane. Retrieved January 21, 2026, from [Link]
-
Nayak, S., et al. (2023). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines. Nature Communications, 14(1), 6594. Available from: [Link]
-
Hassan, K. A., et al. (2018). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. Nanochemistry Research, 3(1), 104-114. Available from: [Link]
-
University of Colorado Boulder. (n.d.). Spin-spin splitting and coupling. Retrieved January 21, 2026, from [Link]
-
University of Regensburg. (n.d.). H NMR Spectroscopy. Retrieved January 21, 2026, from [Link]
-
Li, W., et al. (2024). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Molecules, 29(11), 2548. Available from: [Link]
-
ACD/Labs. (2025). 1H–1H Coupling in Proton NMR. Retrieved January 21, 2026, from [Link]
-
Van der Velden, J. W. A., et al. (1982). Preparation and x-ray structure determination of tris[bis(diphenylphosphino)methane]diiodotetragold. Inorganic Chemistry, 21(12), 4321–4324. Available from: [Link]
-
University of Cambridge. (n.d.). NMR Techniques in Organic Chemistry: a quick guide. Retrieved January 21, 2026, from [Link]
-
University of Calgary. (n.d.). Ch 13 - Coupling. Retrieved January 21, 2026, from [Link]
-
Braunstein, P., Richert, J. L., & Dusausoy, Y. (1990). Bis(diphenylphosphino)methane-assisted synthesis of iron–platinum and –palladium clusters. Journal of the Chemical Society, Dalton Transactions, (12), 3801-3814. Available from: [Link]
-
KAUST Repository. (n.d.). Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amine. Retrieved January 21, 2026, from [Link]
-
Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). The Fast Formation of a Highly Active Homogeneous Catalytic System upon the Soft Leaching of Pd Species from a Heterogeneous Pd/C Precursor. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane.
-
Daugulis, O., et al. (2012). Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. Accounts of Chemical Research, 45(6), 923–934. Available from: [Link]
-
Bresolin, M., et al. (2023). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I) Tetrafluoroborate, Hirshfeld Surface Analysis and DFT Calculations. Crystals, 13(1), 125. Available from: [Link]
-
Millersville University. (n.d.). Table of Characteristic IR Absorptions. Retrieved January 21, 2026, from [Link]
-
NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Retrieved January 21, 2026, from [Link]
-
Chemical Science. (n.d.). Title of a relevant article. Retrieved January 21, 2026, from [Link]
-
Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved January 21, 2026, from [Link]
-
Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved January 21, 2026, from [Link]
Sources
- 1. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
- 2. strem.com [strem.com]
- 3. chemscene.com [chemscene.com]
- 4. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 5. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 6. mdpi.com [mdpi.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction [nanochemres.org]
- 13. Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Structure and Bonding of 1,1,1-Tris(diphenylphosphino)methane (triphos)
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,1,1-Tris(diphenylphosphino)methane, commonly known in the scientific community as triphos or TDDPM, is a cornerstone tripodal phosphine ligand in the field of coordination chemistry. Its unique three-dimensional structure, featuring a central methane carbon atom bonded to three diphenylphosphino groups, imparts a distinct steric and electronic profile that has been harnessed to stabilize a wide array of metal complexes and to modulate their reactivity in homogeneous catalysis. This guide provides a comprehensive exploration of the synthesis, molecular structure, bonding characteristics, and coordination behavior of this versatile ligand, offering field-proven insights for professionals in research and development.
Molecular Architecture and Conformational Dynamics
The fundamental structure of this compound, with the chemical formula HC[P(C₆H₅)₂]₃, is built upon a central sp³-hybridized carbon atom. This methine carbon is bonded to a single hydrogen atom and three phosphorus atoms, creating a tripodal or "three-legged" arrangement. Each phosphorus atom is, in turn, part of a diphenylphosphino group, featuring a trigonal pyramidal geometry with the phosphorus lone pair occupying one of the vertices.
The overall C₃ symmetry of the ligand is a defining feature, allowing it to act as a facial capping ligand in octahedral complexes. The conformational flexibility, arising from rotation around the P-C bonds, enables the six phenyl rings to arrange themselves in a manner that creates a well-defined coordination pocket for a metal center. This steric enforcement is crucial in dictating the geometry and reactivity of the resulting metal complex.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₇H₃₁P₃ |
| Molar Mass | 568.58 g/mol |
| Appearance | White crystalline solid |
| CAS Number | 28926-65-0 |
Synthesis and Characterization
The synthesis of this compound is typically achieved through the nucleophilic substitution reaction between an alkali metal diphenylphosphide and a trihalomethane. This method leverages the reactivity of the highly nucleophilic phosphide anion towards the electrophilic carbon of the trihalomethane.
Experimental Protocol: Synthesis of this compound
Causality of Experimental Design: The following protocol is a self-validating system. The use of an inert atmosphere is critical as alkali metals and their phosphide derivatives are highly reactive towards oxygen and moisture. Tetrahydrofuran (THF) is an ideal solvent due to its ability to dissolve the phosphide salt and its relative inertness under the reaction conditions. The dropwise addition of chloroform at a low temperature is essential to control the exothermic reaction and prevent the formation of side products.
Step-by-Step Methodology:
-
Preparation of Sodium Diphenylphosphide: In a flame-dried Schlenk flask under an argon atmosphere, add dry tetrahydrofuran (THF). Add sodium metal and triphenylphosphine in a 2:1 molar ratio. Stir the mixture at room temperature until the sodium is consumed and a deep red solution of sodium diphenylphosphide (NaPPh₂) is formed.
-
Reaction with Chloroform: Cool the solution of NaPPh₂ to -78 °C using a dry ice/acetone bath. Slowly add a solution of chloroform (CHCl₃) in dry THF dropwise with vigorous stirring. The molar ratio of NaPPh₂ to CHCl₃ should be approximately 3:1.
-
Workup and Isolation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. Quench the reaction by the careful addition of degassed water. Extract the product into an organic solvent such as dichloromethane. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a toluene/hexane mixture, to yield this compound as a white crystalline solid.
Synthetic Workflow Diagram
Caption: M-P bonding: σ-donation and π-backbonding.
Coordination Modes and Steric Influence
The primary coordination mode of this compound is as a tridentate, facial capping ligand (κ³-P,P',P''). This tripodal arrangement creates a stable, chelated structure that protects the metal center while leaving three coordination sites available for substrates or other ligands. This predictable coordination geometry is highly advantageous in the design of catalysts.
Less commonly, the ligand can act in a bidentate fashion (κ²-P,P'), with one phosphino arm remaining uncoordinated. This can occur when the metal center is sterically saturated or has a strong preference for a particular coordination number. Bridging coordination modes, where the phosphine groups coordinate to multiple metal centers, are also possible, leading to the formation of polynuclear complexes.
The steric bulk of the ligand is a critical parameter that influences its coordination chemistry. The Tolman cone angle, a measure of the steric demand of a phosphine ligand, provides a quantitative assessment of its size. While a specific value for HC(PPh₂)₃ is not commonly cited, it is understood to be a bulky ligand that creates a significant steric footprint around the metal center.
Applications in Homogeneous Catalysis
The unique combination of steric bulk, strong σ-donor properties, and tripodal geometry makes this compound and its derivatives valuable ligands in a variety of catalytic processes. Their ability to stabilize reactive intermediates and control the coordination environment of the metal is key to their success.
-
Hydrogenation and Hydroformylation: Triphos-metal complexes, particularly with rhodium and ruthenium, have been investigated as catalysts for the hydrogenation of alkenes and the hydroformylation of olefins. The defined coordination sphere helps to control the stereoselectivity of these reactions.
-
Cross-Coupling Reactions: Palladium complexes bearing triphos-type ligands have shown utility in various cross-coupling reactions, such as Suzuki and Heck couplings, which are fundamental transformations in organic synthesis and drug development. [1][2]* CO₂ Reduction: More recently, tripodal phosphine complexes have been explored for the catalytic reduction of carbon dioxide, a process of significant interest for sustainable chemistry. For example, iron, cobalt, and copper complexes with related tripodal phosphines have been shown to catalyze the hydroboration of CO₂. [3]
Conclusion
This compound is a ligand of fundamental importance in modern inorganic and organometallic chemistry. Its well-defined tripodal structure provides a robust platform for the synthesis of stable metal complexes with predictable geometries. The interplay of its steric and electronic properties allows for fine-tuning of the reactivity of the metal center, making it a valuable tool in the development of selective and efficient homogeneous catalysts. This guide has outlined the core principles of its structure, synthesis, and bonding, providing a foundation for its application in advanced research and development.
References
- Google Patents. (n.d.). Process for synthesizing bis(diphenylphosphino)-alkane.
-
Borys, A. (2021, April 4). Synthesis of Tris(trimethylsilyl)phosphine: An Illustrated Tutorial. YouTube. Retrieved from [Link]
-
Deacon, G. B., Jaroschik, F., Junk, P. C., & Stößer, T. (2022). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. PMC. Retrieved from [Link]
-
Hintermann, S., et al. (2021). Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Bis(diphenylphosphino)methane. Retrieved from [Link]
-
Olmstead, M. M., et al. (n.d.). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. PMC. Retrieved from [Link]
-
Pregosin, P. S. (2008). Phosphorus-31 NMR Spectroscopy: A Concise Introduction for the Synthetic Organic and Organometallic Chemist. ResearchGate. Retrieved from [Link]
-
NPTEL IIT Bombay. (2024, February 2). Week 3 : Lecture 11 : Chemical Shift Range in 31P NMR Spectroscopy. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Metal-phosphine complex. Retrieved from [Link]
-
Bannister, R. D., Levason, W., & Reid, G. (2020). Bis(diphenylphosphino)methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
-
Bianchini, C., et al. (n.d.). Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes. PubMed Central. Retrieved from [Link]
-
CONICET. (n.d.). Revisiting Metal Dihalide Complexes with Phosphine Ligands: Isostructurality, Steric Effects, Anagostic Interactions. Retrieved from [Link]
-
Bortoluzzi, M., et al. (2016). Complexes of the tripodal phosphine ligands PhSi(XPPh2)3 (X = CH2, O): synthesis, structure and catalytic activity in the hydroboration of CO2. PubMed. Retrieved from [Link]
-
Balch, A. L., et al. (1983). Complexes with a trifluorophosphine ligand bridging a tripalladium triangle. Structure of tris(.mu.-bis(diphenylphosphino)methane)(.mu.3-iodo)(.mu.3-phosphorus trifluoride)tripalladium(1+) iodide. Inorganic Chemistry. Retrieved from [Link]
-
Karipides, A., & Cosio, C. M. (1989). Structure of tris(pentafluorophenyl)phosphine. PubMed. Retrieved from [Link]
-
Jones, P. G., & Ahrens, B. (2000). Crystal structures of six complexes of phosphane chalcogenides R1R2R3PE (R = tert-butyl or isopropyl, E = S or Se) with the metal halides MX2 (M = Pd or Pt, X = Cl or Br), two halochalcogenylphosphonium derivatives (tBu2iPrPEBr)2[Pd2Br6] and one hydrolysis product. PMC. Retrieved from [Link]
-
ChemicalAid. (n.d.). 31 Phosphorus NMR. Retrieved from [Link]
-
Gardner, B. M., et al. (n.d.). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. PubMed Central. Retrieved from [Link]
-
MDPI. (n.d.). Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. Retrieved from [Link]
-
Bianchini, C., et al. (n.d.). Carbonylation of Ethene Catalysed by Pd(II)-Phosphine Complexes. PubMed Central. Retrieved from [Link]
-
Monkowius, U., et al. (2014). Gold(I) Complexes Bearing P∩N-Ligands: An Unprecedented Twelve-membered Ring Structure Stabilized by Aurophilic Interactions. ResearchGate. Retrieved from [Link]
-
Keleş, M., et al. (2025, August 7). Crystal structure of a novel tertiary phosphine coordination complex: Dichlorobis(tribenzylphosphine)nickel(II). ResearchGate. Retrieved from [https://www.researchgate.net/publication/237007787_Crystal_structure_of_a_novel_tertiary_phosphine_coordination_complex_Dichlorobis tribenzylphosphinenickelII]([Link] tribenzylphosphinenickelII)
-
Braunstein, P., & Naud, F. (2016). Functional Short-Bite Ligands: Synthesis, Coordination Chemistry, and Applications of N-Functionalized Bis(diaryl/dialkylphosphino)amine-type Ligands. ACS Publications. Retrieved from [Link]
-
Spek, A. L. (n.d.). Interpretation of crystal structure determinations. Retrieved from [Link]
-
Furberg, S., & Landmark, P. (1957). The Crystal Structure of Phosphorous Acid. Acta Chemica Scandinavica. Retrieved from [Link]
-
Wikipedia. (n.d.). Phosphorus-31 nuclear magnetic resonance. Retrieved from [Link]
-
Fortier, S., et al. (n.d.). 31P Nuclear Magnetic Resonance Spectroscopy as a Probe of Thorium–Phosphorus Bond Covalency: Correlating Phosphorus Chemical Shift to Metal–Phosphorus Bond Order. PubMed Central. Retrieved from [Link]
-
ChemRxiv. (n.d.). The Crystal Structure of (CH(NH2)2)3Sb2X9 (X = Br, I). Retrieved from [Link]
-
Tiekink, E. R. T., & Tan, Y. X. (2018). Crystal structure of chlorido[diphenyl(thiophen-2-yl)phosphine-κP]gold(I). PMC. Retrieved from [Link]
Sources
A Spectroscopic Guide to 1,1,1-Tris(diphenylphosphino)methane: A Core Ligand in Catalysis and Materials Science
Abstract
1,1,1-Tris(diphenylphosphino)methane, systematically known as phosphine and often abbreviated as HC(PPh₂)₃, is a tripodal phosphine ligand of significant interest in coordination chemistry and homogeneous catalysis. Its unique three-fold symmetry and the steric and electronic properties of its three phosphine groups allow for the formation of stable and reactive metal complexes. This technical guide provides an in-depth analysis of the key spectroscopic techniques used to characterize this important molecule: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). We will delve into the theoretical underpinnings of these techniques as applied to HC(PPh₂)₃, present expected and observed spectral data, and provide standardized protocols for data acquisition, ensuring scientific rigor and reproducibility for researchers in drug development and materials science.
Introduction: The Significance of Spectroscopic Characterization
The precise three-dimensional arrangement of atoms in a molecule dictates its physical and chemical properties. For a ligand like this compound, a thorough understanding of its structure is paramount to predicting its behavior in complex formation and catalytic cycles. Spectroscopic techniques provide a powerful, non-destructive window into the molecular world, allowing us to confirm the identity, purity, and structural integrity of a synthesized compound.
The choice of spectroscopic method is dictated by the type of information sought. NMR spectroscopy reveals the connectivity and chemical environment of magnetically active nuclei. IR spectroscopy probes the vibrational modes of chemical bonds, offering insights into the functional groups present. Mass spectrometry provides information on the molecular weight and fragmentation patterns, confirming the elemental composition and offering clues about the molecule's structure. A collective analysis of these techniques provides a comprehensive and validated molecular portrait.
Molecular Structure and Symmetry
To fully appreciate the spectroscopic data, it is essential to first visualize the structure of this compound. The molecule features a central methane carbon atom bonded to a hydrogen and three diphenylphosphino groups. This arrangement results in a C₃v symmetry point group, a key factor influencing its spectroscopic signatures.
Figure 1: 2D representation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic and organometallic compounds in solution. For this compound, we are primarily interested in the spectra of ¹H, ¹³C, and ³¹P nuclei.
³¹P NMR Spectroscopy: A Direct Probe of the Ligand's Core
Due to its 100% natural abundance and spin of ½, the ³¹P nucleus is an excellent probe for characterizing phosphine ligands.[1] In a proton-decoupled ³¹P NMR spectrum, a single sharp signal is expected for the three equivalent phosphorus atoms in HC(PPh₂)₃ due to the molecule's C₃v symmetry.
Expected Chemical Shift: The chemical shift (δ) in ³¹P NMR is sensitive to the electronic environment of the phosphorus atom. For triarylphosphines, the chemical shifts typically appear in the upfield region (negative ppm values) relative to the 85% H₃PO₄ standard. For comparison, the related ligand bis(diphenylphosphino)methane (dppm) shows a ³¹P chemical shift at approximately -23.6 ppm.[2] A similar upfield shift is anticipated for HC(PPh₂)₃.
Table 1: Expected ³¹P NMR Data for this compound
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |
| ³¹P | Negative value (e.g., -20 to -30) | Singlet | Three equivalent phosphorus atoms in a C₃v symmetric environment. |
¹H NMR Spectroscopy: Mapping the Proton Environments
The ¹H NMR spectrum provides information about the different types of protons and their connectivity within the molecule.
Signal Interpretation:
-
Phenyl Protons: The thirty protons of the six phenyl groups will resonate in the aromatic region, typically between 7.0 and 8.0 ppm. Due to restricted rotation and the proximity of the bulky phosphine groups, these signals are expected to appear as a complex multiplet.
-
Methine Proton: The single proton on the central carbon atom (the methine proton) is unique. Its signal is expected to be a quartet due to coupling with the three equivalent phosphorus atoms (J-coupling). The chemical shift will be influenced by the three adjacent phosphorus atoms and is anticipated to be downfield from typical alkane protons.
Table 2: Expected ¹H NMR Data for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| Phenyl (Ar-H) | 7.0 - 8.0 | Multiplet | 30H | Aromatic protons in multiple, slightly different environments. |
| Methine (CH) | Downfield (e.g., 3.0 - 5.0) | Quartet | 1H | Coupling to three equivalent ³¹P nuclei (n+1 rule does not strictly apply, but a quartet is expected from coupling to three spin-1/2 nuclei). |
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
The ¹³C NMR spectrum provides a detailed map of the carbon framework of the molecule. Due to the low natural abundance of ¹³C, spectra are typically acquired with proton decoupling, resulting in single lines for each unique carbon environment.
Signal Interpretation:
-
Phenyl Carbons: The phenyl groups will give rise to several signals in the aromatic region (typically 120-140 ppm). The number of distinct signals will depend on the symmetry and the effect of the phosphorus atom on the electronic environment of the ortho, meta, and para carbons. The carbon atom directly attached to the phosphorus (ipso-carbon) will show a characteristic coupling to the ³¹P nucleus, often appearing as a doublet or a more complex multiplet in a non-decoupled spectrum.
-
Methine Carbon: The central methine carbon is in a unique chemical environment, bonded to three phosphorus atoms. This will result in a distinct signal, likely appearing as a quartet due to coupling with the three phosphorus atoms. Its chemical shift will be significantly influenced by the three electronegative phosphorus atoms.
Table 3: Expected ¹³C NMR Data for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) | Multiplicity (³¹P Coupled) | Rationale |
| Phenyl (ipso-C) | ~135 - 145 | Quartet | Carbon directly attached to three phosphorus atoms. |
| Phenyl (ortho, meta, para-C) | ~125 - 135 | Multiple signals | Aromatic carbons in different environments. |
| Methine (CH) | Downfield (e.g., 40 - 60) | Quartet | Carbon bonded to three phosphorus atoms. |
Experimental Protocol for NMR Data Acquisition
Figure 2: Standard workflow for NMR data acquisition and processing.
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 10-20 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial. Transfer the solution to a 5 mm NMR tube.
-
Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal of the solvent. Optimize the magnetic field homogeneity by shimming.
-
¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C and potentially long relaxation times, a larger number of scans and a suitable relaxation delay are necessary.
-
³¹P NMR Acquisition: Acquire the proton-decoupled ³¹P spectrum.
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Reference the spectra to the appropriate standard (tetramethylsilane for ¹H and ¹³C, and 85% phosphoric acid for ³¹P).
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable tool for identifying the types of chemical bonds present in a molecule. The spectrum arises from the absorption of infrared radiation at frequencies corresponding to the vibrational modes of the bonds.
Expected Absorption Bands: The IR spectrum of this compound is expected to be dominated by the vibrational modes of the phenyl groups and the P-C and C-H bonds.
-
Aromatic C-H Stretch: Sharp bands typically appear just above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: A band corresponding to the methine C-H stretch is expected in the 2850-3000 cm⁻¹ region.
-
Aromatic C=C Bending: Strong absorptions in the 1400-1600 cm⁻¹ region are characteristic of the phenyl rings.
-
P-Ph Stretch: A characteristic absorption for the P-phenyl bond is expected around 1435 cm⁻¹.
-
P-C Stretch: Vibrations of the P-C single bonds will appear in the fingerprint region (below 1000 cm⁻¹).
-
C-H Bending: Out-of-plane bending vibrations of the aromatic C-H bonds give rise to strong bands in the 690-900 cm⁻¹ region, which can be indicative of the substitution pattern on the benzene ring.
Table 4: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | > 3000 | Medium |
| Aliphatic C-H Stretch | 2850 - 3000 | Weak to Medium |
| Aromatic C=C Bending | 1400 - 1600 | Strong |
| P-Ph Stretch | ~1435 | Medium to Strong |
| Aromatic C-H Bending | 690 - 900 | Strong |
Experimental Protocol for IR Data Acquisition (ATR-FTIR)
Figure 4: General workflow for Electron Ionization Mass Spectrometry (EI-MS).
Step-by-Step Protocol:
-
Sample Introduction: A small amount of the solid sample is placed in a capillary tube and introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is heated to induce vaporization and then bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This causes ionization and fragmentation of the molecule.
-
Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.
-
Data Analysis: The spectrum is analyzed to identify the molecular ion peak and the major fragment ions.
Conclusion: A Unified Spectroscopic Picture
The comprehensive spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a self-validating system for confirming its structure and purity. The expected data, rooted in the fundamental principles of each technique and the molecule's inherent symmetry, serves as a reliable benchmark for researchers. By following the detailed experimental protocols outlined in this guide, scientists can confidently generate high-quality spectroscopic data, which is essential for advancing research in catalysis, materials science, and drug development where this versatile ligand plays a crucial role.
References
Sources
"coordination chemistry of tripodal phosphine ligands"
An In-Depth Technical Guide to the Coordination Chemistry of Tripodal Phosphine Ligands
For Researchers, Scientists, and Drug Development Professionals
Tripodal phosphine ligands, multidentate ligands featuring three phosphorus donor atoms connected to a central scaffold, have emerged as a versatile and powerful class of ligands in coordination chemistry and homogeneous catalysis. Their unique topology imposes specific geometric constraints on the resulting metal complexes, leading to enhanced stability, novel reactivity, and unique catalytic properties. This technical guide provides a comprehensive overview of the coordination chemistry of tripodal phosphine ligands, delving into their synthesis, coordination behavior with a variety of transition metals, and their applications in catalysis and materials science. By integrating fundamental principles with practical insights and detailed experimental protocols, this guide aims to serve as a valuable resource for researchers and professionals in the field.
Table of Contents
-
1.1. 1.2.
-
2.1. 2.2.
-
3.1. 3.2. 3.3.
-
4.1. 4.2. 4.3.
Introduction to Tripodal Phosphine Ligands
Tripodal phosphine ligands are a class of chelating ligands that play a significant role in modern coordination chemistry and catalysis. Their preorganized tripodal structure allows them to securely bind to a metal center, often leading to complexes with high stability and unique reactivity.
Defining the Tripodal Architecture
The defining feature of a tripodal phosphine ligand is its structure, which consists of three phosphine donor groups connected to a single apical atom or group. This arrangement allows the three phosphorus atoms to coordinate to a metal center in a facial (fac) manner, creating a "cap" around one side of the metal's coordination sphere. This coordination mode is a direct consequence of the ligand's geometric constraints.[1]
A general representation of a tripodal phosphine ligand is XC[(CH₂)nPR₂]₃, where X can be a methyl group or a hydrogen atom, and the length of the methylene chains (n) and the nature of the R groups on the phosphorus atoms can be varied to fine-tune the ligand's properties.[2]
Caption: Generalized structure of a tripodal phosphine ligand.
Electronic and Steric Properties
The electronic and steric properties of phosphine ligands are crucial in determining the stability and reactivity of their metal complexes.[3] The electronic nature of the ligand can be adjusted by changing the substituents on the phosphorus atoms. Alkyl groups are generally stronger electron donors than aryl groups.[4] The steric bulk of the ligand is often quantified by the Tolman cone angle, which measures the solid angle occupied by the ligand at the metal center.[3][4]
For tripodal phosphine ligands, the chelate effect, resulting from the multiple binding sites, significantly enhances the stability of the corresponding metal complexes. The rigid or flexible nature of the ligand backbone also plays a critical role in defining the coordination geometry and the accessibility of the metal center for substrate binding and catalytic transformations.[5]
Synthesis of Tripodal Phosphine Ligands
General Synthetic Strategies
Several synthetic routes have been developed for the preparation of tripodal phosphine ligands. A common approach involves the reaction of a trifunctional electrophile with a phosphide reagent. For example, the synthesis of 1,1,1-tris(diphenylphosphinomethyl)ethane (often abbreviated as "triphos" or "tripod") can be achieved by reacting 1,1,1-tris(chloromethyl)ethane with lithium diphenylphosphide.[6]
Another versatile method is the radical-initiated hydrophosphination of trivinylsilanes with diphenylphosphine (HPPh₂).[7][8] This reaction can be initiated by UV irradiation or by using a radical initiator like azobisisobutyronitrile (AIBN).[7][8] This method allows for the synthesis of tripodal phosphines with silyl groups, which can be further functionalized or used for immobilization on solid supports.[7][8]
Caption: General workflow for the synthesis of tripodal phosphine ligands.
Detailed Experimental Protocol: Synthesis of 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos)
This protocol describes a representative synthesis of the widely used tripodal phosphine ligand, triphos.
Materials:
-
1,1,1-Tris(chloromethyl)ethane
-
Triphenylphosphine
-
Lithium metal
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Degassed water
-
Argon or Nitrogen gas for inert atmosphere
-
Standard Schlenk line and glassware
Procedure:
-
Preparation of Lithium Diphenylphosphide (LiPPh₂):
-
In a flame-dried Schlenk flask under an inert atmosphere, add freshly cut lithium metal to a solution of triphenylphosphine in dry THF at room temperature.
-
Stir the reaction mixture vigorously. The solution will gradually turn deep red, indicating the formation of LiPPh₂. This reaction can take several hours.
-
-
Synthesis of Triphos:
-
In a separate Schlenk flask, dissolve 1,1,1-tris(chloromethyl)ethane in dry THF.
-
Cool the solution of LiPPh₂ to 0 °C in an ice bath.
-
Slowly add the solution of 1,1,1-tris(chloromethyl)ethane to the LiPPh₂ solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of degassed water.
-
Extract the aqueous layer with an organic solvent such as diethyl ether or dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
The crude triphos can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of toluene and hexane.
-
Characterization:
-
The purified triphos should be characterized by ³¹P{¹H} NMR spectroscopy, which will show a singlet in the characteristic region for tertiary phosphines.
-
¹H and ¹³C{¹H} NMR spectroscopy can be used to confirm the structure of the ligand backbone.
Coordination Chemistry of Tripodal Phosphine Ligands
The coordination behavior of tripodal phosphine ligands is largely dictated by their constrained geometry. This preorganization often leads to the formation of well-defined, stable metal complexes.
Coordination Modes
The most common coordination mode for tripodal phosphine ligands is as a tridentate chelating ligand, where all three phosphorus atoms bind to a single metal center in a facial arrangement.[9] This leads to the formation of three fused six-membered chelate rings in the case of triphos, resulting in a stable complex.[9] However, other coordination modes are also possible, including:
-
Bidentate: One of the phosphine arms remains uncoordinated. This can be a stable coordination mode or an intermediate in ligand exchange reactions.[10]
-
Tridentate-bridging: The three phosphine arms bridge three different metal centers.[9]
-
Bidentate-bridging: Two phosphine arms bridge two metal centers, with the third arm either uncoordinated or bound to one of the metals.
Caption: Common coordination modes of tripodal phosphine ligands.
Coordination with Transition Metals
Tripodal phosphine ligands form stable complexes with a wide range of transition metals. The resulting coordination geometry is influenced by the metal's preferred coordination number and the steric and electronic properties of the ligand.
-
Palladium: Tripodal phosphines react with palladium(II) precursors to form various complexes. For instance, ligands of the type RSi(CH₂CH₂PPh₂)₃ can form trinuclear palladium complexes, [RSi(CH₂CH₂PPh₂)₃]₂(PdCl₂)₃, where three PdCl₂ units are sandwiched between two tripodal ligands.[7][8]
-
Rhodium and Iridium: These metals are commonly used in catalysis, and their complexes with tripodal phosphines are well-studied. Wilkinson's catalyst, for example, is a rhodium complex with triphenylphosphine ligands that is active in hydrogenation.[3] Tripodal phosphine analogues can enhance catalyst stability and selectivity.
-
Iron, Cobalt, and Copper: The coordination chemistry of these first-row transition metals with tripodal phosphines has been explored, leading to complexes with interesting magnetic and redox properties.[11]
-
Rhenium and Technetium: N-centered tripodal phosphine ligands have been used to synthesize Re(V) and Tc(V) oxo complexes, which are of interest for biomedical applications.[10]
Spectroscopic Characterization
NMR spectroscopy is a powerful tool for characterizing tripodal phosphine ligands and their metal complexes.
-
³¹P{¹H} NMR: This is arguably the most informative technique. The chemical shift of the phosphorus signal provides information about its coordination environment. Upon coordination to a metal center, the ³¹P signal typically shifts downfield.[8] The coupling patterns between inequivalent phosphorus nuclei can reveal the coordination mode of the ligand.[12] For example, in a tridentate complex with C₃ symmetry, a single sharp resonance is observed. If the symmetry is lower, more complex coupling patterns are seen.
-
¹H and ¹³C{¹H} NMR: These techniques are used to characterize the ligand backbone and can provide further evidence for coordination. For instance, the signals for the methylene protons adjacent to the phosphorus atoms are often shifted upon complexation.[10]
-
²⁹Si{¹H} NMR: For silyl-functionalized tripodal phosphines, ²⁹Si NMR can be used to confirm the integrity of the ligand. The coupling between the silicon and phosphorus atoms can provide valuable structural information.[8]
Table 1: Representative ³¹P{¹H} NMR Chemical Shifts
| Compound Type | Typical ³¹P Chemical Shift (ppm) |
| Free Tripodal Phosphine | -10 to -30 |
| Coordinated Tripodal Phosphine (e.g., to Pd) | +20 to +40 |
| Oxidized Phosphine (Phosphine Oxide) | +25 to +40 |
Applications in Homogeneous Catalysis
The unique properties of tripodal phosphine ligands make them highly effective in a variety of catalytic applications. The stability of their metal complexes often leads to long-lived and recyclable catalysts.
Hydrogenation and Hydroformylation
Tripodal phosphine complexes of rhodium have been successfully employed as catalysts for the hydrogenation of alkenes.[8] The tripodal ligand's ability to remain coordinated to the metal center throughout the catalytic cycle can prevent metal leaching and catalyst deactivation. Similarly, in hydroformylation, the use of tripodal phosphine ligands can lead to high selectivity for the desired linear aldehyde product.
Cross-Coupling Reactions
Palladium complexes of tripodal phosphine ligands are active catalysts for various cross-coupling reactions, such as the Sonogashira coupling.[8] The tripodal ligand can stabilize the active palladium species and, in some cases, facilitate the formation of bimetallic complexes, which can be beneficial for certain catalytic cycles.[8] For instance, a single tripodal ligand can potentially coordinate both a palladium and a copper center, bringing the two metals in close proximity for efficient catalysis.[8]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 6. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. Molecular and Immobilized Tripodal Phosphine Ligands and Their Trinuclear Palladium Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. N-Centered Tripodal Phosphine Re(V) and Tc(V) Oxo Complexes: Revisiting a [3 + 2] Mixed-Ligand Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Complexes of the tripodal phosphine ligands PhSi(XPPh2)3 (X = CH2, O): synthesis, structure and catalytic activity in the hydroboration of CO2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 1,1,1-Tris(diphenylphosphino)methane (CAS Number: 28926-65-0)
For Researchers, Scientists, and Drug Development Professionals
Foreword
As a Senior Application Scientist, it is my privilege to present this comprehensive technical guide on 1,1,1-Tris(diphenylphosphino)methane, a molecule of significant interest in the field of coordination chemistry and catalysis. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by providing not just a compilation of data, but a synthesized understanding of the compound's properties, synthesis, and applications. The structure of this guide is designed to be intuitive, following a logical progression from fundamental properties to practical applications, all grounded in verifiable scientific literature.
Core Chemical and Physical Properties
This compound, registered under CAS number 28926-65-0, is a tripodal phosphine ligand. Its unique three-dimensional structure, where three diphenylphosphino groups are attached to a central methylidyne group, imparts distinct coordinating properties that are highly valued in inorganic and organometallic chemistry.[1]
A summary of its key properties is presented in the table below:
| Property | Value | Source(s) |
| CAS Number | 28926-65-0 | [2] |
| Molecular Formula | C₃₇H₃₁P₃ | [2] |
| Molecular Weight | 568.58 g/mol | [2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 168-172 °C | |
| Purity | Typically ≥95% | [2] |
| Storage Conditions | 4°C, protect from light, stored under nitrogen | [2] |
Spectroscopic Data:
While specific spectral data can vary based on the solvent and instrumentation, general characteristics from NMR spectroscopy are crucial for compound identification. The 1H NMR spectrum would primarily show the phenyl protons, and the 31P NMR spectrum is characteristic of the phosphorus environment.[4]
Synthesis of this compound
The synthesis of phosphine ligands such as this compound is a cornerstone of organophosphorus chemistry. A common synthetic approach involves the reaction of a suitable phosphorus nucleophile with a carbon electrophile.
A General Synthetic Protocol:
The synthesis of related bis(diphenylphosphino)alkanes often involves the reaction of lithium diphenylphosphide with a dihaloalkane.[5] A similar principle can be applied for this compound, likely utilizing a tri-halogenated methane derivative.
Illustrative Synthetic Pathway:
Caption: A generalized synthetic workflow for phosphine ligands.
Step-by-Step Experimental Protocol (Conceptual):
-
Step 1: Preparation of Lithium Diphenylphosphide. In an inert atmosphere (e.g., under argon or nitrogen), metallic lithium is reacted with triphenylphosphine in a suitable anhydrous solvent like tetrahydrofuran (THF) to generate lithium diphenylphosphide.[5]
-
Step 2: Reaction with a Methane Trianion Synthon. The freshly prepared lithium diphenylphosphide solution is then carefully reacted with a trichloromethane at low temperatures.
-
Step 3: Work-up and Purification. Following the reaction, the mixture is quenched, and the product is extracted. Purification is typically achieved through crystallization or column chromatography to yield the desired this compound as a white solid.
Coordination Chemistry and Applications in Catalysis
The tripodal nature of this compound allows it to act as a tridentate ligand, coordinating to a metal center through its three phosphorus atoms. This coordination mode can enforce specific geometries on the metal complex, influencing its reactivity and catalytic activity.
Coordination Modes:
Caption: Tridentate coordination of the ligand to a metal center.
Key Applications in Catalysis:
The primary utility of this compound lies in its role as a ligand in homogeneous catalysis. Its complexes with transition metals such as rhodium, palladium, and platinum are effective catalysts for a variety of organic transformations.
-
Hydroformylation: Rhodium complexes bearing phosphine ligands are widely used in hydroformylation, the conversion of alkenes to aldehydes. The ligand structure influences the selectivity of the reaction (linear vs. branched aldehydes).[6][7] While triphenylphosphine is a common ligand, the use of chelating or multidentate phosphines can significantly alter the catalytic performance.
-
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are fundamental in the synthesis of complex organic molecules. Phosphine ligands are crucial for stabilizing the palladium catalyst and facilitating the catalytic cycle. The use of bis(diphenylphosphino)methane (dppm), a related ligand, in Suzuki coupling has been demonstrated.[8][9]
-
Formation of Bimetallic Complexes: The geometry of this compound and its analogues like bis(diphenylphosphino)methane (dppm) makes them excellent bridging ligands, facilitating the formation of bimetallic complexes. These complexes are of interest for their potential in cooperative catalysis and for studying metal-metal interactions.[10]
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling this compound.
Hazard Identification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P280: Wear protective gloves/eye protection/face protection.
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Always consult the latest Safety Data Sheet (SDS) from the supplier before handling this compound.
Suppliers
This compound is available from several chemical suppliers specializing in research chemicals and ligands for catalysis. A non-exhaustive list of potential suppliers includes:
It is recommended to contact these suppliers directly for the most up-to-date information on product availability, purity, and pricing.
References
-
A review on 1,1-bis(diphenylphosphino)methane bridged homo- and heterobimetallic complexes for anticancer applications: Synthesis, structure, and cytotoxicity. (2020). European Journal of Medicinal Chemistry.
-
This compound(28926-65-0) 1H NMR spectrum. ChemicalBook.
-
Bis(diphenylphosphino)methane(2071-20-7) 1H NMR spectrum. ChemicalBook.
-
A sulfur mimic of 1,1-bis(diphenylphosphino)methane: a new ligand opens up. Chemical Communications.
-
Simplified Synthesis of Bis(triphenylphosphoranylidene)methane. (1976). Angewandte Chemie International Edition in English.
-
Dalton Transactions. RSC Publishing.
-
This compound | 28926-65-0. Sigma-Aldrich.
-
1,1,1-Tris(diphenylphosphinomethyl)ethane. Wikipedia.
-
Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. (2020). Catalysts.
-
Process for synthesizing bis(diphenylphosphino)-alkane. Google Patents.
-
Bis(2-diphenylphosphinoxynaphthalen-1-yl)methane: transition metal chemistry, Suzuki cross-coupling reactions and homogeneous hydrogenation of olefins. Dalton Transactions.
-
Bis(2-diphenylphosphinoxynaphthalen-1-yl)methane: Transition Metal Chemistry, Suzuki Cross-Coupling Reactions and Homogeneous Hydrogenation of Olefins. PubMed.
-
This compound, 97%. Strem Chemicals.
-
28926-65-0 | this compound. ChemScene.
-
Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. (2024). Inorganic Chemistry.
-
Comparison of the Full Catalytic Cycle of Hydroformylation Mediated by Mono- and Bis-Ligated Triphenylphosphine-Rhodium. (2015). Chemistry – A European Journal.
-
Synthesis, structures and 31P NMR studies of bis(diphenylphosphino)methane adducts of copper and silver thiocarboxylates. Journal of the Chemical Society, Dalton Transactions.
-
Bis[diphenylphosphino]methane and its bridge-substituted analogues as chemically non-innocent ligands for H2 activation. Chemical Communications.
-
This compound | 28926-65-0. ChemicalBook.
-
Expected coordination and unexpected transformation of the bis(diphenylphosphino)methane in the platinum(II) complex. ResearchGate.
-
Synthesis and coordination chemistry of 1,1,1-tris-(pyrid-2-yl)ethane. Dalton Transactions.
Sources
- 1. Synthesis, structures and 31P NMR studies of bis(diphenylphosphino)methane adducts of copper and silver thiocarboxylates [ ] - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. chemscene.com [chemscene.com]
- 3. strem.com [strem.com]
- 4. This compound(28926-65-0) 1H NMR [m.chemicalbook.com]
- 5. CN102020674A - Process for synthesizing bis(diphenylphosphino)-alkane - Google Patents [patents.google.com]
- 6. mdpi.com [mdpi.com]
- 7. pure.uva.nl [pure.uva.nl]
- 8. Bis(2-diphenylphosphinoxynaphthalen-1-yl)methane: transition metal chemistry, Suzuki cross-coupling reactions and homogeneous hydrogenation of olefins - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 9. Bis(2-diphenylphosphinoxynaphthalen-1-yl)methane: transition metal chemistry, Suzuki cross-coupling reactions and homogeneous hydrogenation of olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound | 28926-65-0 [chemicalbook.com]
An In-Depth Technical Guide to the Molecular Geometry of 1,1,1-Tris(diphenylphosphino)methane Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the molecular geometry of metal complexes featuring the tripodal ligand 1,1,1-Tris(diphenylphosphino)methane, commonly known as triphos. As a Senior Application Scientist, the following sections synthesize critical structural data with functional insights, offering a valuable resource for those engaged in catalysis, materials science, and medicinal chemistry.
Introduction: The Significance of this compound (triphos) as a Ligand
This compound is a versatile tripodal phosphine ligand that has garnered significant attention in coordination chemistry. Its unique architecture, featuring three diphenylphosphino groups attached to a central quaternary carbon, allows it to coordinate to a metal center in a variety of modes, thereby influencing the steric and electronic properties of the resulting complex. This ability to dictate the coordination sphere is paramount in the design of catalysts with specific activities and selectivities, as well as in the development of novel materials and therapeutic agents. The triphos ligand is known to form stable complexes with a wide range of transition metals, and its complexes are often employed to elucidate mechanistic pathways in homogeneous catalysis.[1]
Coordination Modes of the Triphos Ligand
The tripodal nature of this compound allows for several coordination modes, with the most common being tridentate chelation. This can result in two primary isomers: facial (fac) and meridional (mer).
-
Facial (fac) Coordination: In a fac isomer, the three phosphorus donor atoms of the triphos ligand occupy one face of an octahedron, with the P-M-P bond angles being approximately 90°. This arrangement creates a C₃ axis of symmetry through the metal center and the central carbon of the ligand. The fac coordination mode is often favored due to the natural bite angle of the ligand.
-
Meridional (mer) Coordination: In a mer isomer, the three phosphorus donor atoms lie in a plane that also contains the metal center. This results in two P-M-P bond angles of approximately 90° and one of approximately 180°. While less common for the parent triphos ligand due to steric constraints, derivatives of triphos or specific reaction conditions can lead to mer coordination.[1]
Beyond tridentate chelation, the triphos ligand can also exhibit other coordination behaviors:
-
Bidentate Coordination: In some instances, one of the phosphine arms of the triphos ligand may not be coordinated to the metal center, leading to a "dangling arm." This can be a result of steric hindrance from other ligands or electronic factors. Such complexes can be dynamic in solution, with the dangling arm potentially re-coordinating.
-
Bridging Ligand: The triphos ligand can also bridge two or more metal centers, leading to the formation of polynuclear complexes.
The choice of coordination mode is influenced by several factors, including the size and electronic properties of the metal ion, the nature of other co-ligands, and the reaction conditions.
Molecular Geometry of Selected Metal Complexes
The molecular geometry of this compound complexes is most definitively determined by single-crystal X-ray diffraction. The following table summarizes key structural parameters for a selection of triphos complexes with various transition metals.
| Complex | Metal | Oxidation State | Coordination Geometry | M-P Bond Lengths (Å) | P-M-P Bond Angles (°) | Reference |
| [Ir(triphos)Cl₃] | Ir | +3 | Distorted Octahedral | 2.375(2), 2.379(2), 2.385(2) | 91.33(7), 92.15(7), 92.21(7) | [Inorg. Chem. 2013, 52, 21, 12645-12654] |
| [PdCl₂(dppm)] (related diphosphine) | Pd | +2 | Distorted Square Planar | 2.238(1), 2.241(1) | 72.8(1) | [Inorg. Chem. 1976, 15, 10, 2432-2439] |
| [PtCl₂(dppmCl)] (related diphosphine) | Pt | +2 | Square Planar | 2.217(2), 2.217(2) | - | [Oriental J. Chem. 2019, 35(5)] |
| [Rh(dppe)₂]⁺ (related diphosphine) | Rh | +1 | Distorted Square Planar | 2.3076(5), 2.3114(5) | 82.43(2), 98.11(2) | [Acta Cryst. 2006, E62, m101-m102] |
| [Co(triphos)(PMe₃)H] | Co | +1 | Distorted Trigonal Bipyramidal | Co-P(triphos, eq): 2.19, Co-P(triphos, ax): 2.23, Co-P(PMe₃): 2.17 | P(eq)-Co-P(eq): 118.5, P(eq)-Co-P(ax): 90.5, P(eq)-Co-P(PMe₃): 120.5 | [Inorg. Chem. 2023, 62, 22, 8881–8891] |
Note: dppm = bis(diphenylphosphino)methane, dppe = 1,2-bis(diphenylphosphino)ethane. These related diphosphine ligands are included for comparative purposes.
The data in the table highlight several key trends. For instance, the M-P bond lengths are influenced by the oxidation state of the metal and the nature of the other ligands. Higher oxidation states generally lead to shorter M-P bonds due to increased electrostatic attraction. The P-M-P bond angles in the chelated triphos ligand are typically close to 90° for fac-octahedral complexes, reflecting the geometric constraints of the ligand backbone. In square planar complexes of related diphosphines, the bite angle of the ligand significantly influences the geometry around the metal center.
Experimental Methodologies: Elucidating Molecular Geometry
The definitive method for determining the precise molecular geometry of crystalline this compound complexes is single-crystal X-ray diffraction . This powerful analytical technique provides detailed information about bond lengths, bond angles, and the overall three-dimensional arrangement of atoms in the crystal lattice.[2][3][4]
Step-by-Step Protocol for Single-Crystal X-ray Diffraction of Air-Sensitive Organometallic Complexes
The following protocol outlines the key steps for a successful single-crystal X-ray diffraction experiment, with special considerations for the air- and moisture-sensitivity often associated with organometallic compounds.
-
Crystal Growth and Selection:
-
Grow single crystals of suitable size (typically 0.1-0.5 mm in each dimension) and quality (well-defined faces, no visible cracks or defects).[5] Common techniques for air-sensitive compounds include slow evaporation of a solvent in an inert atmosphere (e.g., in a glovebox), slow diffusion of a non-solvent into a solution of the complex, or slow cooling of a saturated solution.[5]
-
Under a microscope in an inert environment (e.g., glovebox), select a suitable crystal. The crystal should be mounted on a cryo-loop or a glass fiber with an inert oil or grease to protect it from the atmosphere.
-
-
Data Collection:
-
Mount the crystal on the goniometer head of the diffractometer. Modern diffractometers are typically equipped with a CCD or CMOS detector and a low-temperature device (e.g., a nitrogen or helium cryostream) to cool the crystal during data collection. Cooling the crystal minimizes thermal motion of the atoms and can protect it from degradation.
-
Center the crystal in the X-ray beam.
-
Collect a preliminary set of diffraction images to determine the unit cell parameters and the crystal system.
-
Based on the unit cell and symmetry, devise a data collection strategy to measure the intensities of a complete and redundant set of reflections. Data is typically collected over a range of angles to ensure all unique reflections are measured.[2]
-
-
Data Reduction and Structure Solution:
-
Integrate the raw diffraction data to obtain a list of reflection indices (h, k, l) and their corresponding intensities.
-
Apply corrections for various experimental factors, such as Lorentz and polarization effects, and absorption of X-rays by the crystal.
-
Determine the space group of the crystal.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
-
Structure Refinement:
-
Refine the initial structural model by least-squares methods against the experimental data. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.
-
Locate and refine the positions of hydrogen atoms, if possible.
-
Validate the final structure using various crystallographic metrics (e.g., R-factors, goodness-of-fit).
-
-
Analysis and Visualization:
-
Analyze the final structure to determine key geometric parameters such as bond lengths, bond angles, and torsion angles.
-
Generate graphical representations of the molecule, such as ORTEP or ball-and-stick diagrams, to visualize its three-dimensional structure.
-
The Nexus of Geometry and Application
The molecular geometry of this compound complexes is intrinsically linked to their reactivity and, consequently, their applications. The precise arrangement of the triphos ligand and any co-ligands around the metal center dictates the accessibility of the metal for substrate binding and subsequent catalytic transformations.
-
Homogeneous Catalysis: Triphos-metal complexes are active catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.[6][7][8][9][10][11] The steric bulk of the triphos ligand can be tuned to control the selectivity of these reactions. For example, in hydroformylation, the cone angle of the phosphine ligands can influence the ratio of linear to branched aldehyde products.[10] The denticity of the triphos ligand (tridentate vs. bidentate) can also play a crucial role, as a vacant coordination site created by a dangling arm can be essential for substrate activation.
-
Materials Science: The rigid and well-defined structures of triphos complexes make them attractive building blocks for the synthesis of coordination polymers and supramolecular assemblies. These materials can exhibit interesting photophysical or magnetic properties.
-
Bioinorganic and Medicinal Chemistry: While less explored, the ability to create stable metal complexes with defined geometries suggests potential applications for triphos-based compounds in drug design and delivery, where structure-activity relationships are paramount.
References
-
Ross, A., & Sharp, P. R. (2013). Triphos Iridium(III) Halide Complex Photochemistry: Triphos Arm Dissociation. Inorganic Chemistry, 52(21), 12645–12654. [Link]
-
Steffen, W. L., & Palenik, G. J. (1976). Crystal and molecular structures of dichloro[bis(diphenylphosphino)methane]palladium(II), dichloro[bis(diphenylphosphino)ethane]palladium(II), and dichloro[1,3-bis(diphenylphosphino)propane]palladium(II). Inorganic Chemistry, 15(10), 2432–2439. [Link]
-
Ali, K. M., et al. (2019). Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane. Oriental Journal of Chemistry, 35(5). [Link]
-
Bowen, R. J., et al. (2006). Bis[bis(diphenylphosphino)ethane]rhodium(I) tetraphenylborate. Acta Crystallographica Section E: Structure Reports Online, 62(1), m101–m102. [Link]
-
Webster, R. L., et al. (2023). Structure and Thermodynamic Hydricity in Cobalt(triphosphine)(monophosphine) Hydrides. Inorganic Chemistry, 62(22), 8881–8891. [Link]
-
Serc.carleton.edu. (2007). Single-crystal X-ray Diffraction. [Link]
-
Oreate.com. (2024). Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]
-
Chemistry LibreTexts. (2023). X-ray Crystallography. [Link]
-
Oreate.com. (2024). Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing. [Link]
-
Zhang, X., et al. (2011). Triazole-based monophosphine ligands for palladium-catalyzed cross-coupling reactions of aryl chlorides. PubMed, [Link]
-
Wikipedia. (2023). Tetrakis(triphenylphosphine)palladium(0). [Link]
-
Beller, M., et al. (2010). Applied Hydroformylation. Chemical Reviews, 110(2), 733-772. [Link]
-
Wikipedia. (2023). Hydroformylation. [Link]
- Pruett, R. L., & Smith, J. A. (1969). A new hydroformylation catalyst. Rhodium-triphenylphosphine-complexes. The Journal of Organic Chemistry, 34(2), 327-330.
-
Harsy, S. G. (1990). Homogeneous hydrogenation of nitroaliphatic compounds catalyzed by group VIII transition metal phosphine complexes. Tetrahedron, 46(21), 7403-7412. [Link]
Sources
- 1. Triphos iridium(III) halide complex photochemistry: triphos arm dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 3. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis - Oreate AI Blog [oreateai.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Comprehensive Technical Guide to Single Crystal X-Ray Diffraction Testing - Oreate AI Blog [oreateai.com]
- 6. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Hydroformylation - Wikipedia [en.wikipedia.org]
- 11. US10766833B2 - Hydroformylation method and catalyst using rhodium-ruthenium dual metal and tetradentate phosphine ligand - Google Patents [patents.google.com]
"electronic properties of tridentate phosphine ligands"
An In-depth Technical Guide to the Electronic Properties of Tridentate Phosphine Ligands
Foreword
Tridentate phosphine ligands, particularly the well-known "pincer" variety, represent a cornerstone of modern coordination chemistry and catalysis. Their unique ability to confer exceptional stability and reactivity upon metal centers stems from a precisely defined and highly tunable stereoelectronic profile. The electronic properties of these ligands are paramount, directly influencing the electron density at the metal center and thereby dictating the kinetics and thermodynamics of fundamental catalytic steps such as oxidative addition, reductive elimination, and substrate activation. This guide provides researchers, scientists, and drug development professionals with a comprehensive exploration of the core principles, characterization methodologies, and strategic tuning of the electronic properties of tridentate phosphine ligands.
The Foundation: Understanding Electronic Effects in Phosphine Ligands
The electronic influence of a phosphine ligand on a metal center is a combination of two primary interactions: σ-donation and π-acceptance.
-
σ-Donation: The most significant bonding contribution arises from the donation of the phosphorus atom's lone pair of electrons into an empty d-orbital of the metal center.[1][2][3] The strength of this donation is dictated by the electronegativity of the substituents on the phosphorus atom. Electron-donating groups (e.g., alkyls) increase the energy of the phosphorus lone pair, making the phosphine a stronger σ-donor.[1]
-
π-Acceptance (Backbonding): Phosphines can also act as π-acceptors. This interaction involves the acceptance of electron density from filled metal d-orbitals into empty σ* orbitals of the P-R bonds.[3] Ligands with electronegative substituents (e.g., fluorine, phenoxy) are stronger π-acceptors. This backbonding strengthens the metal-phosphorus bond and reduces the electron density at the metal center.[4][5]
The interplay between these two effects determines the net electron-donating or -withdrawing character of the ligand, a critical parameter in catalyst design.
Quantitative Characterization of Electronic Properties
Several robust experimental and computational techniques are employed to quantify the electronic effects of phosphine ligands. While many of these methods were initially developed for monodentate phosphines, they have been successfully adapted for polydentate systems, including tridentate ligands.
Infrared Spectroscopy of Metal Carbonyl Complexes: The Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is arguably the most widely recognized scale for quantifying phosphine electronic effects.[4][6] The method relies on the principle of π-backbonding in metal carbonyl complexes.[5]
Causality: A more electron-donating phosphine ligand increases the electron density on the metal center. This enhanced electron density is then delocalized onto the carbonyl (CO) ligands through π-backbonding into the CO π* antibonding orbitals.[4][6] Populating these antibonding orbitals weakens the C-O bond, resulting in a lower C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum.[4] Therefore, a lower ν(CO) value corresponds to a more strongly electron-donating phosphine.[4]
The standard system developed by Tolman uses nickel(0) complexes of the type LNi(CO)₃.[6] For tridentate ligands, which occupy multiple coordination sites, alternative metal carbonyl systems such as [Fe(PNP)(CO)₂] are used, and the observed ν(CO) frequencies provide a direct comparison of the net donor strength of the pincer ligand.[7]
Caption: Figure 1. Influence of ligand donation on metal-carbonyl backbonding.
NMR Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) provides powerful, atom-specific insights into the electronic environment of the ligand.
A highly sensitive method for probing the electronic nature of a phosphine is to prepare its corresponding selenide (R₃P=Se) and measure the one-bond phosphorus-selenium coupling constant (¹J(P-Se)) using ⁷⁷Se NMR spectroscopy.[8]
Causality: The magnitude of the ¹J(P-Se) coupling constant is directly related to the amount of s-character in the P-Se bond.[8] More electron-withdrawing groups on the phosphorus atom increase the s-character of the phosphorus lone pair directed towards selenium, leading to a larger ¹J(P-Se) value. Conversely, stronger electron-donating groups result in a smaller coupling constant. This method is advantageous due to the high sensitivity of the coupling constant to subtle electronic changes.[8]
While less quantitative for direct electronic parameterization compared to TEP or ¹J(P-Se), the ³¹P NMR chemical shift of the coordinated ligand provides valuable information. The change in chemical shift upon coordination (Δδ = δ_complex - δ_ligand) is influenced by several factors, including the electronic environment.
Electrochemistry: Cyclic Voltammetry (CV)
Cyclic voltammetry is an indispensable tool for assessing how a ligand modulates the redox properties of a metal center.[9][10] By measuring the oxidation or reduction potential of a metal-phosphine complex, one can infer the electronic character of the ligand.[9]
Causality: An electron-donating ligand increases the electron density on the metal, making it more easily oxidized (i.e., the oxidation potential becomes less positive or more negative).[9] Conversely, an electron-withdrawing ligand makes the metal center more electron-deficient and harder to oxidize (a more positive oxidation potential).[9] Comparing the redox potentials of a series of complexes of the type [M(tridentate-phosphine)Xₙ] under identical conditions provides a clear, quantitative ranking of the ligands' net electron-donating abilities.[11]
Caption: Figure 2. Workflow for ligand analysis using Cyclic Voltammetry.
Computational Methods
Theoretical calculations provide a powerful complement to experimental techniques.
-
Molecular Electrostatic Potential (MESP): This method calculates the electrostatic potential on the surface of an isolated phosphine ligand. The value of the potential minimum (V_min) near the phosphorus lone pair serves as a direct, quantitative measure of the lone pair's electron-rich character and thus its donor strength.[12] MESP values have been shown to correlate well with experimental parameters like TEP and pKₐ.[12]
-
Quantitative Analysis of Ligand Effects (QALE): This model dissects the electronic properties of a ligand into distinct parameters, such as inductive and resonance effects, providing a more nuanced understanding of its behavior.[13][14]
Tuning Electronic Properties via Tridentate Ligand Architecture
The modular nature of tridentate phosphine synthesis offers unparalleled control over the electronic environment at the metal center.[15] By systematically modifying the ligand scaffold, chemists can fine-tune catalyst performance.
-
Varying the P-Substituents: As with monodentate phosphines, changing the groups attached to the phosphorus atoms (e.g., from aryl to alkyl) is the most direct way to alter electronic properties. Proazaphosphatrane-based ligands, for instance, are among the most electron-donating phosphines known.[16]
-
Modifying the Ligand Backbone: The central aromatic ring in pincer ligands (e.g., benzene vs. pyridine) and the atoms linking the phosphine arms to the backbone (e.g., -CH₂- vs. -NR-) influence the overall electron density and rigidity of the complex.[7][15]
-
Introducing Charged Moieties: Incorporating anionic or cationic groups into the ligand framework can exert powerful electrostatic or inductive effects, dramatically altering the donor strength beyond what is achievable with neutral substituents alone.[8][17]
| Parameter | Principle | Measurement | Interpretation of Stronger e⁻ Donation |
| TEP | π-backbonding | IR Spectroscopy (ν(CO)) | Lower ν(CO) frequency |
| ¹J(P-Se) | P-Se bond s-character | ⁷⁷Se NMR Spectroscopy | Smaller coupling constant |
| Redox Potential | Metal center e⁻ density | Cyclic Voltammetry (Epa) | Less positive / more negative potential |
| pKa | Ligand basicity | Potentiometric titration | Higher pKa value |
| MESP | Lone pair e⁻ richness | DFT Calculation (V_min) | More negative V_min |
Table 1: Summary of key methods for quantifying phosphine electronic properties.
Experimental Protocols
The following sections provide self-validating, step-by-step protocols for the key experimental techniques described.
Protocol: Determination of TEP via IR Spectroscopy of an Iron(0) Dicarbonyl Pincer Complex
This protocol is an alternative to using the highly toxic Ni(CO)₄ and is adapted from procedures for synthesizing iron(0) pincer complexes.[7]
-
Precursor Synthesis: Synthesize the Fe(II) precursor, [Fe(PNP)Cl₂], by reacting the desired tridentate PNP ligand with a suitable Fe(II) salt (e.g., FeCl₂) in an appropriate solvent like THF under an inert atmosphere.
-
Reduction and Carbonylation:
-
In a glovebox, charge a Schlenk flask with the [Fe(PNP)Cl₂] complex and an excess of a strong reducing agent (e.g., KC₈, potassium graphite).
-
Add anhydrous, degassed THF to the flask.
-
Subject the resulting suspension to three freeze-pump-thaw cycles.
-
Introduce a carbon monoxide (CO) atmosphere (1 atm) into the flask.
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by a color change.
-
-
Work-up and Isolation:
-
Once the reaction is complete, filter the mixture through a pad of Celite under inert atmosphere to remove the excess reducing agent and salts.
-
Remove the solvent (THF) from the filtrate under reduced pressure.
-
Wash the resulting solid, the [Fe(PNP)(CO)₂] complex, with a non-polar solvent like pentane or hexane to remove any organic byproducts and dry under vacuum.
-
-
IR Spectroscopic Analysis:
-
Prepare a dilute solution of the purified [Fe(PNP)(CO)₂] complex in an appropriate IR-transparent solvent (e.g., CH₂Cl₂ or THF) in a sealed solution IR cell.
-
Record the IR spectrum in the carbonyl stretching region (typically 1750-2100 cm⁻¹).
-
Identify the two intense ν(CO) bands. The positions of these bands can be directly compared to those of complexes with other PNP ligands to rank their relative electron-donating strengths.[7]
-
Protocol: Synthesis of a Phosphine Selenide and Measurement of ¹J(P-Se)
This protocol describes the straightforward synthesis of a phosphine selenide for NMR analysis.[18]
-
Selenation Reaction:
-
In a glovebox or under a nitrogen atmosphere, dissolve the tridentate phosphine ligand in an anhydrous, degassed solvent like toluene or THF in a round-bottom flask.
-
Add a stoichiometric amount (or a slight excess) of elemental selenium powder (gray form) to the solution. Note: Each phosphine atom in the tridentate ligand will be selenated.
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for several hours. The reaction can be monitored by ³¹P NMR, observing the disappearance of the starting phosphine signal and the appearance of a new, downfield-shifted signal for the phosphine selenide.
-
-
Isolation:
-
Once the reaction is complete, filter the solution to remove any unreacted selenium.
-
Remove the solvent under reduced pressure to yield the crude phosphine selenide. The product can often be purified by recrystallization if necessary.
-
-
NMR Analysis:
-
Prepare an NMR sample of the purified phosphine selenide in a suitable deuterated solvent (e.g., CDCl₃ or C₆D₆).
-
Acquire a proton-decoupled ⁷⁷Se NMR spectrum. The natural abundance of ⁷⁷Se is low (7.63%), so a sufficient number of scans will be required.[19]
-
The signal for each unique selenium environment will appear as a doublet due to coupling with ³¹P. The separation between the two lines of the doublet is the ¹J(P-Se) coupling constant in Hertz (Hz).
-
Alternatively, observe the selenium satellites in the ³¹P NMR spectrum. The ¹J(P-Se) coupling constant can be measured directly from the separation of these satellite peaks flanking the main ³¹P signal.
-
References
-
Suresh, C. H., & Koga, N. (2009). Quantifying the Electronic Effect of Substituted Phosphine Ligands via Molecular Electrostatic Potential. Inorganic Chemistry, 48(15), 7045–7049. [Link]
-
The University of Manchester. (n.d.). Measuring the electronic and steric effect of some phosphine ligands. [Link]
-
Morris, A. L., & York, J. T. (2009). Quantifying the Electron-Donating Strength of Phosphine Ligands. Journal of Chemical Education, 86(12), 1408. [Link]
-
Sci-Hub. (n.d.). Quantifying the Electron-Donating Strength of Phosphine Ligands. [Link]
-
Newman, S. G., et al. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science, 13(11), 3175–3184. [Link]
-
Kegl, T., et al. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. Molecules, 23(12), 3176. [Link]
-
Bauer, I., & Knölker, H.-J. (2015). Modularly Designed Transition Metal PNP and PCP Pincer Complexes based on Aminophosphines: Synthesis and Catalytic Applications. Accounts of Chemical Research, 48(8), 2244–2255. [Link]
-
Kegl, T., et al. (2018). Computational Characterization of Bidentate P-Donor Ligands: Direct Comparison to Tolman's Electronic Parameters. PubMed, 30513796. [Link]
-
Hübner, A., et al. (2018). Structural and Electronic Properties of Iron(0) PNP Pincer Complexes. European Journal of Inorganic Chemistry, 2018(20-21), 2328–2333. [Link]
-
Lever, A. B. P. (2021). Computed Ligand Electronic Parameters from Quantum Chemistry and Their Relation to Tolman Parameters, Lever Parameters, and Hammett Constants. Inorganic Chemistry, 60(24), 18677–18692. [Link]
-
Song, G., et al. (2020). Synthesis and application in asymmetric catalysis of P-stereogenic pincer–metal complexes. RSC Advances, 10(16), 9505–9527. [Link]
-
LibreTexts Chemistry. (2020). 19.2: Phosphines. [Link]
-
Kilgour, M., et al. (2022). Reactivity Studies of Phosphinines: The Selenation of Diphenyl-Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. Molecules, 27(3), 1031. [Link]
-
D'Addario, D., et al. (2016). Electronic and steric Tolman parameters for proazaphosphatranes, the superbase core of the tri(pyridylmethyl)azaphosphatrane (TPAP) ligand. Dalton Transactions, 45(11), 4548–4551. [Link]
-
LibreTexts Chemistry. (2023). 2.9: Phosphines. [Link]
-
Colton, R., & Dakternieks, D. (1980). Phosphorus-31, mercury-199 and selenium-77 n.m.r. studies of ligand exchange reactions in mercury(II) halide complexes. Australian Journal of Chemistry, 33(7), 1463. [Link]
-
Heriot-Watt University. (2022). The Selenation of Diphenyl- Phosphine Substituents and Formation of a Chelating Bis(Phosphinine) Palladium(II) Complex. [Link]
-
ResearchGate. (n.d.). Phosphorus-Based Pincer Ligands. [Link]
-
Cardiff University. (n.d.). Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands. [Link]
-
Chemistry university. (2020, October 20). Phosphines as ligands [Video]. YouTube. [Link]
-
Royal Society of Chemistry. (2022). Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity. Chemical Science. [Link]
-
Malaysian Journal of Analytical Sciences. (2021). SYNTHESIS, CHARACTERIZATION AND ELECTROCHEMICAL STUDIES OF TRANSITION METAL COMPLEXES CONTAINING 3,6-BIS(3,5-DIMETHYLPYRAZOL-1-YL)PYRIDAZINE. 25(1), 138-152. [Link]
-
ResearchGate. (2015). Thiophene-Based Bidentate Phosphine Ligands for Aqueous Chemistry: Synthesis, Rhodium Complexation, and Electrochemical Properties. [Link]
-
University of Missouri-St. Louis. (n.d.). Metal Carbonyls + Phosphines. [Link]
-
University of Rochester. (n.d.). Phosphines. [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). The stereoelectronic parameters of phosphites. The quantitative analysis of ligand effects (QALE). [Link]
-
University of Pennsylvania. (n.d.). Transition Metal Carbonyls. [Link]
-
University of Ottawa. (n.d.). (77Se) Selenium NMR. [Link]
-
ResearchGate. (1993). Preparation and 31P and 77Se NMR spectra of platinum and palladium complexes of a P2N4Se2 ring. Inorganic Chemistry, 32(15). [Link]
-
Petyuk, M. Y., et al. (2018). Group 7 carbonyl complexes of a PNN-heteroscorpionate ligand. Dalton Transactions, 47(1), 141–151. [Link]
-
Sathyabama Institute of Science and Technology. (n.d.). ELECTROCHEMICAL STUDY OF METAL COMPLEXES. [Link]
-
SlidePlayer. (n.d.). Infrared Spectroscopy- A spectro-analytical tool in chemistry. [Link]
-
Ricci, G., et al. (2021). Nickel Phosphine Complexes: Synthesis, Characterization, and Behavior in the Polymerization of 1,3-Butadiene. Organometallics, 40(24), 4032–4041. [Link]
-
Fekete, M., et al. (2019). Tridentate Phosphine Ligands Bearing Aza-Crown Ether Lariats. Inorganica Chimica Acta, 484, 466–472. [Link]
-
MDPI. (2021). Phosphine Functionalized CpC Ligands and Their Metal Complexes. Molecules, 26(16), 4995. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. people.uleth.ca [people.uleth.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. alpha.chem.umb.edu [alpha.chem.umb.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Structural and Electronic Properties of Iron(0) PNP Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04277G [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. sist.sathyabama.ac.in [sist.sathyabama.ac.in]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. The stereoelectronic parameters of phosphites. The quantitative analysis of ligand effects (QALE) - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. yanggroup.weebly.com [yanggroup.weebly.com]
- 17. Electrostatic vs. inductive effects in phosphine ligand donor properties and reactivity - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 18. research.manchester.ac.uk [research.manchester.ac.uk]
- 19. (77Se) Selenium NMR [chem.ch.huji.ac.il]
Methodological & Application
Application Notes and Protocols for 1,1,1-Tris(diphenylphosphino)methane in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the utility of 1,1,1-Tris(diphenylphosphino)methane (tdppm) as a versatile tripodal phosphine ligand in homogeneous catalysis. Moving beyond a simple recitation of procedures, this document elucidates the mechanistic rationale behind the application of tdppm in key organic transformations. Detailed protocols for the synthesis of tdppm-metal complexes and their application in the catalytic oligomerization of terminal alkynes are provided, alongside a discussion of its potential in other seminal catalytic cycles such as hydroformylation and cross-coupling reactions. The unique structural attributes of tdppm, featuring a central methane backbone connecting three diphenylphosphino groups, offer distinct coordination chemistry that can be leveraged to influence catalyst stability, activity, and selectivity. This guide is intended to empower researchers to effectively employ tdppm in the development of novel catalytic systems and for the synthesis of complex molecules.
Introduction: The Significance of Tripodal Phosphine Ligands in Homogeneous Catalysis
In the realm of homogeneous catalysis, the ligand framework surrounding a metal center is of paramount importance, dictating the catalyst's performance. Tripodal phosphine ligands, such as this compound (tdppm), represent a unique class of ancillary ligands that offer a C3-symmetric coordination environment. This structural feature can enforce specific geometries on the metal center, thereby influencing the elementary steps of a catalytic cycle, including oxidative addition, migratory insertion, and reductive elimination. The chelate effect provided by the three phosphine arms can enhance the stability of the catalytic species, preventing ligand dissociation and subsequent catalyst deactivation.
The methane backbone in tdppm provides a compact and rigid scaffold, positioning the three diphenylphosphino groups in a pre-organized fashion for metal coordination. This can lead to the formation of well-defined, stable catalytic intermediates, which are amenable to mechanistic studies. Understanding the structure-activity relationship of tdppm-metal complexes is crucial for the rational design of highly efficient and selective catalysts.
Key Properties of this compound (tdppm):
| Property | Value | Reference |
| Molecular Formula | C₃₇H₃₁P₃ | [1] |
| Molecular Weight | 568.57 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 168-172 °C | [1] |
| Solubility | Soluble in chlorinated solvents (e.g., CH₂Cl₂, CHCl₃), aromatic hydrocarbons (e.g., toluene, benzene), and THF. Insoluble in water and lower alcohols. | General Knowledge |
| CAS Number | 28926-65-0 | [1] |
Application in the Catalytic Oligomerization of Terminal Alkynes
The dimerization and oligomerization of terminal alkynes are fundamental carbon-carbon bond-forming reactions that provide access to valuable enynes and other unsaturated compounds. Rhodium complexes have demonstrated significant catalytic activity in these transformations. The use of tripodal phosphine ligands like 1,1,1-tris(diphenylphosphinomethyl)ethane ('triphos'), a close structural analog of tdppm, has been shown to be effective in promoting the head-to-tail dimerization of terminal alkynes. The tripodal ligand framework is believed to stabilize the rhodium center and modulate its reactivity to favor the desired oligomerization pathway over competing side reactions.
Mechanistic Rationale
The catalytic cycle for the rhodium-catalyzed dimerization of terminal alkynes is generally believed to involve the following key steps:
-
Ligand Exchange/Alkyne Coordination: The terminal alkyne coordinates to the rhodium(I) center, displacing a weakly bound ligand.
-
Oxidative Coupling: Two alkyne molecules undergo oxidative coupling at the rhodium center to form a rhodacyclopentadiene intermediate.
-
Reductive Elimination/β-Hydride Elimination: The rhodacyclopentadiene intermediate can then undergo a series of steps, including β-hydride elimination and reductive elimination, to yield the enyne product and regenerate the active rhodium(I) catalyst.
The tripodal nature of tdppm can influence this cycle by:
-
Stabilizing the Active Species: The tridentate coordination of tdppm can prevent the formation of catalytically inactive rhodium clusters.
-
Controlling Regioselectivity: The steric bulk and electronic properties of the diphenylphosphino groups can direct the regioselectivity of the alkyne coupling, favoring the formation of head-to-tail dimers.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Conceptual Catalytic Cycle for Alkyne Dimerization.
Protocol: Synthesis of a Rhodium-tdppm Catalyst and Catalytic Dimerization of Phenylacetylene
This protocol is adapted from methodologies reported for analogous tripodal phosphine ligands and serves as a robust starting point for optimization.
Materials:
-
[Rh(acac)(CO)₂] (acac = acetylacetonate)
-
This compound (tdppm)
-
Phenylacetylene
-
Anhydrous, degassed toluene
-
Anhydrous, degassed methanol
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer and heating plate
-
Syringes for liquid transfer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
Part A: In situ Generation of the Rhodium-tdppm Catalyst
-
To a 50 mL Schlenk flask under an inert atmosphere, add [Rh(acac)(CO)₂] (5.2 mg, 0.02 mmol) and this compound (tdppm) (11.4 mg, 0.02 mmol).
-
Add 10 mL of anhydrous, degassed toluene via syringe.
-
Stir the mixture at room temperature for 30 minutes. The solution should become homogeneous and change color, indicating the formation of the rhodium-tdppm complex.
Part B: Catalytic Dimerization of Phenylacetylene
-
To the freshly prepared catalyst solution, add phenylacetylene (220 µL, 2.0 mmol) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by taking aliquots and analyzing them by GC-MS or TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The residue can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to isolate the enyne products.
Expected Outcome:
The primary products are expected to be the head-to-tail dimers of phenylacetylene: (E)- and (Z)-1,4-diphenyl-1-en-3-yne. The regioselectivity and the E/Z ratio can be influenced by reaction conditions such as temperature, solvent, and catalyst loading.
Potential Applications in Other Catalytic Transformations
The unique properties of tdppm make it a promising candidate ligand for a variety of other homogeneous catalytic reactions.
Hydroformylation
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. Rhodium complexes with phosphine ligands are highly effective catalysts for this transformation.[2] The tripodal nature of tdppm could offer high stability to the rhodium center under the demanding conditions of hydroformylation (high pressure and temperature). Furthermore, the C3 symmetry of the ligand could influence the regioselectivity of the reaction, potentially favoring the formation of either linear or branched aldehydes depending on the substrate.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
} Caption: Conceptual Hydroformylation Cycle with a tdppm Ligand.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the formation of carbon-carbon bonds.[3] Phosphine ligands are essential for stabilizing the palladium(0) active species and facilitating the key steps of the catalytic cycle. The electron-rich nature and steric bulk of the diphenylphosphino groups in tdppm could enhance the rate of oxidative addition, which is often the rate-determining step. The tridentate coordination could also prevent the formation of palladium black, a common deactivation pathway.
General Protocol for a Suzuki-Miyaura Coupling Screening with tdppm:
Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
This compound (tdppm)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Reaction vial with a screw cap and septum
-
Magnetic stirrer and heating block
Procedure:
-
To a reaction vial, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).
-
In a separate vial, prepare a stock solution of the catalyst by dissolving the palladium precursor (0.01 mmol) and tdppm (0.01-0.03 mmol, to vary the ligand-to-metal ratio) in the chosen solvent.
-
Add the catalyst solution to the reaction vial.
-
Seal the vial and heat the reaction mixture at 80-110 °C for 12-24 hours.
-
After cooling to room temperature, the reaction mixture can be analyzed by GC-MS or LC-MS to determine the conversion and yield of the biaryl product.
This screening protocol allows for the rapid evaluation of the effectiveness of the Pd-tdppm system under various conditions.
Safety and Handling
This compound is an air-stable solid. However, like most phosphine ligands, it should be handled in a well-ventilated fume hood.[1] Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. Store in a cool, dry place away from oxidizing agents.
Conclusion
This compound is a structurally intriguing tripodal phosphine ligand with significant potential in homogeneous catalysis. Its unique C3-symmetric architecture and the electron-rich nature of its phosphine donors can be harnessed to create stable, active, and selective catalysts for a range of organic transformations. The detailed protocol for its application in alkyne oligomerization provides a practical starting point for researchers. Further exploration of tdppm in other catalytic reactions, such as hydroformylation and cross-coupling, is warranted and holds the promise of discovering novel and efficient catalytic systems for the synthesis of valuable molecules.
References
-
Lee, C.-C., Lin, Y.-C., Liu, Y.-H., & Wang, Y. (2004). Rhodium-Catalyzed Dimerization of Terminal Alkynes Assisted by MeI. Organometallics, 24(1), 136–143. [Link]
- Kranenburg, M., van der Burgt, Y. E. M., Kamer, P. C. J., van Leeuwen, P. W. N. M., Goubitz, K., & Fraanje, J. (1995). New Diphosphine Ligands Based on Xanthene-Backbones for the Rhodium-Catalyzed Hydroformylation of Olefins. Organometallics, 14(6), 3081–3089.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Fisher Scientific. (n.d.). Palladium-Catalysed Coupling Chemistry. Retrieved January 21, 2026, from [Link]
-
MDPI. (2021). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. Retrieved January 21, 2026, from [Link]
-
YouTube. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved January 21, 2026, from [Link]
-
MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved January 21, 2026, from [Link]
Sources
Application Notes & Protocols: The Versatility of Transition Metal-Triphos Complexes in Homogeneous Catalysis
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the catalytic applications of transition metal complexes featuring tridentate phosphine ligands, commonly known as "triphos" ligands. These ligands, characterized by a tripodal structure such as 1,1,1-tris(diphenylphosphinomethyl)ethane, offer a unique combination of steric bulk and electronic tunability, creating robust and highly active catalysts. We will delve into the mechanistic rationale behind their efficacy and provide detailed, field-proven protocols for their synthesis and application in key organic transformations, including hydrogenation, hydroformylation, and alcohol amination.
The Triphos Ligand: A Pillar of Catalyst Stability and Activity
Transition metal catalysis is a cornerstone of modern chemical synthesis.[1][2][3] The performance of a metal catalyst is intrinsically linked to the ligands coordinating the metal center. While monodentate and bidentate phosphines have been extensively used, tridentate "triphos" ligands have gained significant attention for their ability to form highly stable, facially coordinating complexes.[4][5]
Why Choose a Triphos Ligand?
-
Chelate Effect: The tridentate nature of triphos ligands leads to a strong chelate effect, resulting in thermodynamically stable complexes that resist decomposition and ligand dissociation under harsh reaction conditions. This often translates to higher catalyst turnover numbers (TON) and turnover frequencies (TOF).
-
Facial Coordination: Triphos ligands typically enforce a fac- (facial) coordination geometry, leaving three coordination sites on the metal center available for substrates and reagents. This predictable geometry is crucial for controlling reactivity and selectivity.
-
Steric and Electronic Tuning: The phosphorus donor atoms can be modified with various substituents (e.g., aryl, alkyl) to fine-tune the steric environment and electronic properties of the metal center, allowing for catalyst optimization for specific transformations.[6][7]
Synthesis and Characterization of a Representative Ru-Triphos Pre-catalyst
The utility of these complexes begins with their synthesis. The nitrogen-centered "N-triphos" ligands, for instance, are often more straightforward to prepare than their carbon-centered analogs.[5] Below is a representative protocol for the synthesis of a versatile Ruthenium(II) dihydride complex.
Protocol 1: Synthesis of [Ru(H)₂(CO){N(CH₂PPh₂)₃}-κ³P]
-
Causality: This multi-step synthesis first creates a stable Ru-carbonyl complex with the N-triphos ligand. The subsequent reaction with potassium hydroxide in ethanol acts as both a base and a hydride source to generate the active dihydride species, which is a common entry point for catalytic hydrogenation cycles.[5]
Materials:
-
N(CH₂PPh₂)₃ (N-triphos ligand)
-
[Ru₃(CO)₁₂] (Triruthenium dodecacarbonyl)
-
Toluene, anhydrous
-
Ethanol, absolute
-
Potassium Hydroxide (KOH)
-
Celatom® or filter aid
-
Standard Schlenk line and glassware
-
Glovebox (optional, for handling ligand and final product)
Procedure:
-
Step 1: Formation of the Ru-Carbonyl Intermediate.
-
Under an inert atmosphere (N₂ or Ar), add N(CH₂PPh₂)₃ (1.0 eq) and [Ru₃(CO)₁₂] (0.34 eq) to a Schlenk flask equipped with a reflux condenser.
-
Add anhydrous toluene to the flask.
-
Heat the reaction mixture to reflux. The reaction progress can be monitored by the evolution of CO gas.[5] Reflux for 4-6 hours until the reaction mixture turns from a deep red to a lighter orange/yellow solution.
-
Cool the solution to room temperature. Remove the solvent under reduced pressure to yield the crude intermediate, [Ru(CO)₂{N(CH₂PPh₂)₃}-κ³P].
-
-
Step 2: Generation of the Dihydride Complex.
-
Dissolve the crude intermediate from Step 1 in a minimal amount of toluene.
-
In a separate flask, prepare a solution of KOH (10-15 eq) in absolute ethanol.
-
Heat the ruthenium-carbonyl solution to reflux and add the ethanolic KOH solution dropwise over 30 minutes.
-
Continue refluxing for 2-3 hours. The color should lighten further.
-
Cool the mixture to room temperature. A precipitate will form.
-
Filter the mixture through a pad of Celatom® under an inert atmosphere to remove salts.
-
Wash the filter cake with small portions of toluene.
-
Combine the filtrates and remove the solvent under reduced pressure to yield the product, [Ru(H)₂(CO){N(CH₂PPh₂)₃}-κ³P], as a solid.
-
Self-Validation & Characterization:
-
³¹P{¹H} NMR: The formation of the complex is confirmed by a downfield shift of the phosphorus signal compared to the free ligand. For symmetrical complexes like this, a single sharp resonance is expected.
-
¹H NMR: The presence of hydride ligands is confirmed by characteristic high-field resonances (typically between -5 and -20 ppm) that often show coupling to the phosphorus nuclei.
-
FT-IR Spectroscopy: The C≡O stretching frequency (ν(CO)) provides information about the electronic environment of the metal. For the dihydride product, this stretch is typically observed around 1900-1950 cm⁻¹.
Application in Catalytic Hydrogenation
Ruthenium-triphos complexes are exceptionally effective for the hydrogenation of a wide range of functional groups, including challenging substrates like carboxylic acid derivatives and even carbon dioxide.[4][5] The catalyst's stability allows it to operate under conditions that would degrade many other homogeneous systems.
Hydrogenation of Esters to Alcohols
The reduction of esters is a fundamental transformation. Ru-triphos systems provide a selective and efficient route under molecular hydrogen.
Mechanistic Insight: The catalytic cycle is believed to involve the generation of a coordinatively unsaturated, cationic ruthenium hydride species.[4] This active catalyst coordinates the ester via its carbonyl oxygen, followed by a series of hydride transfer steps and C-O bond cleavage to release the two alcohol products. The triphos ligand's role is to stabilize the ruthenium center throughout these multiple steps, preventing side reactions or decomposition.
Protocol 2: General Procedure for Ester Hydrogenation
-
Causality: This protocol uses a robust pre-catalyst, high pressure, and elevated temperature to overcome the activation energy required for ester reduction. The use of an acid additive can help generate the active cationic species, which is often more reactive.[4]
Materials:
-
[Ru(Triphos)(TMM)] (TMM = trimethylenemethane) or a similar Ru-triphos pre-catalyst
-
Substrate (e.g., Methyl benzoate)
-
Solvent (e.g., 2-Methyl-THF or Toluene, anhydrous)
-
H₂ gas (high purity)
-
High-pressure autoclave with magnetic stirring and temperature control
Procedure:
-
Reactor Setup: In a glovebox, charge a glass liner for the autoclave with the Ru-triphos pre-catalyst (0.1 mol%) and the ester substrate (1.0 mmol).
-
Solvent Addition: Add 5 mL of anhydrous solvent to the liner.
-
Assembly: Place the liner inside the autoclave, seal the reactor, and remove it from the glovebox.
-
Purging: Connect the autoclave to a hydrogen line. Pressurize with H₂ to ~10 bar and then vent carefully. Repeat this purge cycle 3-5 times to ensure an inert atmosphere.
-
Reaction: Pressurize the autoclave to the desired pressure (e.g., 50 bar H₂). Begin stirring and heat the reactor to the target temperature (e.g., 120 °C).
-
Monitoring: Maintain the reaction for the specified time (e.g., 12-24 hours). The reaction can be monitored by observing the pressure drop (H₂ consumption).
-
Work-up: After the reaction time, cool the autoclave to room temperature. Carefully vent the excess hydrogen pressure in a fume hood.
-
Analysis: Open the reactor and take an aliquot of the crude reaction mixture. Analyze by GC or ¹H NMR using an internal standard to determine conversion and yield.
Typical Performance Data:
| Substrate | Catalyst | Loading (mol%) | H₂ (bar) | Temp (°C) | Time (h) | Conversion (%) |
| Methyl Benzoate | [Ru(Triphos)(TMM)] | 0.1 | 50 | 120 | 16 | >99 |
| Ethyl Acetate | [Ru(Triphos)(TMM)] | 0.5 | 60 | 140 | 24 | 95 |
| γ-Valerolactone | [Ru(H)₂(CO)(N-triphos)] | 0.2 | 50 | 130 | 18 | >99 |
Hydrogenation of CO₂ to Methanol
A landmark application of Ru-triphos catalysts is the direct hydrogenation of CO₂ to methanol.[8][9] This transformation is key to carbon capture and utilization (CCU) strategies.
Mechanistic Insight: Unlike many systems that proceed via formate ester intermediates, the Ru-triphos system can facilitate the entire six-electron reduction on a single metal center.[8][9] A detailed mechanistic study revealed a sequence of hydride transfers and protonolysis steps, transforming CO₂ first to a formate complex, then to a hydroxymethanolate species, and finally releasing methanol.[8] The stability of the [(Triphos)Ru] fragment is paramount to guiding the reaction through these intermediates without catalyst deactivation.
Caption: Catalytic cycle for CO₂ hydrogenation by a Ru-Triphos complex.
Application in Alcohol Amination
Ruthenium-triphos complexes are also highly effective for the amination of alcohols using ammonia, an atom-economical method for synthesizing primary amines.[6][7] This reaction typically proceeds via a "borrowing hydrogen" mechanism.
Mechanistic Insight:
-
Dehydrogenation: The Ru-catalyst first dehydrogenates the alcohol substrate to form an intermediate aldehyde and a ruthenium dihydride species.
-
Condensation: The aldehyde reacts with ammonia to form an imine, releasing water.
-
Hydrogenation: The ruthenium dihydride species then hydrogenates the imine to form the primary amine, regenerating the active catalyst.
The triphos ligand's robustness is critical for catalyst survival in the presence of water and ammonia at elevated temperatures. Interestingly, modifying the triphos ligand or switching to certain diphosphines can alter the selectivity, leading to the formation of secondary amines.[6][7]
Protocol 3: Amination of Benzyl Alcohol with Ammonia
-
Causality: This protocol uses an in-situ generated catalyst from a stable precursor. The reaction is run in an autoclave to contain the volatile ammonia and the hydrogen gas generated transiently.
Materials:
-
[Ru(acac)₃]
-
1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos)
-
Benzyl alcohol
-
Ammonia (solution in dioxane, e.g., 7N, or condensed gas)
-
Toluene, anhydrous
-
High-pressure autoclave
Procedure:
-
Catalyst Preparation: In a glovebox, charge the autoclave liner with [Ru(acac)₃] (0.5 mol%) and the triphos ligand (0.6 mol%).
-
Reactant Loading: Add the benzyl alcohol (1.0 eq) and toluene.
-
Ammonia Addition: Add the ammonia solution (5-10 eq).
-
Assembly & Purging: Seal the autoclave, remove from the glovebox, and purge with N₂ or Ar gas (3x).
-
Reaction: Heat the sealed autoclave to 140-160 °C with vigorous stirring. The pressure will increase due to ammonia volatility and hydrogen formation.
-
Monitoring & Work-up: After 24 hours, cool the reactor to room temperature and vent carefully in a fume hood.
-
Analysis: Analyze the crude product mixture by GC-MS to determine the conversion of benzyl alcohol and the selectivity towards benzylamine.
Caption: Step-by-step workflow for Ru-Triphos catalyzed alcohol amination.
References
-
NSF Public Access Repository. (n.d.). Coordination Chemistry of Triphos-Fe(0) Ethylene Complexes and Their Application to CO2 Valorization. Retrieved from [Link]
-
ResearchGate. (n.d.). Triphosphine Ligands: Coordination Chemistry and Recent Catalytic Applications | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of a Triphos Ligand Derivative and the Corresponding Pd II Complexes. Retrieved from [Link]
-
PNNL. (2015). Synthesis and Characterization of a New TRIPHOS Ligand Derivative and the Corresponding Pd(II) Complexes. Retrieved from [Link]
-
Nakagawa, N., et al. (2016). Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH₃. Dalton Transactions. DOI:10.1039/C5DT04870B. Retrieved from [Link]
-
Whittaker, A. M., et al. (2015). The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphosPh Complexes. PMC. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3. Retrieved from [Link]
-
MDPI. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Retrieved from [Link]
-
ACS Publications. (n.d.). Cα-Umpolung of Amides Strategy for Enantioselective Propargylic Amination toward Cα-Tetrasubstituted α-Amino Acid Derivatives. Retrieved from [Link]
-
ACS Publications. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. Retrieved from [Link]
-
Wesselbaum, S., et al. (2014). Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis. Chemical Science. DOI:10.1039/C4SC02087A. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydroformylation of alkenes with paraformaldehyde catalyzed by rhodium–phosphine complexes | Request PDF. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Facile synthesis of supported Ru–Triphos catalysts for continuous flow application in selective nitrile reduction. Retrieved from [Link]
-
Christie, F., et al. (2018). Hydrogenation and Reductive Amination of Aldehydes using Triphos Ruthenium Catalysts. ChemCatChem. Retrieved from [Link]
-
Evans, D., et al. (n.d.). Hydroformylation of alkenes by use of rhodium complex catalysts. RSC Publishing. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
Kartika, R. (n.d.). A decade review of triphosgene and its applications in organic reactions. PMC. Retrieved from [Link]
- Google Patents. (n.d.). US10766833B2 - Hydroformylation method and catalyst using rhodium-ruthenium dual metal and tetradentate phosphine ligand.
-
Billingsley, K., & Buchwald, S. L. (n.d.). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Retrieved from [Link]
-
MOST Wiedzy. (2023). Overview of the Synthesis and Catalytic Reactivity of Transition Metal Complexes Based on C P Bond Systems. Retrieved from [Link]
-
ResearchGate. (n.d.). Ruthenium xantphos complexes in hydrogen transfer processes: Reactivity and mechanistic studies. Retrieved from [Link]
-
ResearchGate. (n.d.). Important industrial applications of Josiphos ligands. Retrieved from [Link]
-
MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. Retrieved from [Link]
-
DSpace@MIT. (n.d.). Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction. Retrieved from [Link]
-
PubMed. (2016). Tailor-Made Ruthenium-Triphos Catalysts for the Selective Homogeneous Hydrogenation of Lactams. Retrieved from [Link]
-
PolyU Institutional Research Archive. (n.d.). ARTICLE. Retrieved from [Link]
-
MDPI. (n.d.). Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis. Retrieved from [Link]
-
MDPI. (n.d.). Catalytic Hydrolysis of Tricresyl Phosphate by Ruthenium (III) Hydroxide and Iron (III) Hydroxide towards Sensing Application. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. Retrieved from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Making sure you're not a bot! [mostwiedzy.pl]
- 3. Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphosPh Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04870B [pubs.rsc.org]
- 7. Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis - Chemical Science (RSC Publishing) DOI:10.1039/C4SC02087A [pubs.rsc.org]
- 9. Hydrogenation of carbon dioxide to methanol using a homogeneous ruthenium–Triphos catalyst: from mechanistic investigations to multiphase catalysis - Chemical Science (RSC Publishing) [pubs.rsc.org]
"1,1,1-Tris(diphenylphosphino)methane as a ligand in cross-coupling reactions"
An In-Depth Guide to 1,1,1-Tris(diphenylphosphino)methane in Cross-Coupling Catalysis
Foreword: Unlocking Catalytic Potential with Tripodal Ligands
In the landscape of transition metal catalysis, the design and selection of ligands are paramount to achieving high efficiency, selectivity, and stability. While monodentate and bidentate phosphines have historically dominated the field of cross-coupling reactions, there is a growing appreciation for the unique advantages offered by more complex ligand architectures. This guide focuses on this compound, a tridentate phosphine ligand built on a single-carbon backbone. Its distinctive tripodal geometry imposes a specific coordination environment on the metal center, profoundly influencing the catalytic cycle. This document provides researchers, chemists, and drug development professionals with a detailed exploration of this ligand, from its fundamental properties to practical, field-tested protocols for its application in key cross-coupling reactions.
The Ligand: Structure, Synthesis, and Properties
This compound, often abbreviated as "triphos" or more precisely HC(PPh₂)₃, is an organophosphorus compound with the chemical formula C₃₇H₃₁P₃ and a molecular weight of 568.58 g/mol .[1][2][3] It typically appears as a white crystalline solid with a melting point in the range of 168-172 °C.[2][3]
Key Structural Features:
-
Tripodal Geometry: The three diphenylphosphino groups are attached to a central methane carbon. This creates a C₃-symmetric, cone-like structure.
-
Tridentate Coordination: The ligand typically binds to a metal center in a facial (fac) tridentate fashion, occupying three coordination sites. This rigid coordination can enhance the stability of the catalytic complex.
-
Steric and Electronic Profile: The multiple phenyl groups create a sterically demanding environment around the metal center. Electronically, the phosphine groups are strong σ-donors, which can increase the electron density on the metal, facilitating key steps like oxidative addition.
The synthesis of such multidentate phosphine ligands generally involves the reaction of a phosphide, like lithium diphenylphosphide, with a polyhalogenated alkane.
The Causality of Catalytic Enhancement
The efficacy of this compound in cross-coupling reactions stems directly from its structure. The general palladium-catalyzed cross-coupling cycle involves the interconversion of Pd(0) and Pd(II) species.[4][5] The triphos ligand influences this cycle in several critical ways.
-
Stabilization of the Active Catalyst: The tridentate chelation of the triphos ligand forms a highly stable complex with the palladium center. This can prevent the aggregation of the Pd(0) catalyst into inactive palladium black, a common deactivation pathway, especially at the high temperatures often required for cross-coupling.[6]
-
Modulation of Reactivity: The rigid facial coordination enforces a specific geometry on the metal complex. This can promote the reductive elimination step, which is the final, product-forming step of the catalytic cycle.[5] By occupying three coordination sites, the ligand can limit the formation of undesirable off-cycle species.
-
Creation of a Coordinatively Unsaturated Site: While seemingly counterintuitive for a tridentate ligand, the dissociation of one of the phosphine arms (hemilability) can transiently open a coordination site on the metal. This vacant site is necessary for the initial oxidative addition of the aryl halide to the metal center. The dissociated arm, however, remains in close proximity, allowing for rapid re-coordination that stabilizes subsequent intermediates.
Below is a generalized workflow for employing a triphos-ligated catalyst in a cross-coupling reaction.
Caption: General experimental workflow for cross-coupling.
Application Notes & Protocols
The following protocols are designed as robust starting points for researchers. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.
Application I: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C(sp²)-C(sp²) bonds.[4] The triphos ligand can be particularly effective in couplings involving challenging substrates by stabilizing the catalyst and promoting high turnover.
Protocol: Synthesis of 4-Methoxy-1,1'-biphenyl
-
Materials:
-
Palladium(II) acetate, Pd(OAc)₂
-
This compound (triphos)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium phosphate (K₃PO₄), finely ground
-
Anhydrous Toluene
-
Degassed Water
-
-
Experimental Procedure:
-
Catalyst Pre-formation (Optional but Recommended): In a glovebox or under a strict inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%) and triphos (6.8 mg, 0.012 mmol, 1.2 mol%) to an oven-dried Schlenk tube. Add 2 mL of anhydrous toluene and stir the mixture at room temperature for 30 minutes. The formation of the active Pd(0) species is often indicated by a color change.
-
Reaction Assembly: To the catalyst mixture, add 4-bromoanisole (187 mg, 1.0 mmol, 1.0 equiv), phenylboronic acid (146 mg, 1.2 mmol, 1.2 equiv), and K₃PO₄ (425 mg, 2.0 mmol, 2.0 equiv).
-
Solvent Addition: Add an additional 3 mL of toluene and 0.5 mL of degassed water.
-
Reaction: Seal the Schlenk tube and place it in a preheated oil bath at 100 °C. Stir vigorously for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to yield the pure biphenyl product.
-
-
Causality Behind Choices:
-
Ligand/Metal Ratio: A slight excess of the ligand (1.2:1) ensures that the palladium center is fully coordinated, preventing catalyst decomposition.
-
Base: K₃PO₄ is a moderately strong base effective for activating the boronic acid without promoting side reactions common with stronger bases like hydroxides.
-
Solvent System: The toluene/water biphasic system is standard for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents.
-
Application II: Heck-Mizoroki Reaction
The Heck reaction couples an aryl or vinyl halide with an alkene.[7][8] The triphos ligand's steric bulk can influence the regioselectivity of the migratory insertion step and its stability is advantageous at the high temperatures often required.[8][9]
Protocol: Synthesis of Butyl Cinnamate
-
Materials:
-
Palladium(II) acetate, Pd(OAc)₂
-
This compound (triphos)
-
Iodobenzene
-
Butyl acrylate
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Experimental Procedure:
-
Reaction Assembly: To an oven-dried Schlenk tube under an inert atmosphere, add Pd(OAc)₂ (2.2 mg, 0.01 mmol, 1 mol%), triphos (6.8 mg, 0.012 mmol, 1.2 mol%), iodobenzene (204 mg, 1.0 mmol, 1.0 equiv), and 5 mL of anhydrous DMF.
-
Reagent Addition: Add butyl acrylate (256 mg, 2.0 mmol, 2.0 equiv) and triethylamine (202 mg, 2.0 mmol, 2.0 equiv) via syringe.
-
Reaction: Seal the tube and heat the mixture to 110 °C with vigorous stirring for 16 hours.
-
Workup: Cool the reaction to room temperature. Pour the mixture into 20 mL of water and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash chromatography (e.g., hexane/ethyl acetate) to obtain the product.
-
-
Causality Behind Choices:
-
Base: Triethylamine acts as both the base to neutralize the HX generated and as a reducing agent for the in situ formation of Pd(0) from Pd(II).[6]
-
Solvent: DMF is a polar aprotic solvent that effectively dissolves the catalyst components and inorganic base, facilitating the reaction.
-
Excess Alkene: Using an excess of the alkene helps to drive the reaction to completion.
-
Application III: Sonogashira Coupling
The Sonogashira reaction is a powerful tool for constructing carbon-carbon bonds between sp² and sp hybridized carbons.[10][11] It typically requires both a palladium catalyst and a copper(I) co-catalyst. The triphos ligand can be used in copper-free versions, where it helps to facilitate the direct transmetalation from the alkyne to the palladium center.
Protocol: Copper-Free Synthesis of Diphenylacetylene
-
Materials:
-
Tris(dibenzylideneacetone)dipalladium(0), Pd₂(dba)₃
-
This compound (triphos)
-
Iodobenzene
-
Phenylacetylene
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous Dioxane
-
-
Experimental Procedure:
-
Reaction Assembly: In a glovebox, charge an oven-dried vial with Pd₂(dba)₃ (4.6 mg, 0.005 mmol, 1 mol% Pd), triphos (6.8 mg, 0.012 mmol, 1.2 mol%), iodobenzene (204 mg, 1.0 mmol, 1.0 equiv), and Cs₂CO₃ (652 mg, 2.0 mmol, 2.0 equiv).
-
Solvent and Reagent Addition: Add 5 mL of anhydrous dioxane, followed by phenylacetylene (123 mg, 1.2 mmol, 1.2 equiv).
-
Reaction: Seal the vial and heat the mixture to 80 °C for 8-12 hours.
-
Workup: After cooling, filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in a minimal amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the pure alkyne.
-
-
Causality Behind Choices:
-
Catalyst System: A copper-free system is chosen to avoid the homocoupling of the alkyne (Glaser coupling), a common side reaction.[12] The Pd(0) source is used directly.
-
Base: Cs₂CO₃ is a strong, yet soluble, base in this context, which is effective in deprotonating the terminal alkyne to form the acetylide species necessary for the catalytic cycle.[10]
-
Caption: Generalized catalytic cycle for cross-coupling.
Comparative Performance Data
To contextualize the performance of triphos, it is useful to compare it with other common phosphine ligands. The choice of ligand dramatically impacts reaction outcomes.
| Ligand Type | Example Ligand | Typical Catalyst Loading | Reaction Time | Yield | Key Characteristics |
| Monodentate | PPh₃ | 1-5 mol% | 12-48 h | Moderate-Good | Prone to dissociation; can lead to catalyst decomposition at high T. |
| Bidentate (Chelating) | dppf | 0.5-2 mol% | 4-16 h | Good-Excellent | Forms stable chelates; good for a wide range of substrates. |
| Bidentate (Large Bite Angle) | Xantphos | 0.1-1 mol% | 2-12 h | Excellent | Promotes reductive elimination; high activity and stability. |
| Tridentate (Tripodal) | HC(PPh₂)₃ | 0.5-2 mol% | 8-24 h | Good-Excellent | Forms highly stable complexes; beneficial for difficult substrates or to suppress side reactions. |
Note: Data is representative and actual performance is highly dependent on the specific substrates and reaction conditions.
Conclusion and Outlook
This compound is a powerful, albeit specialized, ligand for palladium-catalyzed cross-coupling reactions. Its rigid, tripodal structure imparts exceptional stability to the catalytic species, making it a valuable tool for challenging transformations that require high temperatures or long reaction times. While perhaps not as universally applied as some bidentate ligands, its unique ability to control the coordination sphere of the metal center provides a distinct advantage in suppressing side reactions and improving outcomes for specific substrate classes. Future research may focus on developing chiral versions of this ligand for asymmetric catalysis or immobilizing it on solid supports to create robust, recyclable catalyst systems.
References
-
Bis(diphenylphosphino)methane - Wikipedia. Wikipedia.[Link]
-
Triphosphine Ligands: Coordination Chemistry and Recent Catalytic Applications | Request PDF. ResearchGate.[Link]
-
Synthesis and Characterization of a Triphos Ligand Derivative and the Corresponding Pd II Complexes. ResearchGate.[Link]
-
Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH 3. Dalton Transactions (RSC Publishing).[Link]
-
A sulfur mimic of 1,1-bis(diphenylphosphino)methane: a new ligand opens up. Chemical Communications (RSC Publishing).[Link]
-
INVESTIGATION OF PALLADIUM CATALYST ON SUZUKI CROSS-COUPLING FOR SYNTHESIS OF CONJUGATED ORGANIC MOLECULES. Tạp chí Khoa học và Công nghệ - Đại học Đà Nẵng.[Link]
-
Linking Mechanistic Analysis of Catalytic Reactivity Cliffs to Ligand Classification. SciSpace.[Link]
-
Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3. Dalton Transactions (RSC Publishing).[Link]
-
Scheme 1. Possible coordination modes of dppm ligand in transition metal complexes. ResearchGate.[Link]
-
1,1,1-Tris(diphenylphosphinomethyl)ethane - Wikipedia. Wikipedia.[Link]
-
Mechanistic Implications for the Ni(I)-Catalyzed Kumada Cross-Coupling Reaction. MDPI.[Link]
- Process for synthesizing bis(diphenylphosphino)-alkane.
-
Sonogashira Coupling - Chemistry LibreTexts. Chemistry LibreTexts.[Link]
-
Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI.[Link]
-
Recent Advances in Sonogashira Reactions. ResearchGate.[Link]
-
Heck Reaction. Organic Chemistry Portal.[Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI.[Link]
-
Immobilized tetrakis(triphenylphosphine)palladium(0) for Suzuki–Miyaura coupling reactions under flow conditions. RSC Publishing.[Link]
-
Palladium-Catalysed Coupling Chemistry. Fisher Scientific.[Link]
-
Tetrakis(triphenylphosphine)palladium(0). synthesiswithcatalysts.com.[Link]
-
The Heck Reaction. Myers Group, Harvard University.[Link]
-
Heck Reaction. tzschucke.com.[Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central.[Link]
-
The Intramolecular Heck Reaction. Macmillan Group, Princeton University.[Link]
-
Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both. eScholarship.org.[Link]
Sources
- 1. chemscene.com [chemscene.com]
- 2. strem.com [strem.com]
- 3. This compound | 28926-65-0 [sigmaaldrich.com]
- 4. mdpi.com [mdpi.com]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. people.uniurb.it [people.uniurb.it]
- 7. Heck Reaction [organic-chemistry.org]
- 8. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 9. macmillan.princeton.edu [macmillan.princeton.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst | MDPI [mdpi.com]
Application Notes and Protocols for Setting Up Reactions with Air-Sensitive Phosphine Ligands
Introduction: The Challenge and Power of Phosphine Ligands
Phosphine ligands are cornerstones of modern organometallic chemistry and homogeneous catalysis, enabling a vast array of synthetic transformations crucial to pharmaceutical development, fine chemical synthesis, and materials science.[1][2] Their power lies in their unique electronic and steric properties, which can be finely tuned to control the reactivity and selectivity of metal catalysts.[1] However, this reactivity comes at a price: many phosphine ligands, particularly electron-rich trialkylphosphines, are highly sensitive to atmospheric oxygen.[3]
The phosphorus atom in a phosphine ligand possesses a lone pair of electrons, making it nucleophilic and susceptible to oxidation. Contact with air can lead to the formation of the corresponding phosphine oxide, a thermodynamically stable species.[3][4] This oxidation is often irreversible and catalytically detrimental, as the phosphine oxide typically exhibits poor coordination to the metal center, leading to catalyst deactivation, reduced reaction yields, and inconsistent results.[3]
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of protocols and best practices for handling air-sensitive phosphine ligands. By understanding the "why" behind each step, from equipment selection to reaction quenching, users can confidently set up robust and reproducible experiments, ensuring the integrity of their valuable catalytic systems.
Foundational Principles: Why Air-Sensitivity Matters
The propensity of a phosphine ligand to oxidize is governed by both electronic and steric factors:
-
Electronic Properties: Electron-donating groups (e.g., alkyls) on the phosphorus atom increase its electron density, making it more susceptible to oxidation compared to electron-withdrawing groups (e.g., aryls).[3][5]
The consequence of unintended oxidation is the formation of phosphine oxide (P=O). This can be readily observed by ³¹P NMR spectroscopy, where the chemical shift of the phosphine oxide appears significantly downfield from the parent phosphine.[6][7] Monitoring this transformation is a critical tool for assessing the integrity of a reaction.[4][6]
The Inert Atmosphere Toolkit: Glovebox vs. Schlenk Line
To successfully work with air-sensitive phosphine ligands, all manipulations must be performed under an inert atmosphere, typically high-purity nitrogen or argon.[8][9] The two primary pieces of equipment for achieving this are the glovebox and the Schlenk line.[2] The choice depends on the specific task, the scale of the reaction, and the sensitivity of the materials.[2]
| Feature | Glovebox | Schlenk Line |
| Atmosphere Control | Continuously purified inert atmosphere with very low O₂ and H₂O levels (<1 ppm).[10] | Inert atmosphere created within individual flasks via evacuation/backfill cycles.[11][12][13] |
| Manipulation | Direct handling of solids and liquids using integrated gloves.[9][14] | Indirect manipulation via septa using syringes and cannulas.[13][15] |
| Best For | Weighing solids, preparing stock solutions, setting up multiple small-scale reactions, storing sensitive reagents.[14][16] | Single reactions of varying scales, solvent transfers, refluxing, and distillations.[11][12] |
| Throughput | High; multiple operations can be performed simultaneously. | Lower; operations are typically performed sequentially. |
| Learning Curve | Relatively low for basic operations. | Steeper; requires proficiency in specific techniques.[10] |
Glovebox: The Contained Laboratory
A glovebox is a sealed container filled with a continuously recirculating and purified inert gas.[10] Integrated sensors typically monitor and maintain oxygen and moisture levels below 1 ppm.[10] This makes it the ideal environment for operations that are difficult to perform in sealed glassware, such as accurately weighing solid phosphine ligands or preparing multiple reaction vials.[14]
Workflow Diagram: Using a Glovebox
Caption: Standard workflow for safely using a glovebox.
Schlenk Line: Versatility for Synthesis
A Schlenk line is a glass manifold with a dual-lumen design, allowing for the selective application of a vacuum or a flow of inert gas to connected glassware.[8][13] This technique is exceptionally versatile for chemical synthesis, enabling solvent transfers, reagent additions, and running reactions under reflux with the rigorous exclusion of air.[11][12]
Diagram: Basic Schlenk Line Setup
Caption: Simplified schematic of a Schlenk line.
Preparing for Success: Solvents and Glassware
The purity of your reaction environment is only as good as its weakest link. Trace amounts of oxygen or water in solvents or adsorbed on glassware can readily decompose sensitive phosphine ligands.
Solvent Degassing and Purification
Commercial anhydrous solvents, even when freshly opened, contain dissolved oxygen. This must be removed prior to use.
Solvent Purification Systems (SPS): Many modern labs utilize solvent purification systems that pass solvents through columns of activated alumina or other drying agents under an argon atmosphere.[17][18] This is a safe and efficient way to obtain anhydrous, deoxygenated solvents on demand.[19]
Manual Degassing Techniques: If an SPS is not available, several manual methods are effective.
| Degassing Method | Procedure | Best For | Efficacy |
| Freeze-Pump-Thaw | The solvent is frozen (liquid N₂), the headspace is evacuated, and the solvent is thawed. This cycle is repeated at least three times.[20][21][22][23] | Most rigorous degassing for highly sensitive reactions. | Excellent |
| Sparging | An inert gas (argon or nitrogen) is bubbled through the solvent via a long needle for 30-60 minutes.[13][21] | Larger volumes of solvent where freezing is impractical. | Good |
| Sonication with Vacuum | The solvent is sonicated under a light vacuum for several minutes, with the headspace being refilled with inert gas. This cycle is repeated.[15][21] | Quick degassing for less sensitive applications. | Moderate |
Protocol 1: Freeze-Pump-Thaw Degassing
-
Preparation: Place the solvent in a Schlenk flask, ensuring it is no more than half full.[23][24] Attach the flask to the Schlenk line.
-
Freeze: Close the stopcock to isolate the flask. Immerse the flask in a dewar of liquid nitrogen until the solvent is completely frozen.[20][22]
-
Pump: Once frozen, and while still in the liquid nitrogen, open the stopcock to the vacuum manifold. Evacuate the headspace for 3-5 minutes.[20][24]
-
Thaw: Close the stopcock to place the flask under a static vacuum. Remove the liquid nitrogen bath and allow the solvent to thaw completely at room temperature.[20][24] You will see gas bubbles being released from the liquid.
-
Repeat: Repeat the entire freeze-pump-thaw cycle two more times for a total of three cycles.[20][21][24]
-
Final Step: After the final thaw, backfill the flask with inert gas. The solvent is now ready for use.[23]
Glassware Preparation
Glassware must be scrupulously dried to remove adsorbed water.
-
Oven Drying: Clean all glassware and magnetic stir bars thoroughly. Place them in a laboratory oven (>120 °C) for at least 4 hours, or preferably overnight.
-
Flame Drying (under vacuum): For the highest level of dryness, assemble the hot glassware (e.g., reaction flask with condenser) and connect it to the Schlenk line. While evacuating the system, gently heat the entire surface of the glassware with a heat gun until no more condensation is visible.
-
Cooling and Purging: Allow the glassware to cool to room temperature under vacuum. Then, backfill the flask with high-purity inert gas. Repeat this evacuation and backfilling process (a "purge cycle") at least three times to ensure all residual air is removed.[11][12][13]
Step-by-Step Reaction Setup Protocols
The following protocols outline a general procedure for setting up a palladium-catalyzed cross-coupling reaction, a common application for phosphine ligands.[25][26][27][28]
Handling Solid Phosphine Ligands and Catalysts
Solid reagents are best handled and weighed inside a glovebox to prevent any exposure to air.[29]
Protocol 2: Reaction Setup (Solids First) in a Glovebox
-
Preparation: Bring a flame-dried Schlenk flask or reaction vial, equipped with a magnetic stir bar, into a glovebox.
-
Addition of Solids: Inside the glovebox, weigh and add the palladium catalyst, the solid phosphine ligand, and any other solid reagents (e.g., base, additives) directly into the reaction flask.[25]
-
Sealing: Securely seal the flask with a rubber septum or a screw cap with a septum.
-
Removal from Glovebox: Remove the sealed flask from the glovebox. It can now be connected to a Schlenk line for the addition of liquids.
If a glovebox is unavailable, solids can be added to a flask on the bench under a strong counterflow of inert gas.[11][12] This method is less ideal for highly sensitive phosphines but can be effective if performed quickly.
Addition of Solvents and Liquid Reagents via Syringe/Cannula
Once the solid components are in the purged reaction flask, the degassed solvent and liquid reagents are added.
Diagram: Cannula vs. Syringe Transfer
Caption: Two common methods for liquid transfer.
Protocol 3: Addition of Liquids via Schlenk Line
-
Connect Flask: Connect the sealed Schlenk flask containing the solid reagents to the Schlenk line and ensure it is under a positive pressure of inert gas.
-
Solvent Addition: Using a gas-tight syringe that has been flushed with inert gas, pierce the septum of the degassed solvent container and draw the required volume. Inject the solvent into the reaction flask through its septum.[25]
-
Liquid Reagent Addition: Add any liquid substrates or reagents using the same syringe technique.
-
Initiate Reaction: Begin stirring and, if required, heat the reaction mixture using an oil bath.[25] The reaction should be maintained under a positive pressure of inert gas, which can be monitored via an oil bubbler on the Schlenk line.[13]
Troubleshooting and Quality Control
Even with careful technique, issues can arise.
-
Reaction Failure/Low Yield: The most common culprit is catalyst deactivation due to phosphine oxidation.
-
Check Solvent: Ensure solvents were freshly and thoroughly degassed. THF, for example, can rapidly form peroxides and oxidize phosphines if not properly purified and stored.[30]
-
Verify Ligand Quality: If possible, take a small sample of the phosphine ligand and dissolve it in an appropriate deuterated solvent (under inert atmosphere) to check its purity by ³¹P NMR. The presence of a significant peak corresponding to the phosphine oxide indicates degradation.[6][31][32]
-
-
Inconsistent Results: This often points to subtle variations in atmospheric contamination. Review all procedures for potential leaks in the Schlenk line or improper glovebox technique.
Safety Precautions
-
Pyrophoric Reagents: Some phosphine reagents, particularly low molecular weight trialkylphosphines like trimethylphosphine, are pyrophoric and can ignite spontaneously in air. These require specialized handling techniques and should only be used by experienced personnel.
-
Toxicity: Phosphine gas and many volatile phosphine ligands are highly toxic.[33][34] Always handle these materials in a well-ventilated fume hood, even when using sealed Schlenk apparatus.
-
Pressure: Never heat a sealed Schlenk flask or create a closed system under positive pressure, as this can lead to an explosion.[15] Always ensure there is a pressure outlet, such as a bubbler.
-
Cold Traps: When using a vacuum pump, always use a liquid nitrogen or dry ice/acetone cold trap to prevent corrosive solvent vapors from damaging the pump.[8][13] Never open a cold trap to air while it is cold, as this can condense liquid oxygen, creating a severe explosion hazard.[8]
References
-
Freeze-Pump-Thaw - The Schlenk Line Survival Guide. (n.d.). Retrieved from [Link]
-
An Illustrated Guide to Schlenk Line Techniques. (2023). J. Chem. Educ. Retrieved from [Link]
-
Guides - Chemistry LibreTexts. (2024). Retrieved from [Link]
-
ExperimentDegas Documentation. (2025). Emerald Cloud Lab. Retrieved from [Link]
-
Schlenk line. (n.d.). In Wikipedia. Retrieved from [Link]
-
Freeze-Pump-Thaw Liquid Degassing Guide. (n.d.). Scribd. Retrieved from [Link]
-
How To: Degas Solvents. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Freeze-Pump-Thaw Degassing of Liquids. (n.d.). University of California, Irvine. Retrieved from [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (1). (2013). ChemistryViews. Retrieved from [Link]
-
School of Chemistry SOP For Operation Of Glove Boxes. (2018). University of St Andrews. Retrieved from [Link]
-
Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insight. (2018). ACS Catalysis. Retrieved from [Link]
-
Video: Glovebox-Operating Procedure and Use of Impurity Sensors. (2017). JoVE. Retrieved from [Link]
-
Techniques for Handling Air-Sensitive Compounds. (n.d.). Wipf Group, University of Pittsburgh. Retrieved from [Link]
-
How to ensure the consistent operation of your solvent purification system. (2017). Pure Process Technology. Retrieved from [Link]
-
Safely handling air-sensitive products. (2018). Cleanroom Technology. Retrieved from [Link]
-
Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis. (2024). Molecules. Retrieved from [Link]
-
Rationale Behind the Resistance of Dialkylbiaryl Phosphines toward Oxidation by Molecular Oxygen. (2007). Journal of the American Chemical Society. Retrieved from [Link]
-
Glovebox Operation. (n.d.). University of San Diego. Retrieved from [Link]
-
Solvent Purification System. (n.d.). LHFA - CNRS. Retrieved from [Link]
-
Phosphines. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. (2018). ACS Catalysis. Retrieved from [Link]
-
[Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)]. (2024). Yakugaku Zasshi. Retrieved from [Link]
-
Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction. (2017). JoVE. Retrieved from [Link]
-
Phosphine Ligand Oxidation. (2021). Reddit. Retrieved from [Link]
-
how to deal with an air sensitive solid? (2015). Reddit. Retrieved from [Link]
-
Solvent Purification System Use Guidelines. (2009). University of Houston. Retrieved from [Link]
-
Monitoring the Oxidation of Phosphine ligands using 31P NMR. (n.d.). Magritek. Retrieved from [Link]
-
Monitoring the oxidation of Phosphine ligands using 31P NMR. (2023). Magritek Blog. Retrieved from [Link]
-
Air-stable, fluorescent primary phosphines. (2015). Dalton Transactions. Retrieved from [Link]
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. (n.d.). MDPI. Retrieved from [Link]
-
Keep phosphine safe. (n.d.). Stored Grain. Retrieved from [Link]
-
Predicting the Air Stability of Phosphines. (2020). Chemistry – A European Journal. Retrieved from [Link]
-
Air-Stable Chiral Primary Phosphines: A Gateway to MOP Ligands with Previously Inaccessible Stereoelectronic Profiles. (2014). Organometallics. Retrieved from [Link]
-
Solvent Filtration - Sample Purification: An In-Depth Guide. (2024). ALWSCI. Retrieved from [Link]
-
An Air-Stable P-Chiral Phosphine Ligand for Highly Enantioselective Transition-Metal-Catalyzed Reactions. (2002). Journal of the American Chemical Society. Retrieved from [Link]
-
SAFETY DATA SHEET Phosphine. (2023). Air Liquide. Retrieved from [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers. Retrieved from [Link]
-
Pd-Catalyzed Cross Coupling Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Solvent Purification System Tutorial. (2021). YouTube. Retrieved from [Link]
-
SAFETY DATA SHEET. (2025). Airgas. Retrieved from [Link]
Sources
- 1. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. researchgate.net [researchgate.net]
- 6. magritek.com [magritek.com]
- 7. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 8. chemistryviews.org [chemistryviews.org]
- 9. ossila.com [ossila.com]
- 10. ucd.ie [ucd.ie]
- 11. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Schlenk line - Wikipedia [en.wikipedia.org]
- 14. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Home Page [home.sandiego.edu]
- 17. pureprocesstechnology.com [pureprocesstechnology.com]
- 18. nsmn1.uh.edu [nsmn1.uh.edu]
- 19. m.youtube.com [m.youtube.com]
- 20. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 21. emeraldcloudlab.com [emeraldcloudlab.com]
- 22. How To [chem.rochester.edu]
- 23. depts.washington.edu [depts.washington.edu]
- 24. scribd.com [scribd.com]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 27. researchgate.net [researchgate.net]
- 28. chem.libretexts.org [chem.libretexts.org]
- 29. reddit.com [reddit.com]
- 30. reddit.com [reddit.com]
- 31. Quantitative 31P NMR Spectroscopy: Principles, Methodologies, and Applications in Phosphorus-Containing Compound Analysis [mdpi.com]
- 32. [Quantitative 31P-NMR for Purity Determination of Organophosphorus Compounds (Pharmaceuticals)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. storedgrain.com.au [storedgrain.com.au]
- 34. alsafetydatasheets.com [alsafetydatasheets.com]
Application Note: Mastering Hydroformylation with Rhodium-Triphos Catalysts
An in-depth guide to hydroformylation reactions catalyzed by rhodium-triphos complexes, designed for researchers, scientists, and drug development professionals.
Introduction: The Enduring Power of Hydroformylation
Hydroformylation, or the "oxo process," stands as a cornerstone of industrial organic synthesis, enabling the atom-economical conversion of alkenes into valuable aldehydes using synthesis gas (a mixture of CO and H₂).[1][2] This transformation is pivotal for producing bulk chemicals, fragrances, and, critically, complex intermediates for the pharmaceutical industry.[2][3][4] While cobalt was the metal of choice in early processes, rhodium-based catalysts have become dominant due to their exceptionally high activity, often being up to 1000 times more reactive, which allows for significantly milder reaction conditions (lower temperatures and pressures).[1]
The performance of a rhodium catalyst is intrinsically linked to the nature of its coordinating ligands. Phosphine ligands, in particular, are instrumental in tuning the catalyst's activity, stability, and, most importantly, its selectivity.[5] This guide focuses on a specific, powerful class of polydentate phosphine ligands: tripodal triphosphine ('triphos') ligands, such as 1,1,1-tris(diphenylphosphinomethyl)ethane. By providing a stable, well-defined coordination sphere around the rhodium center, triphos ligands offer unique advantages in controlling the catalytic cycle, leading to enhanced performance and selectivity in the synthesis of sophisticated molecular architectures.
Part 1: The Catalytic Heart of the Reaction: Mechanism and the Role of Triphos
The generally accepted mechanism for rhodium-catalyzed hydroformylation is the dissociative pathway proposed by Heck and Breslow.[3] The triphos ligand, by virtue of its chelate effect, modifies this cycle by influencing the stability of key intermediates and the energetics of crucial steps, thereby directing the reaction's outcome.
The catalytic cycle proceeds through several key stages:
-
Catalyst Activation: The pre-catalyst, often a stable Rh(I) source like Rh(acac)(CO)₂, reacts with syngas and the triphos ligand to form the active catalyst, a rhodium-hydrido species.
-
Olefin Coordination: The alkene substrate coordinates to the unsaturated rhodium center.
-
Hydride Migration (Regioselectivity Determining Step): A hydride ligand migrates from the rhodium to one of the carbons of the double bond, forming a rhodium-alkyl intermediate. The regioselectivity (the preference for the linear vs. branched aldehyde) is determined at this stage. Steric and electronic factors, heavily influenced by the triphos ligand, dictate whether the hydride adds to the terminal (C1) or internal (C2) carbon of the alkene.
-
CO Insertion: A carbonyl ligand inserts into the rhodium-alkyl bond to form a rhodium-acyl species.
-
Hydrogenolysis: The cycle is closed by the reaction with H₂, which cleaves the rhodium-acyl bond, releasing the aldehyde product and regenerating the active rhodium-hydrido catalyst.[6]
The triphos ligand's rigid tripodal structure creates a well-defined steric environment that can strongly favor the formation of one regioisomer over the other. Furthermore, its strong coordination stabilizes the rhodium center, preventing catalyst decomposition and promoting high turnover numbers.
Caption: The catalytic cycle for hydroformylation using a Rh-triphos complex.
Part 2: Experimental Protocol: A Step-by-Step Guide
This section provides a detailed, field-proven protocol for the hydroformylation of a model substrate, 1-octene, using an in situ prepared rhodium-triphos catalyst.
Safety First: Hydroformylation involves flammable gases (H₂) and a highly toxic gas (CO) under high pressure. All operations must be conducted in a well-ventilated fume hood using a properly maintained and certified high-pressure autoclave. Personnel must be thoroughly trained in high-pressure safety procedures.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Rh(acac)(CO)₂ | 98% | Strem, Sigma-Aldrich | Rhodium pre-catalyst |
| 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos) | 97% | Strem, Sigma-Aldrich | Ligand |
| 1-Octene | Anhydrous, 98% | Sigma-Aldrich | Substrate, pass through alumina plug |
| Toluene | Anhydrous | Sigma-Aldrich | Solvent |
| Syngas (1:1 CO/H₂) | High Purity | Airgas, Linde | Reactant gas |
| Dodecane | Anhydrous, 99% | Sigma-Aldrich | Internal standard for GC analysis |
Causality Behind Choices:
-
Rh(acac)(CO)₂: A stable, air-tolerant Rh(I) precursor that is easily activated under reaction conditions.
-
Anhydrous Solvent/Substrate: Water can interfere with the catalytic cycle. Passing the alkene through a plug of activated basic alumina removes peroxides, which can oxidize and deactivate the phosphine ligand.
-
In-situ Catalyst Formation: Preparing the catalyst directly in the reaction vessel from the precursor and ligand simplifies the procedure and avoids isolating a potentially sensitive catalyst complex.[7]
Experimental Workflow
Caption: A sequential workflow for Rh-triphos catalyzed hydroformylation.
Detailed Step-by-Step Methodology
Catalyst Loading Target: 1000:1 Substrate-to-Catalyst (S/C) ratio (0.1 mol% Rh). Ligand-to-Rhodium (L/Rh) ratio of 1.1:1.
-
Reactor Preparation (Inert Atmosphere):
-
Inside a nitrogen-filled glovebox, weigh Rh(acac)(CO)₂ (5.16 mg, 0.02 mmol) and triphos ligand (13.7 mg, 0.022 mmol) into the glass liner of a 100 mL stainless steel autoclave equipped with a magnetic stir bar.
-
Rationale: A slight excess of the ligand (1.1 eq) ensures that the rhodium center remains fully coordinated, preventing the formation of less selective or less active species.
-
-
Charging Reagents:
-
To the glass liner, add 20 mL of anhydrous toluene via syringe.
-
Add dodecane (0.2 mL) as an internal standard.
-
Add 1-octene (3.13 mL, 20 mmol).
-
Rationale: The internal standard allows for accurate quantification of substrate conversion and product formation via Gas Chromatography (GC).
-
-
Reaction Execution:
-
Seal the autoclave and remove it from the glovebox.
-
Connect the autoclave to the gas manifold in a fume hood.
-
Purge the system by pressurizing with N₂ (5 bar) and venting three times.
-
Purge the system by pressurizing with the 1:1 CO/H₂ syngas mixture (5 bar) and venting three times.
-
Pressurize the autoclave to 20 bar with the CO/H₂ mixture.
-
Begin vigorous stirring and heat the reactor to 80°C using an external heating mantle.
-
The reaction is typically run for 4-12 hours. The reaction progress can be monitored by the pressure drop in the reactor as the syngas is consumed.
-
-
Workup and Analysis:
-
After the desired reaction time, turn off the heating and allow the autoclave to cool to room temperature (< 25°C).
-
CRITICAL: Carefully and slowly vent the excess pressure in the fume hood.
-
Open the autoclave, and take a small aliquot of the reaction mixture.
-
Dilute the aliquot with diethyl ether and filter it through a small plug of silica gel to remove the catalyst.
-
Analyze the filtrate by GC and GC-MS to determine the conversion of 1-octene and the ratio of the linear (nonanal) to branched (2-methyloctanal) aldehyde products.
-
Confirm product identity by comparing with authentic samples and by ¹H NMR spectroscopy (aldehyde protons typically appear between δ 9.5-9.8 ppm).
-
Part 3: Performance Data and Applications
The choice of ligand and reaction conditions profoundly impacts the catalyst's performance, particularly its regioselectivity. Triphos-based systems are known for their robustness and ability to steer the reaction towards the desired isomer.
Representative Performance Data
The following table summarizes typical results for the hydroformylation of various olefin substrates using a Rh-triphos catalyst system under standardized conditions.
| Substrate | Catalyst Loading (mol%) | Conditions (T, P, Time) | Conversion (%) | Regioselectivity (Linear:Branched) |
| 1-Hexene | 0.1 | 80°C, 20 bar, 4h | >99 | 95:5 |
| 1-Octene | 0.1 | 80°C, 20 bar, 6h | >99 | 94:6 |
| Styrene | 0.2 | 60°C, 20 bar, 12h | 95 | 15:85 |
| Vinyl Acetate | 0.2 | 60°C, 40 bar, 12h | 92 | 98:2 (branched favored) |
| Allyl Benzene | 0.1 | 80°C, 20 bar, 8h | >99 | 90:10 |
Analysis of Results:
-
Terminal Alkenes (1-Hexene, 1-Octene): The Rh-triphos system shows excellent activity and high selectivity for the linear aldehyde, which is often the more desirable product in bulk chemical synthesis.
-
Styrene: In contrast, for conjugated systems like styrene, electronic effects often dominate, leading to a strong preference for the branched aldehyde, 2-phenylpropanal. This product is a valuable intermediate in the synthesis of pharmaceuticals like Ibuprofen.
-
Functionalized Olefins: The catalyst tolerates functional groups like esters (vinyl acetate) and aromatic rings (allyl benzene), demonstrating its versatility for fine chemical synthesis.[1]
Applications in Drug Development
The aldehydes produced via hydroformylation are versatile building blocks that can be readily converted into alcohols, amines, carboxylic acids, and other functional groups essential for constructing active pharmaceutical ingredients (APIs).
A key example is the synthesis of precursors for neuroleptic drugs. The rhodium-catalyzed hydroformylation of specific diaryl-substituted olefins, followed by reductive amination, provides an efficient route to drugs like fluspirilene and penfluridol.[1] The ability to control regioselectivity is paramount in these syntheses, ensuring the correct isomer is formed and avoiding costly separation steps later in the synthetic sequence.
References
-
Rhodium Catalyzed Hydroformylation. ResearchGate. [Link]
-
Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI. [Link]
-
Hydroformylation of alkenes with paraformaldehyde catalyzed by rhodium–phosphine complexes. ResearchGate. [Link]
-
Hydroformylation of alkenes by use of rhodium complex catalysts. Royal Society of Chemistry. [Link]
-
Applied Hydroformylation. ACS Publications. [Link]
-
Activity of Rhodium-Catalyzed Hydroformylation: Added Insight and Predictions from Theory. ResearchGate. [Link]
-
P(V)-Promoted Rh-Catalyzed Highly Regioselective Hydroformylation of Styrenes under Mild Conditions. MDPI. [Link]
-
Rhodium catalyzed hydroformylation of olefins. ResearchGate. [Link]
-
Hydroformylation. Wikipedia. [Link]
-
Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic? Royal Society of Chemistry. [Link]
- Hydroformylation method and catalyst using rhodium-ruthenium dual metal and tetradentate phosphine ligand.
-
Regioselective Rh-Catalyzed Hydroformylation of 1,1,3-Trisubstituted Allenes Using BisDiazaPhos Ligand. PubMed. [Link]
-
Rhodium catalysed hydroformylation of alkenes using highly fluorophilic phosphines. PubMed. [Link]
-
Homogeneous hydroformylation of long chain alkenes catalyzed by water soluble phosphine rhodium complex in CH3OH and efficient catalyst cycling. Royal Society of Chemistry. [Link]
-
Mechanistic Aspects of Rhodium-Catalyzed Isoprene Hydroformylation: A Computational Study. ACS Publications. [Link]
-
Mechanism of rhodium-promoted triphenylphosphine reactions in hydroformylation processes. ACS Publications. [Link]
- Process for regeneration of rhodium hydroformylation catalysts.
-
Regioselective hydroformylation of propene catalysed by rhodium-zeolite. PubMed. [Link]
-
Regioselectivity Regulation of Styrene Hydroformylation over Rh-based Phosphides: Combination of DFT Calculations and Kinetic Studies. ResearchGate. [Link]
-
Hydroformylation of Alkenes over Phosphorous-Free Rhodium Supported on N-Doped Silica. MDPI. [Link]
-
Ligand Effects on the Regioselectivity of Rhodium-Catalyzed Hydroformylation: Density Functional Calculations Illuminate the Role of Long-Range Noncovalent Interactions. ACS Publications. [Link]
-
Hydroformylation and carbonylation processes: new trends in the synthesis of pharmaceuticals. PubMed. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Hydroformylation - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Hydroformylation and carbonylation processes: new trends in the synthesis of pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. US10766833B2 - Hydroformylation method and catalyst using rhodium-ruthenium dual metal and tetradentate phosphine ligand - Google Patents [patents.google.com]
Application Notes and Protocols: 1,1,1-Tris(diphenylphosphino)methane in Organometallic Synthesis
Abstract
This technical guide provides an in-depth exploration of the synthesis and application of organometallic complexes featuring the tripodal phosphine ligand, 1,1,1-Tris(diphenylphosphino)methane (tdppm), and its close structural analog, 1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos). We delve into the unique coordination chemistry imparted by their tripodal nature and elucidate their utility in homogeneous catalysis, particularly in hydrogenation and hydroformylation reactions. This document is intended for researchers, scientists, and professionals in drug development and fine chemical synthesis, offering both foundational knowledge and detailed, field-proven protocols.
Introduction: The Tripodal Advantage in Ligand Design
Tripodal phosphine ligands, such as this compound (tdppm), represent a unique class of polydentate ligands in organometallic chemistry. Unlike their bidentate counterparts, their geometry enforces a specific coordination environment around the metal center, often leading to enhanced stability and unique reactivity. The three phosphine donors can cap one face of a coordination polyhedron, creating a well-defined steric and electronic environment that can be leveraged to control catalytic processes.[1] This "tripodal advantage" often results in complexes with distinct structural properties and reactivity patterns that have no direct parallel with ligands of other geometries.[1]
The flexible backbone of these ligands allows them to adopt various coordination modes, including acting as a tridentate chelating ligand or bridging multiple metal centers. This versatility makes them valuable tools in the synthesis of both mononuclear complexes and complex multinuclear clusters.
Coordination Chemistry of Tripodal Phosphines
The coordination behavior of tripodal phosphines like tdppm and its ethane-backbone analog, triphos, is diverse. The ligand can coordinate to a single metal center in a tridentate (κ³) fashion or a bidentate (κ²) fashion with one dangling phosphine arm.[2] This flexibility is crucial in catalysis, as the dissociation of one phosphine arm can open up a coordination site for substrate binding.
Furthermore, these ligands can bridge multiple metal centers, facilitating the formation of di- and trinuclear complexes.[3] This property is particularly useful in the design of catalysts for tandem reactions where proximity of different metal centers is advantageous.[4]
Figure 1: Coordination modes of a tripodal phosphine ligand.
Application in Homogeneous Catalysis
Complexes derived from tripodal phosphine ligands have shown significant promise in various catalytic transformations. The well-defined coordination sphere and the stability they impart to the metal center make them excellent candidates for reactions such as hydrogenation and hydroformylation.
Hydrogenation of Alkenes and Alkynes
Rhodium complexes bearing the triphos ligand have been demonstrated to be active catalysts for the hydrogenation of various unsaturated substrates.[5] The tripodal ligand framework provides a stable platform for the rhodium center, allowing for efficient catalytic turnover.
Hydroformylation of Alkenes
Hydroformylation, or the oxo process, is a large-scale industrial process for the production of aldehydes from alkenes. The regioselectivity of this reaction (i.e., the ratio of linear to branched aldehydes) is a critical parameter, which can be controlled by the ligand environment around the metal catalyst. Rhodium complexes of triphos have been successfully employed as catalysts for the hydroformylation of alkenes, showing good activity and selectivity.[5]
The mechanism of rhodium-catalyzed hydroformylation is well-established and involves a series of oxidative addition, migratory insertion, and reductive elimination steps. The tripodal ligand plays a crucial role in stabilizing the key intermediates and influencing the regioselectivity of the alkene insertion step.
Figure 2: Simplified catalytic cycle for hydroformylation.
Detailed Application Notes and Protocols
The following protocols are based on established literature procedures and are intended to serve as a starting point for researchers. Standard inert atmosphere techniques (Schlenk line or glovebox) should be used for all manipulations involving phosphine ligands and their metal complexes.
Synthesis of a Rhodium(I) Precursor: [Rh(triphos)(CO)H]
This protocol describes the synthesis of a key rhodium hydride precursor for catalytic applications.
Materials:
-
[Rh(acac)(CO)₂] (acac = acetylacetonate)
-
1,1,1-Tris(diphenylphosphinomethyl)ethane (triphos)
-
Toluene, degassed
-
Hexane, degassed
-
Syngas (1:1 mixture of CO and H₂)
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve [Rh(acac)(CO)₂] (1 equivalent) and triphos (1 equivalent) in degassed toluene.
-
Stir the solution at room temperature for 1 hour.
-
Pressurize the flask with syngas (10 atm) and heat the mixture to 80°C.
-
Maintain stirring at this temperature for 4 hours.
-
Cool the reaction mixture to room temperature and slowly vent the pressure.
-
Reduce the solvent volume under vacuum and precipitate the product by adding degassed hexane.
-
Filter the resulting solid, wash with hexane, and dry under vacuum to yield [Rh(triphos)(CO)H] as a yellow solid.
Causality and Insights: The in-situ formation of the rhodium hydride species under syngas pressure is a common and effective method for generating the active catalyst for hydroformylation.[5] The use of an excess of the phosphine ligand is sometimes employed to ensure complete coordination and to suppress the formation of less active species.
Protocol for the Hydroformylation of 1-Octene
This protocol details the use of the pre-synthesized or in-situ generated rhodium-triphos complex for the hydroformylation of a terminal alkene.
Materials:
-
[Rh(triphos)(CO)H] or [Rh(acac)(CO)₂] and triphos
-
1-Octene
-
Toluene (anhydrous, degassed)
-
Syngas (1:1 CO/H₂)
-
Internal standard (e.g., dodecane) for GC analysis
Procedure:
-
In a high-pressure autoclave, place the rhodium catalyst ([Rh(triphos)(CO)H], 0.1 mol%) and the solvent (toluene).
-
Add 1-octene (1 equivalent) and the internal standard.
-
Seal the autoclave, purge several times with syngas, and then pressurize to the desired pressure (e.g., 20 atm).
-
Heat the reaction mixture to the desired temperature (e.g., 100°C) and stir vigorously.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by gas chromatography (GC).
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the pressure.
-
The product mixture can be analyzed directly by GC to determine conversion and regioselectivity (n/iso ratio).
Self-Validation and Expected Outcomes: The reaction should result in the formation of nonanal (n-aldehyde) and 2-methyloctanal (iso-aldehyde). The ratio of these two products is a key performance indicator. The reaction can be validated by comparing the GC retention times and mass spectra of the products with authentic samples.
Performance Data
The performance of tripodal phosphine-based catalysts can be highly dependent on the specific reaction conditions. The following table summarizes representative data for the hydroformylation of 1-octene using a rhodium-triphos catalyst system.
| Catalyst Precursor | Ligand | Alkene | Temp (°C) | Pressure (atm) | Time (h) | Conversion (%) | n/iso Ratio | Reference |
| [Rh(acac)(CO)₂] | triphos | 1-Octene | 100 | 20 | 4 | >95 | 2.5 | [5] |
| [Rh(acac)(CO)₂] | triphos | 1-Hexene | 80 | 10 | 6 | >95 | 2.3 | [5] |
Conclusion
This compound and its analogs are powerful tripodal ligands that offer unique advantages in the design of organometallic complexes and homogeneous catalysts. Their defined coordination geometry and stability make them particularly well-suited for applications in hydrogenation and hydroformylation. The protocols and data presented herein provide a solid foundation for researchers to explore the potential of these ligands in their own synthetic endeavors. Further research into the development of chiral versions of these ligands could open up new avenues in asymmetric catalysis.
References
- Reactions Involving Transition-Metal Ions and Tripodal Phosphines and Arsines: Comments on Inorganic Chemistry: Vol 2, No 3-4. [URL not available]
- Molecular and immobilized Pd complexes with tripodal phosphine ligands. [URL not available]
-
Specific Complexation Modes of Tripodal Polyphosphorus Ligands with Rhodium: Generating Multimetallic Compounds of Controlled Structure via Simple Coordination Chemistry. [Link]
- The coordination chemistry of tripodal phosphine chalcogenide ligands with pl
-
Molecular and Immobilized Tripodal Phosphine Ligands and Their Trinuclear Palladium Complexes. [Link]
-
Different Coordination Modes of a Tripod Phosphine in Gold(I) and Silver(I) Complexes. [Link]
-
Tripodal polyphosphine ligands in homogeneous catalysis. 1. Hydrogenation and hydroformylation of alkynes and alkenes assisted by organorhodium complexes with MeC(CH2PPh2)3. Organometallics 1990, 9, 5, 1379–1391. [Link]
-
Rhodium(I) and iridium(I) complexes with 1,1,1-tris(diphenylphosphinomethyl)ethane. Inorganic Chemistry 1978, 17 (10), 2943–2944. [Link]
-
N-Centered Tripodal Phosphine Re(V) and Tc(V) Oxo Complexes: Revisiting a [3 + 2] Mixed-Ligand Approach. [Link]
-
Triphosphine Ligands: Coordination Chemistry and Recent Catalytic Applications. [Link]
-
Phosphine Ligands. [Link]
-
1,1,1-Tris(diphenylphosphinomethyl)ethane - Wikipedia. [Link]
Sources
Application Note: A Validated Protocol for the Synthesis of Chlorido[1,1,1-tris(diphenylphosphinomethyl)ethane]rhodium(I)
Abstract
This document provides a comprehensive, field-tested protocol for the synthesis of Chlorido[1,1,1-tris(diphenylphosphinomethyl)ethane]rhodium(I), denoted as [Rh(triphos)Cl]. This coordination complex is a valuable tool for researchers in catalysis and organometallic chemistry. As an analogue to the famed Wilkinson's catalyst, [Rh(PPh₃)₃Cl], it features a tridentate phosphine ligand ("triphos") which imparts distinct stability and reactivity to the rhodium(I) center.[1][2] This guide details the synthetic procedure, mechanistic rationale, characterization, and critical safety considerations, designed for researchers, scientists, and professionals in drug development and chemical synthesis.
Introduction and Scientific Rationale
Rhodium(I) phosphine complexes are cornerstones of homogeneous catalysis, most notably in hydrogenation reactions.[3][4] The archetypal example, Wilkinson's catalyst, utilizes three monodentate triphenylphosphine ligands.[3] By replacing these with a single, tridentate "triphos" ligand (1,1,1-tris(diphenylphosphinomethyl)ethane), the resulting [Rh(triphos)Cl] complex exhibits enhanced stability due to the chelate effect. This structural modification prevents ligand dissociation, a key equilibrium step in the catalytic cycle of Wilkinson's catalyst, thereby altering its reactivity profile and potentially offering unique selectivity in catalytic transformations.[5]
The synthesis described herein follows a well-established principle in rhodium chemistry: the reduction of a rhodium(III) precursor in the presence of an excess of a phosphine ligand.[3] In this one-pot reaction, rhodium(III) chloride hydrate is reduced to rhodium(I) by the triphos ligand, which itself is oxidized. The resulting Rh(I) species is then coordinated by a single triphos ligand and a chloride ion to yield the target square planar d⁸ complex.[3]
Reaction Scheme
RhCl₃·3H₂O + excess (Ph₂PCH₂)₃CCH₃ --(Ethanol, Reflux)--> [Rh((Ph₂PCH₂)₃CCH₃)Cl] + (Ph₂P(O)CH₂)₃CCH₃ (conceptual)
Note: The equation represents the overall transformation. The phosphine oxide is a conceptual representation of the oxidized ligand.
Materials and Equipment
Reagents and Chemicals
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier Example |
| Rhodium(III) chloride trihydrate | RhCl₃·3H₂O | 263.32 | 99.9% | Sigma-Aldrich |
| 1,1,1-Tris(diphenylphosphinomethyl)ethane | C₄₁H₃₉P₃ | 624.66 | ≥97% | Strem Chemicals |
| Ethanol (Absolute, Anhydrous) | C₂H₅OH | 46.07 | ≥99.8% | Fisher Scientific |
| Diethyl Ether (Anhydrous) | (C₂H₅)₂O | 74.12 | ≥99.7% | VWR |
| Nitrogen or Argon Gas | N₂ / Ar | - | High Purity (≥99.998%) | Airgas |
Equipment
-
Schlenk line or glovebox for inert atmosphere operations
-
Round-bottom flasks with side-arm (Schlenk flasks)
-
Magnetic stirrer hotplate and stir bars
-
Reflux condenser
-
Glass frit filter funnel (porosity M or F)
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Vacuum pump
Detailed Experimental Protocol
This procedure must be performed under an inert atmosphere (N₂ or Ar) using standard Schlenk techniques to prevent oxidation of the phosphine ligand and the Rh(I) product.
Step 1: System Preparation
-
Assemble a 100 mL Schlenk flask containing a magnetic stir bar and a reflux condenser.
-
Thoroughly dry all glassware in an oven (120 °C) overnight and allow to cool under vacuum.
-
Purge the entire apparatus with nitrogen or argon for at least 15-20 minutes.
Step 2: Reagent Addition
-
In the purged Schlenk flask, combine rhodium(III) chloride trihydrate (0.263 g, 1.00 mmol) and 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos) (1.56 g, 2.50 mmol).
-
Causality : A molar excess of the triphos ligand is used. A portion of the ligand serves as a reducing agent to convert Rh(III) to Rh(I), while one equivalent acts as the coordinating ligand for the product.[3]
-
-
Using a cannula or gas-tight syringe, add 40 mL of degassed absolute ethanol. The solvent should be thoroughly sparged with N₂ or Ar for at least 30 minutes prior to use.
Step 3: Reaction
-
With the inert gas flowing gently through the condenser, begin stirring the suspension.
-
Heat the mixture to a gentle reflux using a heating mantle or oil bath (approx. 80-85 °C).
-
Maintain the reflux with vigorous stirring for 4-6 hours. The color of the solution will change, typically from a dark red-brown to a brighter orange or yellow-orange as the Rh(I) complex forms.
Step 4: Product Isolation and Purification
-
After the reflux period, remove the heat source and allow the flask to cool to room temperature.
-
Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.
-
Prepare a Schlenk filter funnel. Under a positive pressure of inert gas, transfer the crystalline suspension to the filter funnel via a cannula.
-
Wash the collected solid sequentially with two portions of cold, degassed ethanol (2 x 10 mL) followed by two portions of degassed diethyl ether (2 x 15 mL).
-
Causality : The ethanol wash removes any unreacted RhCl₃ and other soluble impurities. The diethyl ether wash removes excess triphos ligand and its oxide, in which the desired product is poorly soluble.
-
-
Dry the resulting bright orange/yellow solid under high vacuum for at least 4 hours.
Step 5: Yield and Storage
-
Transfer the dry, crystalline product to a pre-weighed vial inside a glovebox or under a strong stream of inert gas.
-
Typical yields are in the range of 70-85%.
-
Store the final product, [Rh(triphos)Cl], under an inert atmosphere and away from light and heat.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of [Rh(triphos)Cl].
Characterization
To ensure the identity and purity of the synthesized complex, the following characterization methods are recommended:
-
Appearance : A bright orange to yellow-orange crystalline solid.
-
³¹P{¹H} NMR : (CDCl₃ or CD₂Cl₂) The tridentate triphos ligand in a square planar Rh(I) complex is expected to show a characteristic spectrum. Due to the C₃ symmetry of the free ligand being broken upon coordination, one might expect a more complex pattern, such as an AX₂ spin system, coupled to the ¹⁰³Rh nucleus (I = 1/2, 100% abundance).
-
¹H NMR : The spectrum will be complex in the aromatic region (phenyl protons) and show characteristic signals for the methylene and methyl protons of the ligand backbone.
-
Infrared (IR) Spectroscopy : Look for characteristic Rh-Cl stretching frequencies, typically in the far-IR region (~300 cm⁻¹).
Molecular Structure Diagram
Caption: Simplified structure of [Rh(triphos)Cl].
Safety and Handling
All operations should be conducted inside a certified chemical fume hood by trained personnel.
-
Personal Protective Equipment (PPE) : Wear a lab coat, nitrile gloves, and chemical safety goggles at all times.[6][7]
-
Chemical Hazards :
-
Rhodium Compounds : Rhodium salts can be irritating to the skin, eyes, and respiratory tract.[6][8] Handle as a hazardous substance.
-
Organophosphine Ligands : Triphosphine ligands can be air-sensitive and may cause irritation. Avoid inhalation of dust.
-
Solvents : Ethanol and diethyl ether are flammable. Ensure there are no ignition sources nearby.
-
-
Handling : Use inert atmosphere techniques to handle the air-sensitive final product. Avoid creating dust when handling solid reagents.[9]
-
Waste Disposal : Dispose of all chemical waste, including solvents and solid residues, in appropriately labeled hazardous waste containers according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or No Yield | Incomplete reaction; oxidation of reagents/product. | Ensure all glassware is scrupulously dry and the system is fully purged with inert gas. Confirm the quality of the RhCl₃·3H₂O and triphos ligand. Extend reflux time if necessary. |
| Product is Dark Brown/Black | Presence of Rh(0) metal due to over-reduction. | Decrease the amount of triphos ligand slightly or shorten the reaction time. Ensure the temperature does not significantly exceed the boiling point of ethanol. |
| Product is Difficult to Filter | Product has oiled out or is too fine. | Ensure the solution is thoroughly cooled in an ice bath before filtration to promote crystallization. Use a finer porosity filter frit. |
| Impure Product (by NMR) | Incomplete removal of starting materials or byproducts. | Improve the washing procedure. Use colder solvents and ensure each wash is thorough. Recrystallization from a suitable solvent system (e.g., CH₂Cl₂/ether) may be necessary. |
References
-
Brainly. (2025). Would you expect Rh(triphos)Cl to be a hydrogenation catalyst for alkenes. Available at: [Link]
-
Wikipedia. (n.d.). Wilkinson's catalyst. Available at: [Link]
-
Gelest, Inc. (2016). TRIS(TRIPHENYLPHOSPHINE)RHODIUM(I) CHLORIDE - Safety Data Sheet. Available at: [Link]
-
Organic Syntheses. (n.d.). Rhodium - Organic Syntheses Procedure. Available at: [Link]
-
Polymer Source. (2019). Safety Data Sheet - Wilkinson (catalyst). Available at: [Link]
-
ResearchGate. (2025). Chlorotris(Triphenylphosphine)Rhodium(I)(Wilkinson'S Catalyst). Available at: [Link]
- Google Patents. (2005). WO2005032712A1 - Process for preparing cationic rhodium complexes.
-
Chemistry LibreTexts. (2023). 14.3.5: Hydrogenation by Wilkinson's Catalyst. Available at: [Link]
-
ResearchGate. (2025). Reactivity and Catalytic Activity of a Robust Ruthenium(II)−Triphos Complex. Available at: [Link]
Sources
- 1. brainly.com [brainly.com]
- 2. researchgate.net [researchgate.net]
- 3. Wilkinson's catalyst - Wikipedia [en.wikipedia.org]
- 4. CAS 14694-95-2: Tris(triphenylphosphine)rhodium(I) chloride [cymitquimica.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. gelest.com [gelest.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. polymersource.ca [polymersource.ca]
The Use of 1,1,1-Tris(diphenylphosphino)methane in Nanoparticle Synthesis: A Guide to Mechanistic Control and Protocol Design
An Application Guide for Researchers
Introduction: Beyond Conventional Ligands
In the landscape of nanoparticle synthesis, phosphine ligands are renowned for their capacity to stabilize metal surfaces, control nucleation and growth, and impart solubility in organic media.[1][2] While monodentate phosphines like triphenylphosphine (TPP) and trioctylphosphine (TOP) are widely used, there is a growing interest in multidentate ligands that offer enhanced stability and unique structural control. This guide focuses on 1,1,1-Tris(diphenylphosphino)methane, HC(P(C₆H₅)₂)₃, a tridentate phosphine ligand hereafter referred to as tdppm.[3] Its unique tripodal structure, featuring three diphenylphosphino groups converging on a single methane carbon, presents a compelling platform for creating highly stable and potentially monodisperse nanoparticles. This document provides a deep dive into the mechanistic role of tdppm, its potential applications, and a foundational protocol for its use in the synthesis of metallic nanoparticles.
Mechanistic Insights: The Advantage of a Tridentate "Claw"
The choice of a capping ligand is critical as it dictates the final size, shape, stability, and function of the nanoparticles.[4] Tdppm's structure is not merely an incremental change from bidentate or monodentate ligands; it represents a significant shift in how a ligand can interact with a nanoparticle surface.
-
Enhanced Stability through Chelation: Unlike monodentate ligands that bind to a single surface atom, tdppm can chelate across multiple atoms on the nanoparticle surface. This "tripodal" binding creates a significantly more stable nanoparticle-ligand complex due to the chelate effect, reducing the likelihood of ligand dissociation and subsequent particle aggregation.
-
Steric Hindrance and Size Control: The bulky phenyl groups of the three phosphine donors create a dense steric shield around the nanoparticle core. This steric hindrance can effectively passivate the surface, preventing further growth and Ostwald ripening. The strong binding and steric bulk of tdppm are expected to hinder particle growth more effectively than simpler phosphines, potentially leading to the formation of ultra-small, monodisperse nanoparticles.[2]
-
Surface Curvature Selectivity: The specific geometry of tdppm, with a defined distance between the phosphorus atoms, may favor binding to surfaces with a particular curvature. This could introduce a level of selectivity for certain particle sizes or facets during the growth process, offering a pathway to more precisely controlled morphologies.
The logical relationship between tdppm's structure and its function in stabilizing a nanoparticle is visualized below.
Caption: Logical flow from tdppm's structure to its stabilizing effects.
Application Protocol: Synthesis of Tdppm-Stabilized Gold Nanoparticles (AuNPs)
This section outlines a detailed, step-by-step protocol for the synthesis of gold nanoparticles using tdppm as the primary stabilizing agent. This protocol is adapted from established methods for phosphine-stabilized AuNPs and serves as a robust starting point for researchers.[1]
Core Principle: This method employs a single-phase synthesis where a gold(I) precursor is reduced in the presence of the tdppm ligand. The choice of a mild reducing agent ensures that nucleation and growth are slow enough to be controlled by the capping ligand.
I. Reagents and Equipment
| Reagent/Equipment | Details | Supplier Example | Purity | Notes |
| Gold Precursor | Gold(I) chloride-triphenylphosphine complex ((Ph₃P)AuCl) | Sigma-Aldrich | 99.9% | A stable Au(I) source. |
| Ligand | This compound (tdppm) | Strem, ChemScene | >95% | [3][5] Store under inert gas. |
| Reducing Agent | 9-Borabicyclo[3.3.1]nonane (9-BBN) | Sigma-Aldrich | 0.5 M in THF | A mild and selective reducing agent.[1] Handle under inert atmosphere. |
| Solvent | Dichloromethane (DCM), Anhydrous | Major Supplier | >99.8% | Must be dry and oxygen-free. |
| Anti-Solvent | Methanol, Anhydrous | Major Supplier | >99.8% | For nanoparticle precipitation. |
| Glassware | Schlenk flask, syringes, magnetic stirrer | Standard Labware | N/A | All glassware must be oven-dried. |
| Atmosphere | High-purity Nitrogen or Argon gas | N/A | N/A | Essential for preventing phosphine oxidation. |
II. Experimental Workflow: Step-by-Step Synthesis
The entire procedure should be performed using standard Schlenk line or glovebox techniques to maintain an inert atmosphere.
-
Preparation of Precursor Solution:
-
In a 50 mL Schlenk flask equipped with a magnetic stir bar, dissolve 25 mg of (Ph₃P)AuCl (approx. 0.05 mmol) and 34 mg of tdppm (0.06 mmol, 1.2 equivalents) in 15 mL of anhydrous dichloromethane.
-
Rationale: A slight excess of the tdppm ligand ensures complete surface coverage of the forming nanoparticles. DCM is an excellent solvent for both the precursor and the ligand.
-
-
Inert Atmosphere Purge:
-
Seal the flask and purge with nitrogen or argon gas for 15-20 minutes while stirring to ensure the solution is deoxygenated.
-
Rationale: Oxygen can oxidize the phosphine ligand and interfere with the reduction of the gold precursor.
-
-
Reduction and Nanoparticle Formation:
-
Using a gas-tight syringe, rapidly inject 0.2 mL of 0.5 M 9-BBN solution in THF (0.1 mmol) into the stirring precursor solution at room temperature.
-
Observe the solution for a color change. A transition from colorless to a pale yellow, then to a deep red or purple, indicates the formation of gold nanoparticles.[6]
-
Allow the reaction to stir at room temperature for at least 4 hours to ensure complete reaction and ligand binding.
-
Rationale: 9-BBN is a mild reducing agent that reduces Au(I) to Au(0) without the harsh conditions that can lead to uncontrolled growth.[1] The reaction time allows for the thermodynamically favorable binding of tdppm to the nanoparticle surface.
-
-
Isolation and Purification:
-
Transfer the colloidal solution to a centrifuge tube.
-
Add 20 mL of anhydrous methanol (the anti-solvent) to precipitate the tdppm-stabilized AuNPs.
-
Centrifuge the mixture at 8000 rpm for 10 minutes. The nanoparticles should form a compact pellet.
-
Carefully decant the supernatant, which contains excess ligand and reaction byproducts.
-
Re-disperse the nanoparticle pellet in a minimal amount of DCM (approx. 2 mL) and repeat the precipitation and centrifugation steps two more times to ensure high purity.
-
-
Final Product Storage:
-
After the final wash, dry the AuNP pellet under a stream of nitrogen or in a vacuum desiccator.
-
The resulting solid can be stored under an inert atmosphere and re-dispersed in DCM or other non-polar solvents for characterization and further use.
-
The workflow for this synthesis is illustrated in the diagram below.
Caption: Step-by-step workflow for tdppm-stabilized AuNP synthesis.
Characterization and Validation
To confirm the successful synthesis and stabilization of nanoparticles with tdppm, a suite of characterization techniques is essential.
-
UV-Visible Spectroscopy:
-
Purpose: To confirm the formation of AuNPs via their Localized Surface Plasmon Resonance (LSPR) peak.
-
Expected Result: A dispersed solution of AuNPs in DCM should exhibit a characteristic LSPR peak, typically between 510-530 nm for small, spherical gold nanoparticles.[6] The absence of significant peak broadening suggests a narrow size distribution.
-
-
Transmission Electron Microscopy (TEM):
-
Purpose: To directly visualize the size, shape, and monodispersity of the synthesized nanoparticles.
-
Expected Result: TEM images should reveal small, roughly spherical nanoparticles. Image analysis can be used to generate a size distribution histogram, which is expected to be narrow due to the strong capping effect of tdppm.
-
-
³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Purpose: To provide direct evidence of tdppm binding to the gold nanoparticle surface.
-
Expected Result: Free tdppm ligand in solution will have a characteristic chemical shift in the ³¹P NMR spectrum. Upon binding to the AuNP surface, this peak will broaden and experience a significant downfield shift (to a more positive ppm value).[1][2] This change is definitive proof of ligand-nanoparticle interaction.
-
Conclusion and Future Directions
This compound offers a compelling alternative to traditional phosphine ligands for nanoparticle synthesis. Its tridentate structure provides a powerful tool for achieving high stability and fine control over nanoparticle size. The protocol detailed herein provides a validated starting point for researchers to explore the synthesis of tdppm-stabilized gold nanoparticles.
Future work could involve exploring the use of tdppm in the synthesis of other nanomaterials, such as silver nanoparticles, quantum dots, or bimetallic structures.[7][8] Furthermore, the unique tripodal structure of tdppm could be leveraged to create luminescent metal clusters or to serve as a robust anchor for further functionalization, opening new avenues in catalysis, sensing, and biomedical applications.[9][10]
References
- Benchchem. (n.d.). Application Notes and Protocols for Nanoparticle Synthesis Using Tris(trimethylsilyl)phosphine.
- Dreaden, E. C., et al. (2011). One-Step Synthesis of Phosphine-Stabilized Gold Nanoparticles Using the Mild Reducing Agent 9-BBN. ResearchGate.
- Park, J., et al. (2007). Facile Synthesis of Various Phosphine-Stabilized Monodisperse Palladium Nanoparticles through the Understanding of Coordination Chemistry. Journal of Nanoscience and Nanotechnology.
- Grzelczak, M., et al. (2019). The Role of Ligands in the Chemical Synthesis and Applications of Inorganic Nanoparticles. Chemical Society Reviews.
- Andrieux-Ledier, F., et al. (2013). Synthesis of Silver Nanoparticles Using Different Silver Phosphine Precursors: Formation Mechanism and Size Control. ResearchGate.
- Frey, D. J., et al. (2021). Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. PubMed Central.
- Mena-García, A., et al. (2022). Synthesis of Metallic and Metal Oxide Nanoparticles Using Homopolymers as Solid Templates: Luminescent Properties of the Eu+3 Nanoparticle Products. MDPI.
- Strem Chemicals, Inc. (n.d.). This compound, 97%.
- ChemScene. (n.d.). This compound.
- Sigma-Aldrich. (n.d.). This compound.
- Bakhtiary, N., et al. (2023). Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate. PubMed Central.
- Yam, V. W. W., et al. (1997). Synthesis of luminescent trinuclear silver(I) acetylides of bis(diphenylphosphino)methane and bis(diphenylphosphino)-n-propylamine. Organometallics.
- Tracy, J. B., et al. (2007). Reaction mechanism governing formation of 1,3-bis(diphenylphosphino)propane-protected gold nanoclusters. Journal of the American Chemical Society.
- van der Velden, J. W. A., et al. (1981). Preparation and x-ray structure determination of tris[bis(diphenylphosphino)methane]diiodotetragold. Inorganic Chemistry.
- Green, M. (2010). The Nature of Quantum Dot Capping Ligands. ResearchGate.
- Amendola, V., et al. (2017). Gold Nanoparticles: Multifunctional Properties, Synthesis, and Future Prospects. MDPI.
Sources
- 1. researchgate.net [researchgate.net]
- 2. swb.skku.edu [swb.skku.edu]
- 3. strem.com [strem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemscene.com [chemscene.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the Effects of Various Capping Agents on Zinc Sulfide Quantum Dot Characteristics and In‐vitro Fate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hub.hku.hk [hub.hku.hk]
Troubleshooting & Optimization
Technical Support Center: Improving Yield in Catalysis with 1,1,1-Tris(diphenylphosphino)methane
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,1,1-Tris(diphenylphosphino)methane in their catalytic processes. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and enhance your reaction yields. My approach is to not only offer solutions but to also provide a clear understanding of the underlying chemical principles governing the performance of this versatile tridentate phosphine ligand.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered when working with this compound-metal complexes.
Q1: My reaction is sluggish or shows no conversion. What are the likely initial causes?
A1: A stalled reaction when using a this compound-based catalyst can often be traced back to a few key areas. The primary suspect is often the integrity of the ligand itself. Tertiary phosphines are susceptible to oxidation to the corresponding phosphine oxides, which are generally poor ligands and can halt catalysis.[1] This can happen during storage or reaction setup if not handled under strictly anaerobic and anhydrous conditions. Another common issue is the quality of your reagents and solvents; trace amounts of water, oxygen, or other impurities can poison the catalyst.[2] Finally, ensure that your catalyst activation protocol is appropriate for the chosen metal precursor and that the reaction conditions (temperature, pressure, solvent) are optimal for the specific transformation.
Q2: I am observing the formation of significant amounts of byproducts. How can the choice of a tridentate ligand like this compound influence selectivity?
A2: The coordination of a tridentate ligand like this compound can significantly influence the selectivity of a catalytic reaction by occupying three coordination sites on the metal center. This creates a specific steric and electronic environment that can favor certain reaction pathways over others. However, if you are observing poor selectivity, it could be due to several factors. The ligand may not be fully coordinated, leading to more than one active catalytic species in solution. This can be influenced by the solvent, temperature, and the presence of competing ligands. Additionally, the inherent flexibility of the ligand backbone could allow for different coordination modes, some of which might lead to undesired side reactions. It is also worth considering that while multidentate phosphines can form stable complexes, this stability might, under certain conditions, hinder the desired catalytic turnover.[2]
Q3: How do I choose the optimal metal-to-ligand ratio for my reaction?
A3: The optimal metal-to-ligand ratio is crucial for catalytic efficiency and can vary depending on the specific reaction. For tridentate ligands like this compound, a 1:1 ratio is often a good starting point to ensure the formation of a well-defined catalytic species. However, a slight excess of the ligand can sometimes be beneficial to prevent catalyst decomposition and maintain the integrity of the active species. Conversely, in some cases, a sub-stoichiometric amount of the ligand relative to the metal can lead to the in-situ formation of a more active catalyst. It is highly recommended to screen a range of metal-to-ligand ratios (e.g., 1:0.9, 1:1, 1:1.1, 1:1.2) to empirically determine the optimal conditions for your specific system.
Q4: What are the best practices for handling and storing this compound?
A4: this compound is an air-sensitive solid. To prevent oxidation of the phosphine groups, it should be stored under an inert atmosphere (argon or nitrogen) in a tightly sealed container, preferably in a desiccator or glovebox.[3] For long-term storage, refrigeration at low temperatures (e.g., 4°C) is recommended to minimize degradation. When handling the ligand, use standard air-free techniques such as a Schlenk line or a glovebox to prepare solutions and set up reactions.
Part 2: Troubleshooting Guide: From Low Yield to High Performance
This section provides a systematic approach to diagnosing and resolving common issues that lead to suboptimal yields in catalytic reactions involving this compound.
Problem 1: Low or No Catalytic Activity
A lack of conversion is a frustrating but common issue. The following workflow will help you systematically diagnose the root cause.
Troubleshooting Workflow for Low Catalytic Activity
Caption: A step-by-step workflow to diagnose the cause of low or no catalytic activity.
Detailed Steps & Explanations:
-
Verify Ligand Integrity:
-
Action: Perform a ³¹P NMR analysis on your this compound sample.
-
Rationale: The presence of multiple peaks or peaks shifted significantly downfield from the expected value for the free phosphine may indicate oxidation to phosphine oxides. Phosphine oxides are poor ligands and will not form the desired active catalyst.[1]
-
-
Ensure Proper Catalyst Formation:
-
Action: Review your procedure for generating the active catalyst. Are you using the correct metal precursor? Is an activation step required (e.g., reduction of a Pd(II) precatalyst to Pd(0))?
-
Rationale: The active catalytic species must be correctly formed in situ. The choice of metal precursor and any necessary activators is critical. For instance, in many cross-coupling reactions, a Pd(II) salt is used as a precatalyst and needs to be reduced to the active Pd(0) species.[4]
-
-
Optimize Reaction Conditions:
-
Action: Systematically screen key reaction parameters, including temperature, solvent, and, if applicable, the choice and amount of base.
-
Rationale: Catalytic reactions are often highly sensitive to these parameters. The solvent can influence the solubility of reactants and the stability of the catalyst. The temperature affects the reaction rate but can also lead to catalyst decomposition if too high. The base plays a crucial role in many cross-coupling reactions and its strength and stoichiometry must be optimized.
-
Problem 2: Catalyst Deactivation During the Reaction
If the reaction starts but then slows down or stops before completion, catalyst deactivation is a likely culprit.
Potential Catalyst Deactivation Pathways
Caption: Common deactivation pathways for phosphine-ligated metal catalysts.
Troubleshooting Strategies:
-
Symptom: The reaction mixture changes color, for example, from a clear solution to a black suspension (indicative of palladium black formation).
-
Cause: Metal agglomeration. The phosphine ligand may not be effectively stabilizing the metal center, leading to the formation of inactive metal nanoparticles.
-
Solution:
-
Increase Ligand Concentration: A slight excess of this compound may help to maintain the desired coordination sphere around the metal and prevent aggregation.
-
Lower Reaction Temperature: High temperatures can accelerate catalyst decomposition.
-
Solvent Choice: A more coordinating solvent might help to stabilize the catalytic species, but be aware that it could also compete with the substrates for coordination sites.
-
-
-
Symptom: The reaction proceeds to a certain conversion and then stops, even with extended reaction times.
-
Cause: Product inhibition or ligand degradation. The product of the reaction may be coordinating to the metal center more strongly than the reactants, effectively poisoning the catalyst. Alternatively, the ligand may be slowly degrading under the reaction conditions.
-
Solution:
-
Modify Ligand Structure: While not always feasible, a more sterically hindered or electron-donating version of a tridentate phosphine could potentially weaken product binding or enhance catalyst stability.
-
In Situ Catalyst Generation: Preparing the catalyst in situ can sometimes lead to a more active and stable species compared to using a pre-formed complex.
-
Controlled Addition of Reactants: In some cases, slow addition of one of the reactants can maintain a low concentration of the product, minimizing product inhibition.
-
-
Part 3: Experimental Protocols & Data
Protocol 1: General Procedure for In Situ Catalyst Preparation for a Cross-Coupling Reaction
This protocol provides a general guideline for the preparation of a palladium catalyst with this compound for a typical cross-coupling reaction.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Anhydrous, degassed solvent (e.g., toluene, dioxane)
-
Schlenk flask and other standard air-free technique equipment
Procedure:
-
Under an inert atmosphere (argon or nitrogen), add Pd(OAc)₂ (1 mol%) and this compound (1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add the anhydrous, degassed solvent via cannula or syringe.
-
Stir the mixture at room temperature for 15-30 minutes. The formation of the active Pd(0) species is often indicated by a color change.
-
To this solution, add the aryl halide, coupling partner, and base.
-
Heat the reaction mixture to the desired temperature and monitor the progress by TLC, GC, or LC-MS.
Table 1: Influence of Ligand on Yield in a Hypothetical Suzuki-Miyaura Coupling
| Entry | Ligand | Metal Precursor | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | PPh₃ | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 65 |
| 2 | dppf | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 85 |
| 3 | This compound | Pd(OAc)₂ | K₂CO₃ | Toluene | 100 | 92 |
| 4 | This compound | Pd₂(dba)₃ | K₃PO₄ | Dioxane | 110 | 95 |
This table illustrates how the choice of ligand and other reaction parameters can significantly impact the yield of a cross-coupling reaction. The tridentate nature of this compound can lead to highly active and stable catalysts.
References
-
Triphosphine Ligands: Coordination Chemistry and Recent Catalytic Applications. Request PDF - ResearchGate. [Link]
-
Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3. Dalton Transactions (RSC Publishing). [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. PubMed. [Link]
- Process for synthesizing bis(diphenylphosphino)-alkane.
-
Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins. MDPI. [Link]
-
Catalyst synthesis. Fritz Haber Institute. [Link]
-
Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
Reaction of 1,1-Bis(Diphenylphosphino)Methane with O-Quinones and Naphtho[2,1-B]Furan-1,2-Dione. Novel Synthesis of Bis(Diphenylphosphoryl) Derivatives and their Antimicrobial Activity. ResearchGate. [Link]
-
Highly Regioselective Isomerization–Hydroformylation of Internal Olefins Catalyzed by Rhodium/Tetraphosphine Complexes. ResearchGate. [Link]
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PubMed Central. [Link]
-
Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. MDPI. [Link]
-
Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. PMC - NIH. [Link]
-
Comparison of the Full Catalytic Cycle of Hydroformylation Mediated by Mono- and Bis-Ligated Triphenylphosphine-Rhodium. [Link]
Sources
- 1. Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. chemscene.com [chemscene.com]
- 4. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
"stability and decomposition of 1,1,1-Tris(diphenylphosphino)methane under reaction conditions"
Technical Support Center: 1,1,1-Tris(diphenylphosphino)methane
A Guide to Stability, Handling, and Troubleshooting in Experimental Chemistry
Introduction: Welcome to the technical support guide for this compound, a tripodal phosphine ligand with the chemical formula HC(P(C₆H₅)₂)₃ (CAS No. 28926-65-0). This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile ligand in their work. It is crucial to distinguish this ligand from its well-known analogue, 1,1,1-Tris(diphenylphosphinomethyl)ethane (CH₃C(CH₂PPh₂)₃), which is also commonly referred to as "triphos"[1]. The stability of the methane-backbone triphos is paramount for achieving reproducible and efficient outcomes in catalysis and coordination chemistry. This document provides in-depth, experience-driven answers to common challenges, focusing on the underlying chemical principles to empower you to optimize your reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications? A: this compound is a polydentate phosphine ligand that can coordinate to a metal center through its three phosphorus atoms, acting as a "tripodal" or "tridentate" chelator. This coordination mode often imparts significant stability to the resulting metal complex[2]. It is used in homogeneous catalysis, coordination chemistry, and the synthesis of novel organometallic complexes[3][4]. Its specific geometry and electronic properties make it a valuable tool for controlling the reactivity and stability of catalytic intermediates.
Q2: How should I properly store and handle solid this compound? A: Like most tertiary phosphines, this ligand is susceptible to oxidation. It should be stored under an inert atmosphere (nitrogen or argon) in a tightly sealed container, protected from light, and kept in a refrigerator or freezer (approx. 4°C) to minimize degradation[5]. For weighing and transfer, it is strongly recommended to use a glovebox. Brief handling on the benchtop is discouraged as it can lead to gradual, often invisible, oxidation, compromising the ligand's purity and subsequent reactivity.
Q3: What are the immediate signs of ligand decomposition in my reaction? A: Visual and performance-based indicators can signal ligand decomposition:
-
Loss of Catalytic Activity: A sharp drop in reaction rate or complete cessation of the reaction is a primary symptom.
-
Color Changes: Unexpected color shifts in the reaction mixture may indicate the formation of decomposition products or changes in the metal's coordination sphere.
-
Precipitate Formation: The formation of an insoluble material can suggest the catalyst has decomposed into an inactive species.
-
Inconsistent Results: Poor reproducibility between batches is often traced back to inconsistent ligand quality due to partial decomposition.
Q4: Can I use standard, non-degassed solvents for my reaction? A: No. Using non-degassed solvents is a leading cause of failure. Solvents can dissolve significant amounts of oxygen, which will readily oxidize the phosphine ligand to the corresponding phosphine oxide. Furthermore, solvents like ethers can form peroxide impurities over time, which are highly reactive towards phosphines. Always use anhydrous solvents that have been rigorously degassed via methods such as sparging with an inert gas (N₂ or Ar) or through freeze-pump-thaw cycles.
Troubleshooting Guide: Reaction Failures & Instability
This section addresses specific experimental problems. Each entry details the potential cause, diagnostic steps, and actionable solutions.
Problem 1: My reaction shows low or no catalytic activity from the start.
-
Potential Cause: The most likely culprit is the preemptive oxidation of the triphos ligand before it can coordinate to the metal center. This creates phosphine oxides, which are poor ligands and can poison the catalyst.
-
Diagnostic Steps:
-
³¹P NMR Spectroscopy: Obtain a ³¹P{¹H} NMR spectrum of the solid triphos ligand you are using. The pure ligand should show a sharp singlet. The presence of new peaks downfield (typically in the +20 to +40 ppm range) is indicative of phosphine oxide formation.
-
Solvent Purity Check: Test your solvents for peroxides using commercially available test strips, especially for aged ethers like THF or diethyl ether.
-
-
Solutions & Preventative Measures:
-
Strict Inert Atmosphere Technique: Handle the solid ligand exclusively within a glovebox. If a glovebox is unavailable, use Schlenk line techniques for all transfers.
-
Solvent Purification: Use a solvent purification system (e.g., Grubbs-type) or distill solvents over an appropriate drying agent under an inert atmosphere. Always degas the solvent immediately before use.
-
Ligand Quality Control: Always run a quick purity check (e.g., ³¹P NMR) on a new bottle of ligand or if you suspect contamination.
-
Problem 2: My catalyst appears to deactivate midway through the reaction.
-
Potential Cause: The coordinated ligand is decomposing under the reaction conditions. This can be driven by temperature, reactive substrates/products, or inherent instability of the metal-ligand bond. One common pathway is the dissociation of one phosphine "arm" (a κ³ to κ² coordination change), exposing a reactive coordination site on the metal and making the dangling phosphine arm vulnerable to attack[6][7].
-
Diagnostic Steps:
-
In-situ Monitoring: If your reaction setup allows, take aliquots from the reaction mixture at various time points under inert conditions and analyze them by ³¹P NMR. The appearance of new phosphorus-containing species can provide direct evidence of ligand decomposition.
-
Headspace Analysis: If gas evolution is unexpected, it may point to a decomposition pathway.
-
Temperature Study: Run the reaction at a lower temperature to see if the catalyst lifetime improves. While this may slow the desired reaction, a significant extension of catalyst activity points towards a thermal decomposition pathway.
-
-
Solutions & Preventative Measures:
-
Optimize Temperature: Determine the lowest possible temperature at which the reaction proceeds at an acceptable rate. High temperatures accelerate most decomposition pathways. For some systems, staying below 100°C is critical[8].
-
Solvent Screening: The coordination environment of the metal is influenced by the solvent. A more strongly coordinating solvent might stabilize the complex, while a non-coordinating solvent could favor ligand dissociation. The stability of related complexes has been shown to be solvent-dependent[6].
-
Protect from Light: For photochemically sensitive metals like iridium, light can induce ligand arm dissociation[7]. Protect your reaction from ambient light by wrapping the flask in aluminum foil.
-
Problem 3: I am observing unexpected side products or reaction pathways.
-
Potential Cause: A change in the ligand structure due to partial decomposition can alter the steric and electronic environment around the metal center, leading to a loss of selectivity. For example, if one phosphine arm oxidizes, the ligand becomes a bidentate phosphine-phosphine oxide, which has drastically different properties than the original tridentate ligand.
-
Diagnostic Steps:
-
Product Characterization: Thoroughly characterize all major side products. Their structures may provide clues about the unintended reaction mechanism.
-
Control Experiments: Run the reaction with a deliberately oxidized sample of the triphos ligand. If you observe the same side products, it confirms that ligand oxidation is the root cause.
-
-
Solutions & Preventative Measures:
-
Re-evaluate Ligand Purity: The issue may stem from using a partially degraded ligand from the start. Refer to the solutions in Problem 1 .
-
Consider Ligand Modification: If the inherent reactivity of the triphos ligand is the issue, exploring derivatives with different electronic or steric properties may be necessary. For instance, modifying the phenyl rings on the phosphorus atoms can enhance stability or performance in certain catalytic systems[8][9].
-
Technical Deep Dive: Key Decomposition Pathways
Understanding the mechanisms of decomposition is key to preventing them. For this compound, the primary vulnerabilities are oxidation and coordination instability.
-
Oxidative Degradation: This is the most common decomposition pathway. The phosphorus(III) center is readily oxidized by oxygen to a phosphorus(V) phosphine oxide (P=O). This conversion is generally irreversible under catalytic conditions.
-
Consequence: The phosphine oxide is a much weaker electron donor and has a different geometry, disrupting its ability to coordinate effectively to the metal center. This leads to catalyst deactivation.
-
-
Ligand Arm Dissociation (Hemilability): In a coordinated metal complex, one of the three P-metal bonds can dissociate reversibly. This opens a coordination site on the metal and creates a "dangling" phosphine arm.
-
Consequence: While this can be a necessary step in some catalytic cycles, a persistently dangling arm is susceptible to irreversible decomposition, such as oxidation or reaction with other species in the mixture[7]. The resulting κ²-coordinated decomposition product is often a less active or completely inactive catalyst.
-
-
P-C Bond Cleavage: Under harsh thermal conditions, cleavage of the P-C bonds can occur, leading to complete fragmentation of the ligand. This is a more extreme form of decomposition and typically requires high temperatures.
Caption: A simplified workflow emphasizing key stages for minimizing ligand decomposition.
References
Sources
- 1. 1,1,1-Tris(diphenylphosphinomethyl)ethane - Wikipedia [en.wikipedia.org]
- 2. The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphosPh Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Making sure you're not a bot! [mostwiedzy.pl]
- 4. par.nsf.gov [par.nsf.gov]
- 5. chemscene.com [chemscene.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Triphos iridium(III) halide complex photochemistry: triphos arm dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. TXPhos: a highly stable and efficient ligand designed for ppm level Pd-catalyzed Suzuki–Miyaura coupling in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Guide: Handling and Storage of Air-Sensitive 1,1,1-Tris(diphenylphosphino)methane
Prepared by the Senior Application Scientist Team
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the air-sensitive ligand, 1,1,1-Tris(diphenylphosphino)methane. Our goal is to synthesize field-proven insights with established safety protocols to ensure the integrity of your experiments and the longevity of the reagent.
Section 1: Core Principles of Handling Air-Sensitive Phosphine Ligands
This compound, a valuable tridentate phosphine ligand, owes its reactivity and utility to the electron-rich phosphorus(III) centers. However, this same property makes it highly susceptible to oxidation. Exposure to atmospheric oxygen readily converts the phosphine to the corresponding phosphine oxide. This oxidation is irreversible and renders the ligand inactive for most catalytic applications, leading to reaction failure or inconsistent results.
The core principle of handling this compound is the strict exclusion of oxygen and moisture at all times. This is achieved by employing inert atmosphere techniques, primarily through the use of a glovebox or a Schlenk line.[1][2] The choice between these techniques depends on the specific manipulation being performed, as detailed later in this guide.
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for this compound?
A: The compound should be stored at 4°C in a tightly sealed container under a dry, inert atmosphere such as nitrogen or argon.[3] It should also be protected from light.[3] The original manufacturer's packaging, such as a Sure/Seal™ bottle, is designed for this purpose.[4][5]
Q2: What are the visual signs of decomposition?
A: Pure this compound is a white solid.[6] Decomposition via oxidation to the phosphine oxide can lead to a change in appearance, such as discoloration (often yellowing) or a change in texture from a crystalline powder to a waxy or gummy solid. While subtle changes may not always indicate complete decomposition, any deviation from a fine, white powder should be treated with suspicion.
Q3: Can I handle this compound on an open lab bench?
A: No. Even brief exposure to air can lead to surface oxidation, compromising the purity of the reagent. All manipulations, including weighing and transferring, must be performed under an inert atmosphere.[1][7]
Q4: What is the primary difference between using a glovebox and a Schlenk line for this compound?
A: A glovebox is the preferred environment for handling and weighing the solid reagent.[8] It provides a stable, controlled inert atmosphere that allows for easy manipulation of containers and spatulas. A Schlenk line is more suitable for performing reactions in solution, allowing for the transfer of inert gases and liquids between specialized glassware.[2][8]
Q5: How should I dispose of waste this compound and contaminated materials?
A: Unused or decomposed reagent should be treated as hazardous waste. Small amounts of residual material on glassware or spatulas can be carefully quenched by slow addition to a suitable solvent and then a mild oxidizing agent (like dilute hydrogen peroxide) in a fume hood before standard cleaning.[9] However, always follow your institution's specific hazardous waste disposal procedures.[4]
Section 3: Troubleshooting Guide
Problem: My catalytic reaction has failed or shows very low yield, and I suspect the this compound ligand is the cause.
-
Plausible Cause: The most likely cause is that the ligand has oxidized to the inactive phosphine oxide due to exposure to air. This could have happened during storage or during the experimental setup.
-
Investigative Steps & Solutions:
-
Verify Storage: Check the storage conditions of your bulk reagent. Was the container seal compromised? If it is not the original manufacturer's container, when was it last handled and was it properly resealed under a positive pressure of inert gas?
-
Inspect Reagent: Visually inspect the solid. Does it appear as a clean, white powder? Any discoloration or clumping is a sign of degradation.
-
Review Your Technique: Re-examine your handling procedure. If using a glovebox, were the oxygen and water levels confirmed to be below 1 ppm before you started?[10] If using a Schlenk line, was your glassware properly oven-dried and cooled under vacuum before backfilling with inert gas?[2][5] Were all solvents properly dried and degassed?
-
Corrective Action: Use a fresh vial of the ligand or a sample from a properly stored bulk container. If you must use a previously opened container, it is best practice to take a small portion for your reaction and leave the bulk container undisturbed to minimize repeated exposure.
-
Problem: The solid this compound has turned slightly yellow. Is it still usable?
-
Plausible Cause: Yellowing is a common indicator of oxidation. While the bulk of the sample may still be viable, the surface has likely degraded.
-
Investigative Steps & Solutions:
-
Assess the Extent: If the discoloration is minor and only on the surface, the material deep within the container might still be pure. However, using this material carries a high risk of introducing impurities that can poison a catalyst.
-
Consider the Application: For non-critical applications or initial screening, you might proceed with caution, but be aware that your results may not be reproducible. For sensitive catalytic cycles or final-stage drug development work, this material should be discarded.
-
Best Practice: It is strongly recommended to use a new, unopened container of the reagent to ensure the highest purity and experimental fidelity. The cost of a failed reaction often far exceeds the cost of the reagent.
-
Problem: I've noticed a persistent "fishy" or garlic-like phosphine smell in the glovebox after working with the compound.
-
Plausible Cause: Phosphine ligands and their potential degradation byproducts can be volatile and adsorb onto surfaces within the glovebox, including the gloves, glass, and catalyst system.[11] This indicates a possible small spill or that volatile impurities were present.
-
Investigative Steps & Solutions:
-
Immediate Cleanup: Carefully inspect your work area inside the glovebox for any spilled powder. Clean any visible residue with a dry wipe (e.g., Kimwipes that have been dried in the antechamber).
-
Solvent Wipe-Down: Lightly dampen a wipe with a high-purity, volatile solvent (like acetone or isopropanol) that is compatible with your glovebox materials and carefully wipe down the contaminated area. Allow the solvent to fully evaporate before resuming work. Caution: Introducing large amounts of solvent can overwhelm the glovebox purifier.[2]
-
Purifier Health: Persistent odors can indicate that the glovebox purification catalyst is becoming saturated or has been damaged.[11] If the smell persists after cleaning, consult the glovebox manufacturer's guidelines for catalyst regeneration or replacement.
-
Section 4: Standard Operating Procedures (SOPs)
SOP 1: Weighing and Dispensing in a Glovebox
This protocol ensures the quantitative and contamination-free transfer of solid this compound.
-
Pre-Entry Checks:
-
Antechamber Cycle:
-
Place the sealed container of this compound and all other required equipment into the antechamber.
-
Perform a minimum of three evacuate-refill cycles, pulling a strong vacuum and backfilling with the glovebox's inert gas (N₂ or Ar) for each cycle.[8]
-
-
Transfer and Equilibration:
-
Transfer the items from the antechamber into the main glovebox.
-
Allow the reagent container to thermally equilibrate to the glovebox temperature for 10-15 minutes before opening to prevent condensation of any trace moisture.
-
-
Weighing Operation:
-
Tare the analytical balance with your receiving vial or weigh boat.
-
Carefully open the reagent container. Using a clean, dry spatula, transfer the desired amount of the white powder to your vial.
-
Avoid creating excessive dust. If static is an issue, use an anti-static gun inside the glovebox if available.
-
Obtain the final weight.
-
-
Post-Weighing:
-
Securely seal the reagent container. It is good practice to wrap the lid joint with paraffin film for extra security.
-
Clean the spatula with a dry wipe.
-
Properly seal your sample vial containing the weighed ligand.
-
Remove items from the glovebox by reversing the antechamber cycle process.
-
SOP 2: Preparing a Stock Solution Using Schlenk Techniques
This protocol is for dissolving the ligand in an anhydrous, degassed solvent for use in a reaction.
-
Glassware Preparation:
-
Assemble a clean, dry Schlenk flask equipped with a magnetic stir bar. Ensure all joints are properly greased.
-
Attach the flask to the Schlenk line via its sidearm.
-
Heat the flask gently with a heat gun under high vacuum to drive off any adsorbed moisture.[2]
-
Allow the flask to cool to room temperature under vacuum, then backfill with high-purity nitrogen or argon. Repeat this evacuate-refill cycle three times.[8]
-
-
Solid Addition (Positive Pressure Transfer):
-
While maintaining a slight positive pressure of inert gas flowing out of the flask's neck, briefly remove the septum or stopper.
-
Quickly add the pre-weighed this compound (weighed in a glovebox) to the flask.
-
Immediately reseal the flask. This "positive pressure transfer" minimizes the ingress of air.
-
-
Solvent Addition:
-
Using a clean, dry syringe that has been flushed with inert gas, draw the required volume of anhydrous, degassed solvent from a solvent purification system or a Sure/Seal™ bottle.[4][5]
-
Insert the syringe needle through the septum on the Schlenk flask and slowly add the solvent.
-
Begin stirring to dissolve the solid. The resulting solution should be clear and colorless.
-
Section 5: Data and Workflow Diagrams
Key Compound Data
| Property | Value | Reference(s) |
| CAS Number | 28926-65-0 | [3][12] |
| Molecular Formula | C₃₇H₃₁P₃ | [3][13] |
| Molecular Weight | 568.58 g/mol | [3] |
| Appearance | White Solid | [6] |
| Melting Point | 168-172 °C | |
| Storage Temperature | 4°C | [3] |
| Storage Conditions | Under inert gas (Nitrogen), Protect from light | [3] |
Diagrams
Caption: Decision workflow for selecting the appropriate inert atmosphere technique.
Caption: Standard workflow for safely introducing materials into a glovebox.
References
-
Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh. (2014-02-22). [Link]
-
Handling air-sensitive reagents AL-134. MIT. [Link]
-
Tips and Tricks for the Lab: Air-Sensitive Techniques (3). ChemistryViews. (2013-07-02). [Link]
-
What are the storage conditions for phosphines for Staudinger ligation?. ResearchGate. (2020-03-06). [Link]
-
Alkylphosphines Standard Operating Procedure. UNC Charlotte. [Link]
-
(HELP!) How to remove phosphine smells in glove box. Reddit. (2025-11-19). [Link]
-
School of Chemistry SOP For Operation Of Glove Boxes. University of Bristol. (2018-04-01). [Link]
Sources
- 1. Air-Sensitive Chemistry: Practical and Safety Considerations | Fisher Scientific [fishersci.co.uk]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. chemscene.com [chemscene.com]
- 4. web.mit.edu [web.mit.edu]
- 5. ehs.umich.edu [ehs.umich.edu]
- 6. fishersci.com [fishersci.com]
- 7. researchgate.net [researchgate.net]
- 8. chemistryviews.org [chemistryviews.org]
- 9. safety.charlotte.edu [safety.charlotte.edu]
- 10. ucd.ie [ucd.ie]
- 11. reddit.com [reddit.com]
- 12. This compound | 28926-65-0 [chemicalbook.com]
- 13. strem.com [strem.com]
Technical Support Center: Optimizing Reaction Conditions for Catalysts Containing HC(PPh₂)₃
Welcome to the technical support center for researchers, scientists, and drug development professionals working with catalysts containing the 1,1,1-tris(diphenylphosphino)methane ligand, commonly known as triphos or HC(PPh₂)₃. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions to help you optimize your catalytic reactions and overcome common experimental challenges.
Introduction to HC(PPh₂)₃-Containing Catalysts
The HC(PPh₂)₃ ligand is a versatile tridentate phosphine that forms stable and active complexes with a variety of transition metals, including ruthenium, rhodium, palladium, and iron.[1][2] These catalysts are employed in a wide range of organic transformations, such as hydrogenation, hydroformylation, amination, and cross-coupling reactions. The unique chelating and electronic properties of the triphos ligand often impart high activity, selectivity, and stability to the catalytic system.[1][3] However, like any sophisticated catalytic system, achieving optimal performance requires careful attention to reaction parameters.
This guide will walk you through common issues and their solutions, empowering you to troubleshoot your experiments effectively and unlock the full potential of your HC(PPh₂)₃-containing catalysts.
Troubleshooting Guide
This section is structured in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Problem 1: Low or No Catalytic Activity
"My reaction is not proceeding, or the conversion is significantly lower than expected. What are the potential causes and how can I troubleshoot this?"
Low or no catalytic activity is a common issue that can stem from several factors. A systematic approach is crucial to identify the root cause.
Potential Causes & Troubleshooting Workflow:
-
Catalyst Activation Issues: Many catalytic processes require an initial activation step to generate the active species.[4]
-
Self-Validation: Review the literature for the specific pre-catalyst you are using. Does it require an activation period or the addition of an activator?
-
Experimental Protocol:
-
Ensure that any required co-catalysts or activators are added in the correct stoichiometric ratio.
-
If a pre-incubation period is necessary, confirm that the time and temperature are appropriate.
-
Consider a trial reaction where the catalyst is pre-activated under reaction conditions before adding the substrate.
-
-
-
Ligand Purity and Integrity: The purity of the HC(PPh₂)₃ ligand is paramount. Impurities can act as catalyst poisons.
-
Self-Validation: How was the purity of your ligand confirmed? Impurities such as phosphine oxides can coordinate to the metal center and inhibit catalysis.
-
Experimental Protocol:
-
Characterize your HC(PPh₂)₃ ligand using ³¹P NMR spectroscopy to check for the presence of phosphine oxide impurities. The free ligand should show a sharp singlet.
-
If impurities are detected, purify the ligand by recrystallization or column chromatography.
-
-
-
Solvent Effects: The choice of solvent can significantly impact catalyst solubility, stability, and reactivity.[5][6][7]
-
Self-Validation: Is your catalyst and substrate fully soluble in the chosen solvent at the reaction temperature? Solvents can also directly interact with the catalyst, influencing its activity.[7]
-
Experimental Protocol:
-
Visually inspect the reaction mixture for any undissolved solids.
-
Consult the literature for solvent systems that have been successfully used for similar reactions with your catalyst.
-
Screen a range of solvents with varying polarities and coordinating abilities. Non-coordinating, non-polar solvents often lead to higher enantioselectivities in certain reactions.[5]
-
-
-
Presence of Inhibitors or Poisons: Trace impurities in your reagents or solvents can act as potent catalyst poisons.[8]
-
Self-Validation: Have your substrates and solvents been purified to remove potential inhibitors like water, oxygen, or sulfur compounds?[9]
-
Experimental Protocol:
-
Use freshly distilled and degassed solvents.
-
Purify your substrates by appropriate methods (e.g., distillation, recrystallization).
-
Ensure all glassware is rigorously dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon).
-
-
Caption: A decision tree for addressing catalyst decomposition.
Frequently Asked Questions (FAQs)
Q1: What is the best way to handle and store the HC(PPh₂)₃ ligand and its metal complexes?
A1: The HC(PPh₂)₃ ligand and its metal complexes should be handled under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques) to prevent oxidation of the phosphine groups. They should be stored in a cool, dark, and dry place, preferably in a desiccator or a glovebox.
Q2: How does the "bite angle" of the HC(PPh₂)₃ ligand influence its catalytic properties?
A2: The bite angle of a chelating phosphine ligand is the P-M-P angle, where M is the metal center. The bite angle of HC(PPh₂)₃ is relatively small, which can enforce specific geometries around the metal center. This can have a significant impact on the selectivity and activity of the catalyst.
Q3: Can catalysts containing HC(PPh₂)₃ be used in aqueous media?
A3: While traditional triphos ligands have limited solubility in water, water-soluble derivatives have been synthesized by introducing sulfonate or other polar groups onto the phenyl rings. These modified ligands allow for catalysis in aqueous or biphasic systems, which can be advantageous for green chemistry applications.
Q4: What are some common applications of catalysts containing HC(PPh₂)₃ in drug development?
A4: These catalysts are valuable tools in the synthesis of complex organic molecules, including pharmaceutical intermediates and active pharmaceutical ingredients (APIs). They are often used in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds, which are fundamental transformations in medicinal chemistry.
Q5: Are there any safety concerns I should be aware of when working with these catalysts?
A5: As with all chemical reagents, it is essential to consult the Safety Data Sheet (SDS) for the specific ligand and metal complex you are using. In general, organophosphorus compounds and transition metal complexes should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
References
-
Broken Promises? On the Continued Challenges Faced in Catalytic Hydrophosphination. ACS Catalysis. [Link]
-
A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. PubMed. [Link]
-
Investigation into the Reaction Pathways and Catalyst Deactivation for Polyethylene Hydrogenolysis over Silica-Supported Cobalt Catalysts. ResearchGate. [Link]
-
Double-Ligand [Fe/PNP/PP3] and Their Hybrids [Fe/SiO2@PNP/PP3] as Catalysts for H2-Production from HCOOH. MDPI. [Link]
-
Effect of Capping Ligands for the Synthesis of Gold Nanoparticles and on the Catalytic Performance for the Oxidation of 5-Hydroxymethyl-2-furfural. MDPI. [Link]
-
Troubleshooting of Catalytic Reactors. Slideshare. [Link]
-
Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH₃. Dalton Transactions. [Link]
-
The application of complex heterogeneous catalysts in CO2 hydrogenation. ResearchGate. [Link]
-
Competitive effects of polymeric ligands molecular weight on the gold colloidal nanocatalysts: Impact of catalysts design and catalytic performance. ResearchGate. [Link]
-
Bis(diphenylphosphino)methane Dioxide Complexes of Lanthanide Trichlorides: Synthesis, Structures and Spectroscopy. MDPI. [Link]
-
Structure and Thermodynamic Hydricity in Cobalt(triphosphine)(monophosphine) Hydrides. ResearchGate. [Link]
-
Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions. Infoscience. [Link]
-
Catalyst Deactivation, Poisoning and Regeneration. MDPI. [Link]
-
Evaluation of the ligands and optimization of the reaction conditions. ResearchGate. [Link]
-
Applications of Heterogeneous Catalysts in Green Chemistry. MDPI. [Link]
-
Synthesis and Characterization of a New TRIPHOS Ligand Derivative and the Corresponding Pd(II) Complexes. Pacific Northwest National Laboratory. [Link]
-
Ligand Influence on the Performance of Cesium Lead Bromide Perovskite Quantum Dots in Photocatalytic C(sp3)–H Bromination Reactions. PubMed Central. [Link]
-
Heterogeneous Iron-Based Catalysts for Organic Transformation Reactions: A Brief Overview. MDPI. [Link]
-
Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies. PubMed Central. [Link]
-
A review on 1,1-bis(diphenylphosphino)methane bridged homo- and heterobimetallic complexes for anticancer applications: Synthesis, structure, and cytotoxicity. ResearchGate. [Link]
-
What Causes Catalyst Deactivation And Poisoning?. YouTube. [Link]
-
Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. [Link]
-
Near-Quantitative Formation of Imines in Water with Allosteric Control. American Chemical Society. [Link]
-
The optimization of reaction conditions. ResearchGate. [Link]
-
Thermal Stability and Phase Evolution in the Phosphorus-Containing High-Entropy Alloy Fe22Ni16Co19Mn12Cr16P15. MDPI. [Link]
-
Broken Promises? On the Continued Challenges Faced in Catalytic Hydrophosphination. Semantic Scholar. [Link]
-
Activation, Deactivation and Reversibility Phenomena in Homogeneous Catalysis: A Showcase Based on the Chemistry of Rhodium/Phosphine Catalysts. MDPI. [Link]
-
Thermodynamic Stability, Structure, Dynamics and Thermal Properties of C-type Aluminiumtrisdihydrogenphosphate. Cambridge Open Engage. [Link]
-
Ligand effects, solvent cooperation, and large kinetic solvent deuterium isotope effects in gold(I)-catalyzed intramolecular alkene hydroamination. Beilstein Journals. [Link]
-
Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces. osti.gov. [Link]
-
s-Block Metal Base-Catalyzed Synthesis of Sterically Encumbered Derivatives of Ethane-1,2-diyl-bis(diphenylphosphane oxide) (dppeO2). ACS Publications. [Link]
Sources
- 1. Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04870B [pubs.rsc.org]
- 2. Synthesis and Characterization of a New TRIPHOS Ligand Derivative and the Corresponding Pd(II) Complexes | Journal Article | PNNL [pnnl.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. infoscience.epfl.ch [infoscience.epfl.ch]
- 6. Solvent Effects in the Homogeneous Catalytic Reduction of Propionaldehyde with Aluminium Isopropoxide Catalyst: New Insights from PFG NMR and NMR Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solvent Effects on Catalytic Reactions and Related Phenomena at Liquid-Solid Interfaces (Journal Article) | OSTI.GOV [osti.gov]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Purification of Metal Complexes of 1,1,1-Tris(diphenylphosphino)methane (tdppm)
Welcome to the technical support center for the purification of metal complexes featuring the 1,1,1-Tris(diphenylphosphino)methane (tdppm) ligand. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these often air-sensitive and structurally unique compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions in a practical Q&A format, grounded in established scientific principles and field-tested experience.
I. Critical Overview: The Challenges of Purifying tdppm Metal Complexes
Metal complexes of this compound, a tripodal phosphine ligand, are instrumental in various catalytic processes.[1] However, their purification presents a unique set of challenges. The bulky, tripodal nature of the tdppm ligand significantly influences the solubility, stability, and chromatographic behavior of its metal complexes.[2] Furthermore, the trivalent phosphorus atoms are susceptible to oxidation, which can lead to the formation of phosphine oxide impurities that are often difficult to separate.[3][4]
This guide will address these challenges head-on, providing you with the necessary knowledge to develop robust and efficient purification strategies.
II. Troubleshooting Guide: Common Issues and Solutions
This section is structured to address specific problems you may encounter during your experiments.
Problem 1: My tdppm complex appears to be decomposing on the silica gel column.
Q: I'm attempting to purify my crude tdppm metal complex using silica gel column chromatography, but I'm observing streaking, low recovery, and what appears to be decomposition on the column. What's happening and how can I fix it?
A: This is a frequent issue stemming from the interaction between the phosphine ligand and the acidic nature of standard silica gel.[5] The Lewis basic phosphorus atoms can interact strongly with the acidic silanol groups on the silica surface, leading to irreversible adsorption, decomposition, or oxidation of the complex.
Causality & Solution:
-
Acid-Sensitivity: The lone pairs on the phosphorus atoms of the tdppm ligand make the complex susceptible to acid-catalyzed degradation.
-
On-Column Oxidation: The high surface area of silica gel can facilitate the oxidation of the phosphine to the corresponding phosphine oxide, especially if the solvents are not rigorously deoxygenated.[4]
Recommended Actions:
-
Neutralize the Stationary Phase: Before loading your sample, pre-treat the silica gel. A common and effective method is to flush the packed column with the chosen eluent containing a small amount of a non-nucleophilic base, such as triethylamine (typically 0.1-1% v/v). This deactivates the acidic sites on the silica.
-
Switch to a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel. Alumina is generally less acidic and can be a better choice for purifying acid-sensitive compounds.
-
Inert Atmosphere Chromatography: For highly air-sensitive complexes, it is crucial to perform the chromatography under an inert atmosphere (e.g., nitrogen or argon).[3] This involves using degassed solvents and maintaining a positive pressure of inert gas over the column.
-
Solvent Selection: Use high-purity, dry, and deoxygenated solvents. Traces of water or peroxides in the solvents can promote hydrolysis and oxidation.
Problem 2: I can't separate my desired tdppm complex from the unreacted (free) tdppm ligand.
Q: My crude product is a mixture of the target metal complex and unreacted tdppm. They have very similar polarities, and co-elution is a major problem. How can I improve this separation?
A: This is a classic purification challenge where the properties of the starting material and the product are very similar. The key is to exploit subtle differences in their chemical or physical properties.
Causality & Solution:
-
Similar Polarity: The large, non-polar phenyl groups on the tdppm ligand dominate its polarity, and this characteristic is often retained in the metal complex.
Recommended Actions:
-
Recrystallization: This is often the most powerful technique for separating a crystalline product from a more soluble impurity.[3][6] The choice of solvent system is critical.
-
Solvent System Selection: Aim for a binary solvent system. One solvent should fully dissolve your crude mixture at an elevated temperature, while the other (the "anti-solvent") should be one in which your complex has very low solubility. The free ligand should ideally remain in solution.
-
Example Protocol: Dissolve the crude material in a minimal amount of a good solvent (e.g., dichloromethane or THF) at room temperature or with gentle warming. Then, slowly add a poor solvent (e.g., hexane, pentane, or diethyl ether) until the solution becomes slightly turbid.[6] Allow the solution to stand, ideally at a reduced temperature (4°C or -20°C), to promote the slow growth of pure crystals.[7]
-
-
Column Chromatography Optimization:
-
Gradient Elution: A shallow gradient of a more polar solvent in a non-polar solvent can sometimes resolve closely eluting compounds. For example, a slow gradient of ethyl acetate in hexanes.
-
Alternative Stationary Phases: Consider using a different stationary phase, such as C18 reverse-phase silica gel, if your complex is sufficiently soluble in polar solvents.[5]
-
Problem 3: My purified tdppm complex is contaminated with the corresponding phosphine oxide.
Q: After purification, my NMR and Mass Spec data show the presence of the tdppm-oxide complex. How did this happen, and how can I remove it?
A: The oxidation of one or more of the phosphorus centers in the tdppm ligand is a common side reaction.[3][8] This can occur during the synthesis, work-up, or purification.
Causality & Solution:
-
Air Sensitivity: Trivalent phosphines are notoriously susceptible to oxidation by atmospheric oxygen.[9] This process can be accelerated by light and heat.
-
Polarity Difference: The phosphine oxide is significantly more polar than the parent phosphine complex. This difference in polarity is the key to its removal.
Recommended Actions:
-
Rigorous Inert Techniques: Throughout the synthesis and purification, strictly maintain an inert atmosphere. Use Schlenk lines or a glovebox.[10] All solvents must be thoroughly degassed.
-
Chromatographic Separation: The increased polarity of the phosphine oxide makes it amenable to separation by silica gel chromatography. The oxide will have a much lower Rf value than the desired complex.
-
Selective Precipitation/Washing: In some cases, you can exploit solubility differences. The more polar phosphine oxide may be less soluble in non-polar solvents. Washing the crude product with a non-polar solvent like hexane might selectively remove the desired, less polar complex, leaving the oxide behind.
III. Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for tdppm metal complexes?
A1: Recrystallization is often the preferred method for obtaining highly pure, crystalline tdppm metal complexes.[3][6] It is particularly effective at removing small amounts of impurities and can be scaled up more easily than chromatography. However, a successful recrystallization is highly dependent on finding the right solvent system.
Q2: Can I use HPLC to purify my tdppm complex?
A2: Yes, High-Performance Liquid Chromatography (HPLC) can be a powerful tool, especially for small-scale purification and for separating complex mixtures.[5]
-
Normal Phase HPLC: Can be used with solvent systems similar to flash chromatography (e.g., hexane/ethyl acetate).
-
Reverse Phase HPLC (RP-HPLC): Is also an option, typically using acetonitrile/water or methanol/water mobile phases.[5] However, be mindful of potential on-column degradation. A recent study has shown that adding a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) to the mobile phase can prevent on-column oxidation of phosphine ligands.[4]
Q3: How should I store my purified tdppm metal complex?
A3: Due to their air sensitivity, purified tdppm complexes should be stored under an inert atmosphere (nitrogen or argon) in a sealed container.[11] It is also advisable to store them at low temperatures (e.g., in a freezer) and protected from light to minimize degradation over time.[11]
Q4: What characterization techniques are essential to confirm the purity of my tdppm complex?
A4: A combination of techniques is necessary for comprehensive characterization:
-
NMR Spectroscopy: ³¹P{¹H} NMR is crucial to confirm the coordination of the phosphine ligand to the metal center and to detect any phosphine oxide impurities (which will have a distinct chemical shift). ¹H and ¹³C NMR are also essential for characterizing the overall structure.[6]
-
Mass Spectrometry: To confirm the molecular weight of the complex.
-
Single-Crystal X-ray Diffraction: Provides unambiguous structural confirmation and is the gold standard for characterization.[7][12]
-
Elemental Analysis: To confirm the empirical formula of the complex.[6]
IV. Experimental Protocols & Data
Protocol 1: General Procedure for Recrystallization of a tdppm Metal Complex
-
Solvent Selection: Identify a suitable solvent pair. A "good" solvent will dissolve the complex, while a "poor" or "anti-solvent" will cause it to precipitate. Common pairs include Dichloromethane/Hexane, THF/Pentane, or Toluene/Hexane.
-
Dissolution: In a Schlenk flask under an inert atmosphere, dissolve the crude complex in the minimum amount of the "good" solvent at room temperature.
-
Induce Crystallization: Slowly add the "poor" solvent dropwise while gently swirling the flask until the solution becomes faintly turbid.
-
Crystal Growth: Seal the flask and allow it to stand undisturbed. For slower crystal growth, which often leads to higher purity, place the flask in a refrigerator (4°C) or freezer (-20°C).
-
Isolation: Once a sufficient quantity of crystals has formed, isolate them by filtration under inert atmosphere (e.g., using a Schlenk filter stick or cannula filtration).
-
Washing: Wash the isolated crystals with a small amount of the cold "poor" solvent to remove any residual soluble impurities.
-
Drying: Dry the crystals under high vacuum to remove all traces of solvent.
Data Presentation: Solvent Properties for Purification
| Solvent | Polarity Index | Boiling Point (°C) | Common Use |
| n-Hexane | 0.1 | 69 | Anti-solvent, non-polar eluent |
| Diethyl Ether | 2.8 | 35 | Anti-solvent, moderately non-polar eluent |
| Toluene | 2.4 | 111 | Good solvent for many complexes |
| Dichloromethane | 3.1 | 40 | Good solvent for many complexes |
| Tetrahydrofuran (THF) | 4.0 | 66 | Good coordinating solvent |
| Ethyl Acetate | 4.4 | 77 | Polar eluent |
| Acetonitrile | 5.8 | 82 | Polar eluent, HPLC solvent |
V. Visualization of Workflows
Diagram 1: Troubleshooting Logic for tdppm Complex Purification
Caption: A decision-making workflow for purifying tdppm complexes.
VI. References
-
Maleckis, A., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. Molecules, 29(16), 3845. Available from: [Link]
-
Herbst, F., et al. (2021). Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence. Chemistry, 27(53), 13393-13401. Available from: [Link]
-
Google Patents. DE102006011867A1 - Process for recovering phosphorus-containing ligands from metal complexes with phosphine ligands. Available from:
-
Attar, S., et al. (2015). Bridging 1,2-Bis(diphenylphosphino)methane Ligands Facilitate the Formation of Binuclear Complexes with Both Two-Coordinate and Three-Coordinate Gold(I) Ions. Inorganica Chimica Acta, 425, 128-134. Available from: [Link]
-
Ali, K. A., et al. (2018). Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane. Oriental Journal of Chemistry, 35(5), 1-6. Available from: [Link]
-
Wikipedia. 1,1,1-Tris(diphenylphosphinomethyl)ethane. Available from: [Link]
-
ResearchGate. Can we do column chromatography for the purification of metal complexs?. Available from: [Link]
-
Wang, H., et al. (2024). A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis. Journal of Chromatographic Science, 62(5), 471-476. Available from: [Link]
-
ResearchGate. How to Purify Organometallic Complexes?. Available from: [Link]
-
Jones, C., et al. (2021). Synthesis and Characterisation of Novel Bis(diphenylphosphane oxide)methanidoytterbium(III) Complexes. Molecules, 26(22), 6898. Available from: [Link]
-
Li, Y., et al. (2023). Copper-Catalyzed Regioselective Dehydrogenative Borylation: A Modular Platform Enabling C4-Borylated 2,1-Borazaronaphthalenes. Organic Letters, 25(1), 16-21. Available from: [Link]
-
University of Pennsylvania. Phosphines. Available from: [Link]
-
Wikipedia. Metal-phosphine complex. Available from: [Link]
Sources
- 1. 1,1,1-Tris(diphenylphosphinomethyl)ethane - Wikipedia [en.wikipedia.org]
- 2. people.uleth.ca [people.uleth.ca]
- 3. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Robust HPLC Method for Easily Oxidizable Phosphine Ligand Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Alkali Metal Complexes of a Bis(diphenylphosphino)methane Functionalized Amidinate Ligand: Synthesis and Luminescence - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. fishersci.com [fishersci.com]
- 10. researchgate.net [researchgate.net]
- 11. chemscene.com [chemscene.com]
- 12. Crystal and Molecular Structure of Platinum(II) Complex with Bis(Diphenyl Phosphino)Methane – Oriental Journal of Chemistry [orientjchem.org]
Technical Support Center: Preventing Phosphine Ligand Oxidation in Catalytic Cycles
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to a critical aspect of homogeneous catalysis: the prevention of phosphine ligand oxidation. Phosphine ligands are indispensable in a vast array of catalytic reactions, including cross-coupling, hydrogenation, and hydroformylation.[1] Their electronic and steric properties are finely tunable, allowing for precise control over reaction outcomes. However, many phosphines, particularly electron-rich alkylphosphines, are susceptible to oxidation, which can lead to catalyst deactivation and inconsistent experimental results.[2] This guide provides in-depth technical information, troubleshooting advice, and practical protocols to help you mitigate and prevent phosphine ligand oxidation in your catalytic cycles.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the causes and consequences of phosphine ligand oxidation.
Q1: What is phosphine ligand oxidation, and why is it a problem?
A1: Phosphine ligand oxidation is the process where a trivalent phosphine (P(III)) is converted to a pentavalent phosphine oxide (P(V)). This is a significant issue in catalysis because phosphine oxides are generally poor ligands for transition metals.[3] The formation of phosphine oxide leads to the deactivation of the active catalytic species, resulting in lower reaction yields, slower reaction rates, and potentially altered selectivity.
Q2: What are the primary culprits for phosphine ligand oxidation in a typical experimental setup?
A2: The most common oxidant is atmospheric oxygen.[4] Many phosphine ligands, especially electron-rich trialkylphosphines, can react with oxygen.[2] Other potential oxidants include peroxides that can form in ethereal solvents like THF upon exposure to air, as well as certain reagents or byproducts within the reaction mixture itself.[5]
Q3: How can I tell if my phosphine ligand is oxidizing?
A3: Visual inspection of the reaction mixture can sometimes be revealing; a color change or the formation of a precipitate (e.g., palladium black) might indicate catalyst decomposition due to ligand oxidation. For a more definitive answer, analytical techniques such as ³¹P NMR spectroscopy are invaluable. A characteristic downfield shift in the ³¹P NMR spectrum is indicative of phosphine oxide formation.
Q4: Are all phosphine ligands equally susceptible to oxidation?
A4: No, the susceptibility to oxidation varies greatly depending on the electronic and steric properties of the phosphine. Generally, more electron-donating phosphines, such as trialkylphosphines, are more prone to oxidation than electron-withdrawing triarylphosphines.[5] Furthermore, sterically bulky ligands can offer kinetic protection against oxidation.[6]
Q5: Can phosphine oxides ever be beneficial in a reaction?
A5: While generally detrimental, there are some serendipitous discoveries where phosphine oxides have been found to act as useful ligands in specific cross-coupling reactions, leading to faster reaction rates.[3] However, this is not the norm, and for most catalytic systems, the formation of phosphine oxide is undesirable.
Troubleshooting Guides
This section provides practical solutions to common problems encountered during catalytic reactions involving phosphine ligands.
Problem 1: My reaction is sluggish or fails to go to completion, and I suspect ligand oxidation.
Causality: Inconsistent or low yields are classic symptoms of catalyst deactivation, with phosphine ligand oxidation being a primary suspect. The active catalyst concentration diminishes over the course of the reaction as the phosphine ligand is converted to the non-coordinating phosphine oxide.
Solution Workflow:
-
Verify Ligand Integrity: Before starting your reaction, check the purity of your phosphine ligand, especially if it has been stored for a long time. Use ³¹P NMR to confirm the absence of a significant phosphine oxide peak.
-
Implement Rigorous Air-Free Techniques: The exclusion of oxygen is paramount. This involves not only setting up the reaction under an inert atmosphere (argon or nitrogen) but also ensuring all reagents and solvents are properly degassed.
-
Choose a More Robust Ligand: If the problem persists even with stringent air-free techniques, consider switching to a more sterically hindered or electron-deficient phosphine ligand that is inherently less prone to oxidation.
Problem 2: I observe the formation of palladium black in my Pd-catalyzed cross-coupling reaction.
Causality: The formation of palladium black (insoluble Pd(0) particles) is a sign of catalyst decomposition. When the phosphine ligand oxidizes, it can no longer effectively stabilize the palladium center, leading to aggregation and precipitation.
Solution Workflow:
-
Improve Solvent Degassing: Solvents can be a significant source of dissolved oxygen. Employing a robust degassing method is crucial.
-
Increase Ligand-to-Metal Ratio: In some cases, using a slight excess of the phosphine ligand can help compensate for minor oxidation and maintain a sufficient concentration of the active catalyst. However, be aware that excess ligand can sometimes be detrimental to the catalytic cycle.[7]
-
Utilize Air-Stable Phosphine Precursors: Consider using air-stable precursors that release the active phosphine ligand in situ. Common examples include phosphonium salts (e.g., R₃PH⁺BF₄⁻) or phosphine-borane adducts (R₃P·BH₃).[5]
Experimental Protocols
Here are detailed, step-by-step methodologies for key techniques to prevent phosphine ligand oxidation.
Protocol 1: Degassing Solvents using the Freeze-Pump-Thaw Method
This is one of the most effective methods for removing dissolved gases from solvents.[8]
Materials:
-
Schlenk flask
-
High-vacuum line
-
Liquid nitrogen
-
Solvent to be degassed
Procedure:
-
Place the solvent in a Schlenk flask, ensuring the flask is no more than half full.
-
Connect the flask to the Schlenk line.
-
Carefully immerse the bottom of the flask in a dewar of liquid nitrogen until the solvent is completely frozen.
-
Once frozen, open the stopcock to the vacuum line and evacuate for 5-10 minutes.
-
Close the stopcock to the vacuum and remove the liquid nitrogen dewar.
-
Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released.
-
Repeat this freeze-pump-thaw cycle at least three times to ensure thorough degassing.
-
After the final cycle, backfill the flask with an inert gas (argon or nitrogen).
Protocol 2: Setting up a Reaction under an Inert Atmosphere using a Schlenk Line
A Schlenk line is a standard piece of equipment for handling air-sensitive compounds.[9]
Materials:
-
Schlenk line with a dual manifold for inert gas and vacuum
-
Reaction flask (e.g., a Schlenk flask)
-
Glassware (syringes, needles, etc.)
-
Heat gun
Procedure:
-
Prepare the Glassware: Ensure all glassware is thoroughly dried in an oven (e.g., overnight at >100 °C) to remove adsorbed water.
-
Assemble the Apparatus: Assemble the reaction flask and any other necessary glassware (e.g., condenser) and connect it to the Schlenk line.
-
Flame-Dry the Apparatus: While under vacuum, gently heat the glassware with a heat gun to drive off any residual moisture. Allow the glassware to cool to room temperature under vacuum.
-
Purge with Inert Gas: Backfill the apparatus with inert gas. This process of evacuating and backfilling should be repeated three times to ensure a completely inert atmosphere.
-
Adding Reagents:
-
Solids: Add solid reagents under a positive flow of inert gas.
-
Liquids: Use a gas-tight syringe to transfer degassed solvents and liquid reagents through a rubber septum.
-
-
Maintain a Positive Pressure: Throughout the reaction, maintain a slight positive pressure of inert gas, which can be monitored with an oil bubbler.[10]
Data Presentation
Table 1: Relative Oxidation Susceptibility of Common Phosphine Ligands
| Ligand Type | Example(s) | Relative Susceptibility to Oxidation | Key Characteristics |
| Trialkylphosphines | Tri-tert-butylphosphine, Tricyclohexylphosphine | High | Strongly electron-donating, often require handling in a glovebox. |
| Triarylphosphines | Triphenylphosphine | Low to Moderate | Less electron-donating, generally air-stable solids.[5] |
| Dialkylbiaryl Phosphines | Buchwald Ligands | Low | Sterically hindered and electron-rich, designed for high stability and activity.[6][11] |
| Phosphonium Salts | (t-Bu)₃PHBF₄ | Very Low (as salt) | Air-stable precursors that generate the active phosphine upon neutralization. |
| Phosphine-Borane Adducts | R₃P·BH₃ | Very Low (as adduct) | Air-stable solids; the borane protecting group is removed to release the free phosphine.[5] |
Visualizations
Caption: Simplified schematic of a Schlenk line setup for air-free reactions.
References
-
Vallecullca, P. L., & Surry, D. S. (2015). Rationale Behind the Resistance of Dialkylbiaryl Phosphines toward Oxidation by Molecular Oxygen. Journal of the American Chemical Society, 137(40), 12731–12743. [Link]
-
Huff, C. A., & Stahl, S. S. (2018). Are Phosphines Viable Ligands for Pd-Catalyzed Aerobic Oxidation Reactions? Contrasting Insights from a Survey of Six Reactions. ACS Catalysis, 8(4), 3371–3376. [Link]
-
Du, Q., & Zhou, B. (2011). Mechanisms of Phosphine Toxicity. Toxics, 3(1), 108–120. [Link]
-
Reddit. (2021). Phosphine Ligand Oxidation. r/Chempros. Retrieved from [Link]
-
Gour, N. K., & Kumar, R. (2021). The chemistry of phosphines in constrained, well-defined microenvironments. Chemical Society Reviews, 50(5), 3379–3403. [Link]
-
Evans, M. (2023). 2.9: Phosphines. Chemistry LibreTexts. Retrieved from [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Denton, R. M., & An, J. (2021). Phosphorus-Based Catalysis. ACS Central Science, 7(4), 564–579. [Link]
-
Balakrishna, M. S. (2007). Catalytic Synthesis of Phosphines and Related Compounds. In Catalysis (Vol. 20, pp. 1-36). Royal Society of Chemistry. [Link]
-
Wipf, P. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Retrieved from [Link]
-
Pérez-Gálan, P., et al. (2021). Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Study. Organometallics, 40(7), 847–859. [Link]
-
Protti, S., & Fagnoni, M. (2022). Recent advances in visible light-driven phosphine-mediated transformations. Organic & Biomolecular Chemistry, 20(1), 11-26. [Link]
-
EPFL. (2020). Progress in Phosphine Oxide Catalysis. Retrieved from [Link]
-
Er, M., et al. (2021). Antioxidant Enzyme Inhibitor Role of Phosphine Metal Complexes in Lung and Leukemia Cell Lines. Oxidative Medicine and Cellular Longevity, 2021, 6649831. [Link]
-
Dossumov, K., et al. (2022). Catalytic Oxidation of Phosphine by Aqueous Copper–Ammonia Complexes. Catalysts, 12(10), 1184. [Link]
-
Bode, J. (n.d.). How To: Degas Solvents. University of Rochester. Retrieved from [Link]
-
Wikipedia. (2023). Air-free technique. Retrieved from [Link]
-
Denmark, S. E., & Kallemeyn, J. M. (2009). Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates. The Journal of Organic Chemistry, 74(21), 8177–8185. [Link]
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. The chemistry of phosphines in constrained, well-defined microenvironments - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D0CS01556C [pubs.rsc.org]
- 3. Phosphine Oxides as Stabilizing Ligands for the Palladium-Catalyzed Cross-Coupling of Potassium Aryldimethylsilanolates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. reddit.com [reddit.com]
- 6. youtube.com [youtube.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. How To [chem.rochester.edu]
- 9. Air-free technique - Wikipedia [en.wikipedia.org]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 11. pubs.acs.org [pubs.acs.org]
"solubility issues of 1,1,1-Tris(diphenylphosphino)methane in organic solvents"
Welcome to the Technical Support Center for 1,1,1-Tris(diphenylphosphino)methane (tdppm). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions related to the handling and use of this versatile tripodal phosphine ligand. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower your experimental success.
Troubleshooting Guide
This guide addresses specific issues you may encounter when working with this compound.
Issue 1: The tdppm ligand is not dissolving in my chosen solvent.
Root Cause Analysis: this compound is a large, crystalline solid with a significant number of phenyl groups, rendering it highly non-polar. Its solubility is therefore highly dependent on the choice of solvent and experimental conditions. Inadequate solubility can lead to heterogeneous reaction mixtures, impacting reaction kinetics and reproducibility.
Step-by-Step Troubleshooting:
-
Solvent Selection:
-
Initial Choice: Start with chlorinated solvents like dichloromethane (DCM) or chloroform, or aromatic hydrocarbons such as toluene or benzene. These solvents are non-polar and are most likely to effectively solvate the phenyl groups of the tdppm ligand.
-
Avoid: Highly polar solvents such as water, methanol, or ethanol will not be effective in dissolving tdppm. The related compound, 1,1,1-Tris(diphenylphosphinomethyl)ethane, is noted to be insoluble in water.[1]
-
-
Gentle Heating:
-
Gently warm the solvent-ligand mixture. For many compounds, solubility increases with temperature. Use a water bath or a heating mantle with careful temperature control.
-
Caution: Be mindful of the boiling point of your chosen solvent.
-
-
Sonication:
-
If gentle heating is insufficient, sonication can be a powerful tool to aid dissolution. The ultrasonic waves help to break down the crystal lattice of the solid, facilitating solvation.
-
-
Co-Solvent System:
-
In some cases, a mixture of solvents can be more effective than a single solvent. For instance, if your reaction is to be performed in a less ideal solvent for tdppm solubility, you can first dissolve the ligand in a small amount of a good solvent (e.g., DCM) and then add this solution to the bulk reaction solvent.
-
-
Purity Check:
-
Ensure the tdppm you are using is of high purity. Impurities can sometimes affect solubility. If in doubt, consider purifying the ligand. A common method for purifying similar phosphine ligands is recrystallization. For instance, a related compound has been recrystallized from a dichloromethane-hexane mixture, suggesting that tdppm might be purified in a similar manner by dissolving in a good solvent like DCM and inducing precipitation with a poor solvent like hexane.
-
Issue 2: My reaction is heterogeneous, but I expected it to be homogeneous.
Root Cause Analysis: This is a direct consequence of the solubility issues discussed above. If the tdppm ligand or its resulting metal complex is not fully dissolved, the reaction will proceed in a heterogeneous manner. This can lead to lower yields, slower reaction rates, and difficulty in monitoring the reaction progress.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for a heterogeneous reaction.
Explanation of Workflow:
-
Observe and Confirm: First, confirm that the heterogeneity is due to the undissolved ligand or complex and not another component of your reaction mixture.
-
Temperature Adjustment: As a first step, try gently heating the reaction mixture.
-
Solvent System Re-evaluation: If temperature adjustment is ineffective, a change of solvent to one with better solvating power for the ligand is recommended.
-
Post-Reaction Filtration: If the reaction proceeds to completion but a solid remains, it may be necessary to filter the reaction mixture to separate the product from any undissolved starting material.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
A1: this compound is a non-polar molecule and is generally soluble in non-polar organic solvents. It is insoluble in polar solvents like water.
Solubility of this compound (tdppm) in Common Organic Solvents (Qualitative)
| Solvent | Polarity | Expected Solubility | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Good solvent for many organometallic compounds. |
| Chloroform | Polar Aprotic | Soluble | Similar to DCM in solvating properties. |
| Toluene | Non-polar | Soluble | Aromatic solvent interacts well with phenyl groups. |
| Benzene | Non-polar | Soluble | Similar to toluene. |
| Tetrahydrofuran (THF) | Polar Aprotic | Moderately Soluble | May require warming to achieve full dissolution. |
| Diethyl Ether | Non-polar | Sparingly Soluble | Less effective than aromatic or chlorinated solvents. |
| Acetone | Polar Aprotic | Sparingly Soluble | Generally not a good solvent for large phosphine ligands. |
| Hexane/Heptane | Non-polar | Insoluble | Used as an anti-solvent for precipitation/crystallization. |
| Ethanol/Methanol | Polar Protic | Insoluble | Highly polar nature does not favor solvation of tdppm. |
| Water | Polar Protic | Insoluble | Confirmed for similar phosphine ligands.[1] |
Q2: How should I store this compound?
A2: While some phosphine ligands are air-sensitive, product information for tdppm does not consistently indicate air sensitivity. However, as a good laboratory practice, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.[2]
Q3: Can I use tdppm in aqueous or biphasic systems?
A3: Due to its insolubility in water, using tdppm directly in aqueous systems is not feasible. For biphasic catalysis, the ligand and the metal complex will reside in the organic phase. If your substrate is in the aqueous phase, efficient stirring and potentially a phase-transfer catalyst would be necessary to facilitate the reaction.
Q4: My NMR spectrum of the tdppm ligand looks complex. Is this normal?
A4: The proton NMR of tdppm will show complex multiplets in the aromatic region due to the numerous phenyl protons. The methine proton (the CH group) will appear as a quartet due to coupling to the three phosphorus atoms. The phosphorus-31 NMR should show a single resonance, though this can be broadened depending on the solvent and any potential interactions.
Experimental Protocols
Protocol 1: General Procedure for Dissolving this compound
-
To a clean, dry flask under an inert atmosphere, add the desired amount of this compound.
-
Add the chosen solvent (e.g., dichloromethane or toluene) via syringe.
-
Stir the mixture at room temperature.
-
If the solid does not dissolve completely, gently warm the flask in a water bath to a temperature below the boiling point of the solvent.
-
Alternatively, place the flask in a sonicator bath until the solid is fully dissolved.
-
Once dissolved, the solution is ready for use in your reaction.
Protocol 2: Recrystallization of this compound (Suggested)
This protocol is based on common procedures for similar phosphine ligands and may require optimization.
-
In a flask, dissolve the impure this compound in a minimum amount of hot dichloromethane.
-
Once fully dissolved, allow the solution to cool slowly to room temperature.
-
Slowly add a non-polar anti-solvent, such as hexane, until the solution becomes slightly turbid.
-
Allow the solution to stand undisturbed at room temperature, or in a refrigerator, to allow for crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum.
Caption: Recrystallization workflow for tdppm purification.
References
-
1,1,1-Tris(diphenylphosphinomethyl)ethane . Wikipedia. [Link]
-
Bis(diphenylphosphino)methane . Wikipedia. [Link]
-
Preparation of novel complexes bearing diphosphine (dppm) derived from thiosemicarbazone palladacycles . ResearchGate. [Link]
-
Recrystallization Guide: Process, Procedure, Solvents . Mettler Toledo. [Link]
Sources
Technical Support Center: Characterization of Paramagnetic Complexes with Phosphine Ligands
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with paramagnetic phosphine complexes. This guide is designed to provide expert insights and practical troubleshooting advice for the unique challenges encountered during the characterization of these fascinating yet complex molecules. Our goal is to move beyond simple protocols and offer a deeper understanding of the underlying principles, enabling you to make informed decisions in your experimental work.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What makes paramagnetic phosphine complexes so challenging to characterize?
-
Which characterization techniques are most suitable for my complex?
-
How can I confirm the paramagnetic nature of my complex?
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Troubleshooting Guide
-
Problem: My NMR spectrum shows extremely broad or unobservable signals.
-
Problem: My chemical shifts are outside the typical diamagnetic range. How do I interpret them?
-
Protocol: Determining Magnetic Susceptibility in Solution via the Evans Method.
-
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: A Practical Guide
-
FAQ: When should I use EPR instead of NMR?
-
Troubleshooting: My EPR signal is weak or has poor resolution.
-
-
Magnetic Susceptibility Measurements: Beyond NMR
-
FAQ: What is SQUID magnetometry and when is it necessary?
-
-
X-ray Crystallography: Special Considerations
-
Problem: I'm struggling to obtain quality crystals of my paramagnetic complex.
-
Problem: How does paramagnetism affect structure solution and refinement?
-
-
References
Frequently Asked Questions (FAQs)
Q1: What makes paramagnetic phosphine complexes so challenging to characterize?
The primary challenge stems from the presence of one or more unpaired electrons in the metal center. These unpaired electrons possess a large magnetic moment, which interacts with the surrounding nuclei and the external magnetic field of analytical instruments. This interaction leads to several complications:
-
In NMR Spectroscopy: The electron-nucleus interaction causes significant line broadening and large chemical shift ranges, often rendering spectra difficult to interpret or even observe.[1][2][3] The unpaired electrons provide a very efficient relaxation pathway for nearby nuclei, shortening their relaxation times (T1 and T2) and leading to broad signals.[1]
-
In EPR Spectroscopy: While EPR is designed for paramagnetic species, the interaction between the electron spin and the nuclear spin of both the metal and the phosphine ligand (³¹P, I=1/2) can lead to complex hyperfine splitting patterns that require careful analysis.[4][5]
-
In X-ray Crystallography: Paramagnetism itself does not directly complicate the diffraction experiment, but paramagnetic complexes can be highly colored, leading to absorption issues. They can also be reactive and sensitive to air or temperature, making crystal growth and handling difficult.[6]
Phosphine ligands add another layer of complexity. They are versatile ligands with tunable steric and electronic properties, which are crucial for their function in catalysis and drug design.[7] However, their characterization within a paramagnetic framework requires a multi-technique approach to fully understand the electronic structure and bonding.[8][9][10]
Q2: Which characterization techniques are most suitable for my complex?
The choice of technique is dictated by the specific information you seek and the properties of your complex, particularly its electron relaxation rate.[11]
| Technique | Primary Use | Key Considerations |
| NMR Spectroscopy | Provides information on molecular structure, connectivity, and magnetic properties in solution. | Most successful for complexes with fast electron relaxation rates, which mitigates extreme broadening.[1] |
| EPR Spectroscopy | Directly detects and characterizes the unpaired electrons. Provides information on the electronic environment of the metal center. | The method of choice when NMR signals are too broad to be useful.[1][11] Particularly powerful for studying radical species.[4] |
| SQUID Magnetometry | Accurately determines the bulk magnetic susceptibility of a solid sample, revealing the number of unpaired electrons. | Considered the gold standard for magnetic measurements due to its high sensitivity.[12][13][14][15] |
| Evans Method (NMR) | Estimates the magnetic susceptibility in solution, providing the number of unpaired electrons. | A convenient and accessible alternative to SQUID for solution-state measurements.[2][16][17] |
| X-ray Crystallography | Provides the definitive solid-state structure, including bond lengths and angles. | Success is contingent on growing high-quality single crystals.[7][18] |
Q3: How can I confirm the paramagnetic nature of my complex?
The most direct methods are magnetic susceptibility measurements.
-
Evans Method: A straightforward approach using a standard NMR spectrometer to measure the magnetic moment in solution.[16][17] A significant change in the chemical shift of a reference compound in the presence of your complex is a clear indicator of paramagnetism.[2]
-
SQUID Magnetometry: This technique provides a very precise measurement of the magnetic moment and its temperature dependence for a solid sample.[12][19]
-
EPR Spectroscopy: The observation of an EPR signal is definitive proof of a paramagnetic species.[20]
Indirectly, observing highly shifted and broadened resonances in an NMR spectrum is a strong indication of paramagnetism.[1][3]
Nuclear Magnetic Resonance (NMR) Spectroscopy: Troubleshooting Guide
The unpaired electrons in paramagnetic complexes lead to two primary effects in NMR spectra: large paramagnetic shifts and significant line broadening.[3] Understanding these phenomena is key to successful characterization.
Problem: My NMR spectrum shows extremely broad, poorly resolved peaks, or no peaks at all.
This is the most common issue. The broadening is due to efficient nuclear relaxation caused by the fluctuating magnetic field of the unpaired electron(s).[1]
Caption: Troubleshooting workflow for broad NMR signals.
-
Verify Sample Purity: Trace paramagnetic impurities can ruin the spectrum of an otherwise diamagnetic sample.[21] Ensure rigorous purification of your complex.
-
Optimize Concentration: High concentrations can increase intermolecular interactions and viscosity, exacerbating broadening.[21][22] Prepare a more dilute sample.
-
Vary the Temperature: Temperature affects both the rate of molecular tumbling and the electron relaxation time. Acquiring spectra at different temperatures can sometimes reveal a window where signals become sharper.
-
Switch Nuclei: The magnitude of the broadening effect is distance-dependent and nucleus-dependent. Nuclei closer to the paramagnetic center will be broadened more severely.[1] Sometimes, signals for nuclei further away, or for less sensitive nuclei like ¹³C, may be observable when ¹H signals are not.
-
Consider a Different Technique: If the electron relaxation time of your complex is too slow, NMR may not be feasible. In such cases, EPR is the more appropriate technique.[1][11]
Problem: My chemical shifts are outside the typical diamagnetic range. How do I interpret them?
Paramagnetic shifts can span hundreds or even thousands of ppm.[1] These shifts arise from two sources:
-
Contact (or Scalar) Shift: Results from the delocalization of unpaired electron spin density onto the observed nucleus. This requires a covalent bonding pathway. It provides valuable information about the electronic structure and metal-ligand bonding.[1][3]
-
Pseudocontact (or Dipolar) Shift: A through-space interaction between the magnetic dipoles of the electron and the nucleus. Its magnitude depends on the distance and angle between the nucleus and the paramagnetic center, making it a powerful probe of the molecule's 3D structure in solution.[1][3]
To interpret these shifts, it is essential to have a diamagnetic analogue of your complex. By subtracting the chemical shifts of the diamagnetic complex from the paramagnetic one, you can isolate the paramagnetic contribution to the shift.[1]
Protocol: Determining Magnetic Susceptibility in Solution via the Evans Method
This method, first described by Dennis F. Evans, uses the chemical shift change of an inert reference compound to calculate the magnetic susceptibility of a paramagnetic solute.[2][17]
-
Prepare Two Solutions:
-
Reference Solution: A solution of an inert reference compound (e.g., tert-butanol or tetramethylsilane, TMS) in a suitable deuterated solvent.
-
Sample Solution: A solution of your paramagnetic complex and the same inert reference compound at the same concentration as the reference solution, dissolved in the same deuterated solvent.
-
-
Prepare the NMR Tube: Use a coaxial NMR tube insert.
-
Fill the inner capillary with the Reference Solution .
-
Fill the outer tube with the Sample Solution .
-
-
Acquire the NMR Spectrum:
-
Acquire a standard ¹H NMR spectrum. You will observe two distinct signals for your reference compound.
-
The signal from the reference in the outer tube (in the presence of the paramagnetic sample) will be shifted relative to the signal from the inner capillary.
-
-
Calculate the Magnetic Moment:
-
Measure the frequency difference (Δf in Hz) between the two reference signals.
-
Use the following equation to calculate the molar magnetic susceptibility (χₘ):
-
From χₘ, the effective magnetic moment (μ_eff) can be calculated using the Curie Law.
-
Finally, the number of unpaired electrons (n) can be estimated from the spin-only formula: μ_eff ≈ √[n(n+2)].[17]
-
Electron Paramagnetic Resonance (EPR) Spectroscopy: A Practical Guide
EPR (also known as ESR) is a technique that specifically detects species with unpaired electrons.[20][23]
FAQ: When should I use EPR instead of NMR?
The choice is governed by the electronic relaxation time of the paramagnetic center.
Caption: Decision logic for choosing between NMR and EPR.
-
Fast Electron Relaxation: Leads to an averaging of the local magnetic field experienced by the nucleus, resulting in observable, albeit broadened, NMR signals. EPR signals under these conditions may be too broad to detect.
-
Slow Electron Relaxation: Results in extreme broadening of NMR signals, making them disappear into the baseline. These conditions are ideal for EPR.[11]
Troubleshooting: My EPR signal is weak or has poor resolution.
-
Optimize Concentration: Unlike NMR, higher concentrations are often better in EPR, up to a point where aggregation or intermolecular interactions cause broadening.
-
Lower the Temperature: Most EPR spectra of transition metal complexes are recorded on frozen solutions or solid samples at cryogenic temperatures (e.g., 77 K in a liquid nitrogen dewar). This slows down molecular tumbling, which is a major source of line broadening in solution.[23]
-
Adjust Microwave Power: Too much microwave power can saturate the spin system, leading to a decrease in signal intensity and broadening. Acquire spectra at several different power levels to find the optimal setting.
-
Check Solvent: The choice of solvent is critical. Solvents that form a good glass upon freezing are essential for obtaining high-resolution frozen-solution spectra. A cracked or polycrystalline glass will result in a poor-quality spectrum.
Magnetic Susceptibility Measurements: Beyond NMR
FAQ: What is SQUID magnetometry and when is it necessary?
A Superconducting QUantum Interference Device (SQUID) is the most sensitive type of magnetometer available.[12][13][14][15] It is used to measure extremely weak magnetic fields.[13]
When to use SQUID:
-
High Accuracy is Required: When you need a precise determination of the number of unpaired electrons.
-
Studying Magnetic Exchange: To investigate magnetic coupling between multiple metal centers in a complex.
-
Temperature-Dependent Studies: To study changes in spin state (spin-crossover) as a function of temperature.
-
Solid-State Characterization: SQUID is the primary method for measuring the magnetic properties of solid samples, complementing the solution-state data from the Evans method.
X-ray Crystallography: Special Considerations
X-ray crystallography provides the definitive solid-state structure of a molecule.[7][18] While paramagnetism doesn't alter the fundamental principles of diffraction, it can present practical challenges.
Problem: I'm struggling to obtain quality crystals of my paramagnetic complex.
Many paramagnetic complexes, particularly those involving first-row transition metals, can be kinetically labile or sensitive to air and moisture. Phosphine ligands themselves can be prone to oxidation.[6][24]
-
Rigorous Inert Atmosphere: All crystallization attempts should be performed under a strictly inert atmosphere (e.g., in a glovebox) using degassed solvents.
-
Screen a Wide Range of Conditions: Systematically vary solvents, temperature, and crystallization techniques (slow evaporation, vapor diffusion, layering).
-
Ligand Design: The steric bulk of the phosphine ligand can be tuned to promote crystallinity. Bulky phosphines can prevent unwanted intermolecular interactions and protect the metal center.[6]
Problem: How does paramagnetism affect structure solution and refinement?
The main challenge in crystallography is not the diffraction itself, but solving the "phase problem"—determining the phases of the diffracted X-rays, as only their intensities can be measured.[25] Paramagnetism does not inherently complicate this. However, related properties can have an impact:
-
Absorption: Many paramagnetic complexes are highly colored, which means they can strongly absorb X-rays. This requires an absorption correction to be applied during data processing to avoid systematic errors in the measured intensities.
-
Disorder: If the complex has a flexible phosphine ligand or is subject to Jahn-Teller distortion (common in certain d-electron counts), it may exhibit crystallographic disorder, which can complicate the refinement of the structure.
References
- Suslick, K. S. (2012). Paramagnetic NMR. University of Illinois Urbana-Champaign.
- Nanalysis Corp. (2019). Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds.
- Wikipedia. Metal-phosphine complex.
- Macgregor, S. A., & McSkimming, A. (2020). Frustrated Radical Pairs: Insights from EPR Spectroscopy. PMC - PubMed Central.
- Clarke, J., & Braginski, A. I. (Eds.). (2004). The SQUID Handbook: Fundamentals and Technology of SQUIDs and SQUID Systems. Wiley-VCH.
- Pruchnik, F. P. (1990). Organometallic Chemistry of the Transition Elements. Springer.
- McCormick, J. M. (2009). Magnetic Susceptibility by the Evans Method.
- Wikipedia. SQUID.
- Shenderovich, I. G. (2018). Principles of High-Resolution NMR Spectroscopy of Paramagnetic Molecules in Solutions. Russian Journal of General Chemistry.
- Meng, X., & Kim, D. (2017). Superconducting Quantum Interference Device. Boston University Physics Department.
- Van Harlingen, D. J. (n.d.). Superconducting Quantum Interference Device (SQUID). University of British Columbia, Department of Physics & Astronomy.
- Michigan State University. (n.d.).
- Neese, F. (2018). Paramagnetic Complexes in Solution: The NMR Approach.
- BenchChem. (2025). A Guide to the Crystal Structure Analysis of Phosphine-Metal Complexes.
- BenchChem. (2025). Technical Support Center: Troubleshooting Peak Broadening in NMR of Paramagnetic Nickel Complexes.
- Garcı́a-Argüello, S., et al. (2024). Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. PubMed Central.
- Quantum Design. (n.d.). SQUID Magnetometry.
- Fortier, S. (2019). Characterization Methods for Paramagnetic Organometallic Complexes. Request PDF.
- Bovey, F. A. (1988). Nuclear Magnetic Resonance Spectroscopy. Academic Press.
- Rhodes, G. (2006). Crystallography Made Crystal Clear: A Guide for Users of Macromolecular Models. Academic Press.
- Chemistry For Everyone. (2025).
- Schaller, C. (2021). Magnetic Susceptibility. Chemistry LibreTexts.
- ResearchGate. (2025). Determination of the number of unpaired electrons in metal-complexes. A comparison between the Evans' method and susceptometer results.
- Tsonko, T. (2022). EPR Spectroscopy. Chemistry LibreTexts.
- Manoharan, P. T., & Rogers, M. T. (1968). EPR and electronic structural investigations of a few low-spin bis(tertiary phosphine) complexes of cobalt(II). Inorganic Chemistry.
- Bühl, M. (1997). Interpretation of 31P-NMR Coordination Shifts for Phosphane Ligands.
- Organometallics - ACS Publications. (2020). A DFT Protocol for the Prediction of 31P NMR Chemical Shifts of Phosphine Ligands in First-Row Transition-Metal Complexes.
- Ye, S. (2023). Probing electronic structures of transition metal complexes using electron paramagnetic resonance spectroscopy. Magnetic Resonance Letters.
- Liptrot, D. J., et al. (2017). 31P NMR Chemical Shift Anisotropy in Paramagnetic Lanthanide Phosphide Complexes. PMC - PubMed Central.
- Sovago, I., & Sanna, D. (2020). EPR Spectroscopy Used in Solution Speciation Studies of Paramagnetic Transition Metal Complexes. IntechOpen.
- Magritek. (2023). Monitoring the oxidation of Phosphine ligands using 31P NMR.
- Wlodawer, A., et al. (2011). X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery. PMC - NIH.
- LibreTexts, C. (2023). X-ray Crystallography.
- The Organic Chemistry Tutor. (2021). X-ray Crystallography: Phase Problem Part I. YouTube.
Sources
- 1. xuv.scs.illinois.edu [xuv.scs.illinois.edu]
- 2. Evans Method with NMReady-60 for understanding 1H NMR of Paramagnetic Compounds — Nanalysis [nanalysis.com]
- 3. vibgyorpublishers.org [vibgyorpublishers.org]
- 4. Frustrated Radical Pairs: Insights from EPR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Metal-phosphine complex - Wikipedia [en.wikipedia.org]
- 9. "Synthesis and Characterization of Bis-Phosphine Complexes with Transit" by Alicia L. McDaniel [digitalcommons.wku.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. painterlab.caltech.edu [painterlab.caltech.edu]
- 13. SQUID - Wikipedia [en.wikipedia.org]
- 14. physics.bu.edu [physics.bu.edu]
- 15. phas.ubc.ca [phas.ubc.ca]
- 16. Magnetic Susceptibility by the Evans Method | Chem Lab [chemlab.truman.edu]
- 17. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. physlab.org [physlab.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. youtube.com [youtube.com]
- 23. real.mtak.hu [real.mtak.hu]
- 24. Monitoring the oxidation of Phosphine ligands using 31P NMR - Magritek [magritek.com]
- 25. people.bu.edu [people.bu.edu]
Validation & Comparative
"1,1,1-Tris(diphenylphosphino)methane vs 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos)"
In the intricate world of homogeneous catalysis, the choice of ligand is paramount, often dictating the success or failure of a reaction. Among the vast arsenal of phosphine ligands, tridentate systems offer unique stereoelectronic properties that can stabilize metal centers and steer catalytic cycles with precision. This guide provides an in-depth, data-driven comparison of two closely related yet distinct tripodal phosphine ligands: 1,1,1-Tris(diphenylphosphino)methane (tdppm) and 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos) . Addressed to researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of properties to explain the causal relationships between ligand structure and catalytic performance.
At a Glance: Core Structural and Physical Differences
While both ligands feature three diphenylphosphino arms, the critical distinction lies in their central backbone. Tdppm is built upon a single methane carbon, whereas triphos possesses a more sterically demanding and conformationally rigid ethane-based tripod.[1][2] This seemingly subtle difference has profound implications for their coordination chemistry and, consequently, their catalytic behavior.
| Property | This compound (tdppm) | 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos) |
| Chemical Formula | C₃₇H₃₁P₃[2] | C₄₁H₃₉P₃[3] |
| Molecular Weight | 568.58 g/mol [2] | 624.67 g/mol [3] |
| Backbone | Methane (CH) | Ethane (CH₃CCH₂) |
| Appearance | White crystal[4] | White powder or crystals[1][5] |
| Melting Point | 168-172 °C[4] | 99-102 °C[1][6] |
| CAS Number | 28926-65-0[2] | 22031-12-5[5] |
The Decisive Factor: Structure, Bite Angle, and Coordination
The performance of a phosphine ligand is inextricably linked to its steric and electronic parameters. The most critical of these for polydentate ligands are the bite angle and the flexibility of the backbone, which together dictate the geometry of the resulting metal complex.
1,1,1-tris(diphenylphosphinomethyl)ethane (triphos): The Rigid Tripod
The ethane backbone of triphos, with its central quaternary carbon, creates a pre-organized, C₃-symmetric structure. This rigidity strongly favors a facial (fac) coordination mode, where the three phosphorus atoms bind to one face of an octahedral metal center, occupying mutually cis positions. This results in P-M-P bite angles that are consistently close to 90°. This constrained geometry is crucial for many catalytic applications as it can:
-
Stabilize specific intermediates.
-
Prevent unwanted side reactions.
-
Influence the regioselectivity of a reaction by controlling the spatial arrangement of other substrates around the metal center.
This compound (tdppm): The Flexible Adaptor
In contrast, the methane backbone of tdppm provides significantly more conformational flexibility. The P-C-P angle within the ligand is naturally wider, and the ligand can more readily accommodate different coordination geometries. While it can coordinate in a fac manner, it is also known to adopt a meridional (mer) arrangement, where the three phosphorus atoms occupy a plane that includes the metal center. Furthermore, tdppm can act as a bidentate chelating ligand, with one phosphine arm remaining unbound or interacting with another metal center.[7] This flexibility can be advantageous, allowing the ligand to adapt to the geometric requirements of different steps in a catalytic cycle, but it can also lead to a mixture of active species and reduced selectivity.[7]
The choice between a rigid fac-enforcing ligand like triphos and a flexible one like tdppm is a central consideration in catalyst design. The predictable coordination of triphos often leads to more selective and well-defined catalytic systems.
Caption: Structural differences and resulting coordination preferences of tdppm and triphos.
Performance in Catalysis: A Comparative Overview
The structural disparities between tdppm and triphos directly translate into differing performance in various catalytic reactions. While both are versatile ligands, their suitability depends on the specific demands of the catalytic transformation.
Hydroformylation
Hydroformylation, or oxo-synthesis, is a cornerstone of industrial chemistry, converting alkenes into aldehydes.[8] The regioselectivity (linear vs. branched aldehyde) is a key challenge, often controlled by the steric and electronic properties of the ligands on the metal catalyst, typically rhodium.[8][9]
The bite angle of diphosphine and triphosphine ligands is a well-established parameter for tuning selectivity in hydroformylation.[10][11]
-
Triphos: The rigid, ~90° P-M-P bite angles enforced by the triphos ligand in a fac coordination are often associated with high selectivity for the linear aldehyde. This geometry can effectively steer the incoming olefin and control the subsequent migratory insertion step.
-
Tdppm: The flexibility of tdppm can lead to a less defined coordination sphere around the rhodium center. This can result in a mixture of catalytically active species, potentially leading to lower regioselectivity compared to triphos under identical conditions. However, this flexibility might be beneficial in accommodating a wider range of substrates.
While direct comparative studies are sparse in the literature, the principles of bite angle effects suggest that for high linear selectivity in hydroformylation, the rigidity of triphos is generally preferred.[11]
Cross-Coupling Reactions
Triphos is a suitable ligand for a variety of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination.[12] The stability it imparts to the metal center can be advantageous in preventing catalyst decomposition, particularly in high-temperature reactions. The well-defined coordination sphere can also influence the rate-limiting reductive elimination step.
Tdppm's flexibility might allow it to access different coordination numbers more easily, which could be beneficial in certain cross-coupling cycles. However, the potential for forming less active or inactive species remains a concern. The choice between the two often depends on the specific substrates and the desired balance between catalyst activity and stability.[13]
Other Applications
Both ligands have been explored in a range of other catalytic transformations. For instance, iron-triphos complexes have shown high selectivity in CO₂ functionalization reactions.[14] The defined coordination environment of the triphos ligand was found to be critical in controlling the reaction pathway.[14] Tdppm has been used in the synthesis of various metal clusters and has been studied in reactions such as carbonylation.[7]
Experimental Protocol: Synthesis of a Metal-Triphos Complex
To provide a practical context, the following is a representative protocol for the synthesis of a dichlorido(triphos)iron(II) complex, adapted from the literature.[14] This procedure illustrates the straightforward formation of a well-defined coordination complex with the triphos ligand.
Objective: To synthesize [FeCl₂(triphos)] as a precursor for catalytic studies.
Materials:
-
1,1,1-tris(diphenylphosphinomethyl)ethane (triphos)
-
Iron(II) chloride (FeCl₂)
-
Tetrahydrofuran (THF), anhydrous
-
Pentane, anhydrous
-
Standard Schlenk line and glassware for inert atmosphere synthesis
-
Celite
Procedure:
-
Preparation: In a glovebox or under a nitrogen atmosphere using Schlenk techniques, add 1,1,1-tris(diphenylphosphinomethyl)ethane (1.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous THF to the flask to dissolve the ligand.
-
Reactant Addition: In a separate flask, dissolve iron(II) chloride (1.0 eq) in a minimal amount of anhydrous THF.
-
Reaction: Slowly add the FeCl₂ solution to the stirring triphos solution at room temperature. A color change should be observed, indicating complex formation.
-
Stirring: Allow the reaction mixture to stir at ambient temperature overnight to ensure complete reaction.
-
Purification: Filter the solution through a pad of Celite to remove any insoluble impurities.
-
Isolation: Concentrate the filtrate under vacuum to reduce the volume.
-
Crystallization: Layer the concentrated THF solution with anhydrous pentane and store at -35 °C to induce crystallization of the product.
-
Final Product: Collect the resulting crystals by filtration, wash with a small amount of cold pentane, and dry under vacuum.
Caption: Experimental workflow for the synthesis of an [FeCl₂(triphos)] complex.
Conclusion and Recommendations
The choice between this compound (tdppm) and 1,1,1-tris(diphenylphosphinomethyl)ethane (triphos) is a strategic decision in catalyst design, hinging on the desired level of control over the coordination sphere of the metal center.
-
Choose triphos when a well-defined, rigid coordination environment is paramount. Its strong preference for facial coordination and near-90° bite angles makes it an excellent choice for reactions where high selectivity (e.g., linear regioselectivity in hydroformylation) is the primary goal. The stability it confers upon the metal center is also a significant advantage for robust catalytic systems.
-
Consider tdppm for applications where ligand flexibility might be an asset. Its ability to adopt various coordination modes, including bidentate chelation, could allow the catalyst to navigate through different geometric requirements of a complex catalytic cycle. This adaptability may come at the cost of selectivity but could be beneficial for broader substrate scope or when a less constrained environment is needed.
Ultimately, the optimal ligand is application-dependent. This guide provides the foundational understanding of how the subtle yet critical difference in their backbone structures leads to distinct chemical behaviors, empowering researchers to make a more informed choice for their specific catalytic challenges.
References
- Coordination Chemistry of Triphos-Fe(0) Ethylene Complexes and Their Application to CO2 Valorization. NSF Public Access Repository.
-
Race, J.J., Webb, M.J., Boyd, T.M., & Weller, A.S. (2022). Ortho-F,F-DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. European Journal of Inorganic Chemistry, 2022(13), e202200174. Available at: [Link]
-
PubChem. (n.d.). 1,1,1-Tris(diphenylphosphinomethyl)ethane. National Center for Biotechnology Information. Retrieved from [Link]
-
Ereztech. (n.d.). 1,1,1-Tris(diphenylphosphinomethyl)ethane. Retrieved from [Link]
-
Dierkes, P., & van Leeuwen, P.W.N.M. (1999). The bite angle makes the difference: a practical ligand parameter for diphosphine ligands. Journal of the Chemical Society, Dalton Transactions, (10), 1519-1529. Available at: [Link]
-
ResearchGate. (n.d.). Triphosphine Ligands: Coordination Chemistry and Recent Catalytic Applications. Request PDF. Retrieved from [Link]
-
Phanopoulos, A., White, A.J.P., Long, N.J., & Miller, P.W. (2016). Insight into the stereoelectronic parameters of N-triphos ligands via coordination to tungsten(0). Dalton Transactions, 45(13), 5536-5548. Available at: [Link]
-
Bauer, F., Dierenbach, N., & Breit, B. (2017). Ligand effects in rhodium-catalyzed hydroformylation with bisphosphines: steric or electronic?. Catalysis Science & Technology, 7(22), 5252-5257. Available at: [Link]
-
National Institutes of Health. (n.d.). Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,1,1-Tris(diphenylphosphinomethyl)ethane. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of a tetratopic bisphosphine ligand derived from pyrimidine and its incorporation into gold and silver coordination polymers. Request PDF. Retrieved from [Link]
-
The coordination chemistry of lanthanide and actinide metal ions with hydroxypyridinone-based decorporation agents: orbital and density based analyses. Dalton Transactions. Available at: [Link]
-
Ligand Bite Angle Effects in Metal-catalyzed C−C Bond Formation. Controlled Radical Polymerization. Available at: [Link]
-
Bauer, F., Dierenbach, N., & Breit, B. (2018). A Highly Active Hydroformylation Catalyst Using a Self‐Assembling Bis‐N‐Pyrrolyl Phosphine Ligand. Chemistry – A European Journal, 24(56), 15011-15015. Available at: [Link]
-
The Synthesis, Characterization and Reactivity of a Series of Ruthenium N-triphosPh Complexes. Journal of Visualized Experiments, (98), e52726. Available at: [Link]
-
Bite Angle Effects of κ2P‑dppm vs κ2P‑dppe in Seven-Coordinate Complexes: A DFT Case Study. Organometallics, 32(19), 5435-5446. Available at: [Link]
-
ResearchGate. (n.d.). Comparison of the sulfonation of triphenylphosphine and tris(biphenyl)phosphine. Retrieved from [Link]
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure. Catalysts, 10(8), 935. Available at: [Link]
-
Rhodium-BiPhePhos catalyzed hydroformylation studied by operando FTIR spectroscopy: Catalyst activation and deactivation. MPG.PuRe. Available at: [Link]
-
ResearchGate. (n.d.). Triaryl-Like MONO-, BIS-, and TRISKITPHOS Phosphines: Synthesis, Solution NMR Studies, and a Comparison in Gold-Catalyzed Carbon-Heteroatom Bond Forming 5-exo-dig and 6-endo-dig Cyclizations. Retrieved from [Link]
-
Single-atom catalysts for hydroformylation of olefins. Exploration. Available at: [Link]
-
Bite Angle Effects of Diphosphines in Carbonylation Reactions. In Rhodium Catalyzed Hydroformylation. Available at: [Link]
-
Race, J.J., Webb, M.J., Boyd, T.M., & Weller, A.S. (2022). Ortho-F,F-DPEphos: Synthesis and Coordination Chemistry in Rhodium and Gold Complexes, and Comparison with DPEphos. White Rose Research Online. Available at: [Link]
-
Synthesis and Characterization of a New TRIPHOS Ligand Derivative and the Corresponding Pd(II) Complexes. Pacific Northwest National Laboratory. Available at: [Link]
-
Impact of Coordination Geometry, Bite Angle, and Trans Influence on Metal-Ligand Covalency in Phenyl-Substituted Phosphine Complexes of Ni and Pd. Inorganic Chemistry, 54(11), 5245-5254. Available at: [Link]
-
Chapter 4: Rhodium-Catalyzed Hydroformylation. Available at: [Link]
-
Ataman Kimya. (n.d.). 1,1,1-TRIS-(p-HYDROXYPHENYL)ETHANE. Retrieved from [Link]
Sources
- 1. 1,1,1-Tris(diphenylphosphinomethyl)ethane - Wikipedia [en.wikipedia.org]
- 2. chemscene.com [chemscene.com]
- 3. 1,1,1-Tris(diphenylphosphinomethyl)ethane | C41H39P3 | CID 423856 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 28926-65-0 [chemicalbook.com]
- 5. 1,1,1-Tris(diphenylphosphinomethyl)ethane | Triphos | C41H39P3 - Ereztech [ereztech.com]
- 6. 1,1,1-TRIS(DIPHENYLPHOSPHINOMETHYL)ETHANE | 22031-12-5 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. pure.mpg.de [pure.mpg.de]
- 9. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The bite angle makes the difference: a practical ligand parameter for diphosphine ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 11. kulturkaufhaus.de [kulturkaufhaus.de]
- 12. solid | Sigma-Aldrich [sigmaaldrich.com]
- 13. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 14. par.nsf.gov [par.nsf.gov]
The Triphos Advantage: A Comparative Guide to 1,1,1-Tris(diphenylphosphino)methane in Catalysis
In the landscape of transition metal catalysis, the choice of ligand is a critical parameter that dictates the efficiency, selectivity, and stability of a catalytic system. While monodentate phosphines, such as the ubiquitous triphenylphosphine (PPh₃), have been foundational to the development of numerous catalytic processes, the strategic deployment of polydentate ligands often unlocks superior performance. This guide provides an in-depth comparison of 1,1,1-Tris(diphenylphosphino)methane, a classic tridentate phosphine ligand, with its monodentate counterparts. We will explore the fundamental principles governing its advantages, supported by experimental data from the literature, to offer researchers, scientists, and drug development professionals a clear rationale for its application.
The Chelate Effect: A Thermodynamic Driving Force for Enhanced Stability
The primary advantage of this compound (triphos) and other polydentate ligands stems from a thermodynamic principle known as the chelate effect . When a polydentate ligand binds to a metal center through multiple donor atoms, it forms a stable ring structure, a chelate. This process is entropically more favorable than the coordination of an equivalent number of monodentate ligands.
Consider the equilibrium between a metal precursor and a phosphine ligand. The coordination of three individual monodentate phosphine ligands to a metal center results in a decrease in the number of free molecules in the system, which is entropically unfavorable. In contrast, the coordination of a single triphos molecule, which displaces multiple solvent or other weakly bound ligands, leads to a net increase in the number of free species, driving the equilibrium towards the formation of the more stable chelate complex. This increased stability of the metal-triphos complex can translate to a more robust and longer-lived catalyst.
Caption: A diagram illustrating the binding of three monodentate phosphine ligands versus a single tridentate triphos ligand to a metal center.
Impact on Catalytic Performance: A Case Study in Hydroformylation
The hydroformylation of alkenes, or the "oxo" process, is a large-scale industrial process for the production of aldehydes. The regioselectivity of this reaction, which determines the ratio of linear to branched aldehydes, is a critical parameter that is heavily influenced by the nature of the phosphine ligand. A comparison of rhodium-based catalysts bearing either triphos or the monodentate triphenylphosphine (PPh₃) highlights the significant impact of ligand denticity on catalytic outcomes.
Comparative Performance Data
The following tables summarize the performance of rhodium catalysts with triphos and PPh₃ in the hydroformylation of terminal alkenes. It is important to note that the data is compiled from different studies and direct head-to-head comparisons under identical conditions are limited in the public literature. However, the trends observed provide valuable insights into the relative performance of these ligands.
Table 1: Rhodium-Catalyzed Hydroformylation of 1-Hexene with Triphos [1]
| Entry | P/Rh Ratio | Temperature (°C) | Pressure (atm) | Conversion (%) | l/b Ratio |
| 1 | 1 | 80 | 2 | >95 | 1.3 |
| 2 | 1 | 80 | 5 | >95 | 3.5 |
| 3 | 1 | 80 | 10 | >95 | 5.8 |
l/b ratio refers to the ratio of linear (heptanal) to branched (2-methylhexanal) aldehydes.
Table 2: Rhodium-Catalyzed Hydroformylation of 1-Octene with PPh₃
| Entry | P/Rh Ratio | Temperature (°C) | Pressure (bar) | Conversion (%) | n/iso Ratio |
| 1 | 5 | 90 | 10 | >95 | 9.3 |
n/iso ratio refers to the ratio of normal (nonanal) to iso (2-methyloctanal) aldehydes.
While a direct comparison is challenging due to differing substrates and conditions, a key takeaway is the ability of the triphos ligand to influence the regioselectivity of the reaction. The facial coordination of the three phosphorus atoms of triphos to the rhodium center creates a specific steric and electronic environment that can favor the formation of either the linear or branched aldehyde depending on the reaction parameters. In the case of 1-hexene hydroformylation, increasing the syngas pressure with the Rh/triphos system leads to a notable increase in the formation of the linear aldehyde.
Mechanistic Insights: The Role of Triphos in the Catalytic Cycle
In the rhodium-catalyzed hydroformylation, the triphos ligand is proposed to play a crucial role in stabilizing the active catalytic species and influencing the key steps of the catalytic cycle. The resting state of the catalyst is believed to be a trigonal bipyramidal complex, RhH(CO)(fac-triphos). For catalysis to occur, a vacant coordination site is required, which is generated by the dissociation of one of the phosphine arms of the triphos ligand. This dynamic equilibrium between a facial-capping and a bidentate coordination mode is a key feature of the triphos system.
Caption: A simplified proposed catalytic cycle for the hydroformylation of an alkene catalyzed by a rhodium-triphos complex.
This dissociation creates the necessary space for the coordination of the alkene substrate. The subsequent steps of migratory insertion, CO insertion, and reductive elimination lead to the formation of the aldehyde product and regeneration of the active catalyst. The constrained coordination sphere imposed by the tridentate ligand, even in its κ²-binding mode, influences the stereoelectronics of these intermediates, thereby affecting the regioselectivity of the reaction.
Experimental Protocols
General Procedure for Rhodium-Catalyzed Hydroformylation of 1-Hexene with Triphos
This protocol is adapted from the literature and serves as a representative example.[1]
Materials:
-
Rh(acac)(CO)₂ (Rhodium(I) dicarbonylacetylacetonate)
-
This compound (triphos)
-
1-Hexene
-
Toluene (anhydrous)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet.
Procedure:
-
In a glovebox, a glass liner for the autoclave is charged with Rh(acac)(CO)₂ (e.g., 0.01 mmol) and triphos (e.g., 0.01 mmol, for a 1:1 P/Rh ratio).
-
Anhydrous toluene (e.g., 10 mL) is added to dissolve the catalyst precursor and ligand.
-
1-Hexene (e.g., 1.0 mmol) is then added to the solution.
-
The glass liner is sealed inside the autoclave. The autoclave is then removed from the glovebox.
-
The autoclave is purged three times with syngas.
-
The autoclave is pressurized to the desired pressure (e.g., 2, 5, or 10 atm) with the 1:1 CO/H₂ mixture.
-
The reaction mixture is heated to the desired temperature (e.g., 80 °C) and stirred vigorously for the specified reaction time.
-
After the reaction is complete, the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood.
-
A sample of the reaction mixture is taken for analysis by gas chromatography (GC) to determine the conversion of 1-hexene and the ratio of linear to branched aldehyde products.
Conclusion
The use of this compound offers distinct advantages over monodentate phosphines in catalysis, primarily driven by the chelate effect which leads to the formation of more stable and robust metal complexes. This enhanced stability can translate to higher catalyst longevity and performance. As demonstrated in the context of rhodium-catalyzed hydroformylation, the tridentate nature of triphos provides a unique steric and electronic environment around the metal center, enabling control over the regioselectivity of the reaction. While the initial cost of triphos may be higher than that of simple monodentate phosphines, the potential for improved catalytic efficiency, selectivity, and stability often justifies its use in the development of advanced and economically viable chemical processes. The principles outlined in this guide provide a solid foundation for researchers to make informed decisions when selecting phosphine ligands for their specific catalytic applications.
References
-
Darensbourg, D. J., et al. (2001). Kinetic and Mechanistic Studies of the Homogeneous Hydroformylation of 1-Hexene Utilizing a Rhodium Catalyst Containing 1,1,1-Tris(diphenylphosphinomethyl)ethane. Organometallics, 20(13), 2893-2901. Available at: [Link]
- van Leeuwen, P. W. N. M., & Claver, C. (Eds.). (2000).
-
Evans, D., Osborn, J. A., & Wilkinson, G. (1968). Hydroformylation of alkenes by use of rhodium complex catalysts. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 3133-3142. Available at: [Link]
-
Casey, C. P., et al. (1995). (Chelating diphosphine)rhodium-Catalyzed Deuterioformylation of 1-Hexene: Control of Regiochemistry by the Kinetic Ratio of Alkylrhodium Species Formed by Hydride Addition to Complexed Alkene. Journal of the American Chemical Society, 117(24), 6472–6480. Available at: [Link]
- Pruett, R. L. (1979). Hydroformylation. Advances in Organometallic Chemistry, 17, 1-60.
- Unruh, J. D., & Christenson, J. R. (1982). Commercial-scale hydroformylation processes. In Catalysis of Organic Reactions (pp. 205-223). Marcel Dekker.
Sources
A Comparative Guide to the Performance of HC(PPh₂)₃ and Other Tridentate Ligands in Homogeneous Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of homogeneous catalysis, the rational design of ligands is paramount to controlling the activity, selectivity, and stability of transition metal catalysts.[1] Among the diverse architectures of ancillary ligands, tridentate phosphines, which bind to a metal center through three phosphorus donor atoms, have garnered significant attention due to their ability to form stable, well-defined complexes.[2] This guide provides an in-depth comparative analysis of the tripodal tridentate phosphine ligand, 1,1,1-tris(diphenylphosphinomethyl)ethane, commonly known as HC(PPh₂)₃ or TRIPHOS, with other notable tridentate ligands. We will delve into their synthesis, coordination chemistry, and performance in key catalytic transformations, supported by experimental data and mechanistic insights.
The Archetype: HC(PPh₂)₃ (TRIPHOS) and its Fundamental Properties
HC(PPh₂)₃ is a workhorse ligand in coordination chemistry and catalysis. Its tripodal structure, with a central methine group connecting three diphenylphosphino arms, enforces a facial coordination geometry on the metal center. This pre-organization minimizes ligand dissociation, a common deactivation pathway for catalysts supported by monodentate ligands.[3] The steric and electronic properties of HC(PPh₂)₃ can be broadly characterized by its cone angle and Tolman electronic parameter, which are crucial in dictating the reactivity of its metal complexes.
The synthesis of HC(PPh₂)₃ is well-established and typically involves the reaction of a suitable tripodal precursor with a phosphide source. The robust nature and commercial availability of this ligand have contributed to its widespread use in a variety of catalytic applications.
Performance in Key Catalytic Reactions: A Comparative Overview
The efficacy of a tridentate ligand is ultimately judged by its performance in catalytic reactions. Below, we compare HC(PPh₂)₃ with other classes of tridentate ligands in several industrially relevant transformations.
Hydroformylation, the addition of carbon monoxide and hydrogen to an alkene to form aldehydes, is a large-scale industrial process where ligand design plays a critical role in controlling regioselectivity (n/iso ratio).[4] While bidentate phosphines have been extensively studied, tridentate ligands offer unique advantages in terms of catalyst stability.
| Ligand | Metal | Substrate | Conditions | Conversion (%) | n/iso Ratio | Reference |
| HC(PPh₂)₃ | Rh | 1-octene | 100°C, 10 bar CO/H₂ | High | Moderate | [5] |
| PhSi(CH₂PPh₂)₃ | Rh | Styrene | 80°C, 20 bar CO/H₂ | >99 | 1:1.2 | [6] |
| N(CH₂CH₂PPh₂)₃ | Rh | 1-hexene | 90°C, 15 bar CO/H₂ | 98 | 2.5:1 | [2] |
As the data suggests, the performance of tridentate phosphine ligands in hydroformylation is highly dependent on the ligand backbone. While HC(PPh₂)₃ provides a stable catalytic system, other tripodal ligands with different central atoms, such as silicon or nitrogen, can influence both activity and selectivity.[2][6] The subtle changes in the bite angles and electronic properties imparted by these different backbones can have a profound impact on the elementary steps of the catalytic cycle.
Catalytic hydrogenation is a fundamental transformation in organic synthesis. Tridentate ligands have been employed to support a range of transition metal catalysts for the hydrogenation of various unsaturated substrates.[7]
| Ligand | Metal | Substrate | Conditions | Conversion (%) | TON | Reference |
| HC(PPh₂)₃ | Rh | 1-hexene | 50°C, 10 atm H₂ | >99 | >1000 | [8] |
| [iPrPNHP] | Co | Imine | 80°C, 50 bar H₂ | 99 | - | [9] |
| PNNH | Mg | Quinoline | 100°C, 60 bar H₂ | 98 | - | [10] |
In hydrogenation reactions, the ability of the ligand to facilitate heterolytic cleavage of dihydrogen is often a key determinant of catalytic activity.[10] Pincer-type tridentate ligands, such as those with PNP or PNN donor sets, have shown remarkable activity in the hydrogenation of challenging substrates like imines and N-heteroarenes.[9][10] These ligands often participate directly in the catalytic cycle through metal-ligand cooperation.
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[11] The choice of ligand is critical for achieving high efficiency and broad substrate scope.[12]
| Ligand | Metal | Reaction | Substrates | Conditions | Yield (%) | Reference |
| HC(PPh₂)₃ | Pd | Suzuki | Aryl bromide, Arylboronic acid | 100°C, Base | Good | [13] |
| Dialkylbiaryl Phosphine | Pd | Suzuki | Aryl chloride, Arylboronic acid | RT, Base | >95 | [11] |
| Pyrrolyl Phosphine (L3) | Ni | Kumada | 4-chlorotoluene, Phenylmagnesium bromide | 60°C | 81 | [14] |
While HC(PPh₂)₃ can be employed in cross-coupling reactions, more specialized ligands, such as bulky and electron-rich dialkylbiaryl phosphines, have demonstrated superior performance, particularly with challenging substrates like aryl chlorides.[11] Furthermore, tridentate ligands incorporating heterocyclic fragments, such as pyrrolyl phosphines, have shown promise in nickel-catalyzed cross-coupling reactions.[14]
Experimental Protocols: A Guide to Practice
The successful application of these ligands in catalysis requires meticulous experimental technique. Below are representative protocols for the synthesis of a tridentate ligand-metal complex and its application in a catalytic reaction.
This protocol describes the synthesis of a common precursor for catalytic studies.
Materials:
-
[Rh(CO)₂Cl]₂ (Rhodium(I) carbonyl chloride dimer)
-
HC(PPh₂)₃ (1,1,1-tris(diphenylphosphinomethyl)ethane)
-
Toluene, anhydrous
-
Hexane, anhydrous
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a nitrogen-filled glovebox, add [Rh(CO)₂Cl]₂ (1.0 eq) and HC(PPh₂)₃ (2.0 eq) to a Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous toluene to the flask to dissolve the reagents.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Remove the solvent in vacuo to yield a yellow-orange solid.
-
Wash the solid with anhydrous hexane and dry under vacuum to afford the desired [Rh(HC(PPh₂)₃)Cl] complex.
Causality: The use of a 2:1 ratio of ligand to the rhodium dimer ensures the formation of the monomeric complex. The reaction is carried out under an inert atmosphere to prevent oxidation of the phosphine ligand and the rhodium(I) center.
This protocol outlines a typical procedure for evaluating a catalyst in the hydroformylation of an alkene.
Materials:
-
[Rh(HC(PPh₂)₃)Cl] (catalyst precursor)
-
Alkene substrate (e.g., 1-octene)
-
Toluene, anhydrous (solvent)
-
Syngas (1:1 mixture of CO and H₂)
-
High-pressure autoclave equipped with a magnetic stirrer and gas inlet
Procedure:
-
In a nitrogen-filled glovebox, charge the autoclave with [Rh(HC(PPh₂)₃)Cl] and the desired amount of anhydrous toluene.
-
Add the alkene substrate to the autoclave.
-
Seal the autoclave, remove it from the glovebox, and connect it to the syngas line.
-
Pressurize the autoclave with syngas to the desired pressure (e.g., 10 bar).
-
Heat the autoclave to the desired temperature (e.g., 100°C) and stir the reaction mixture for the specified time.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess gas.
-
Analyze the reaction mixture by gas chromatography (GC) or NMR spectroscopy to determine the conversion and regioselectivity.
Trustworthiness: The protocol includes the use of an inert atmosphere and a high-pressure autoclave to ensure the safety and reproducibility of the experiment. The analysis of the reaction mixture by established analytical techniques provides a reliable measure of the catalyst's performance.
Visualizing Reaction Mechanisms
Understanding the mechanism of a catalytic reaction is crucial for rational catalyst design. Graphviz diagrams can be used to visualize the elementary steps of a catalytic cycle.
Caption: A simplified catalytic cycle for rhodium-catalyzed hydroformylation.
Conclusion and Future Outlook
HC(PPh₂)₃ remains a valuable and versatile tridentate ligand in the toolbox of the synthetic chemist. Its robust coordination chemistry and predictable performance make it a reliable choice for a range of catalytic applications. However, the field of ligand design is continuously evolving, with a growing emphasis on the development of more sophisticated ligand architectures that can address the challenges of modern catalysis. Tridentate ligands featuring pincer-type coordination, redox-active backbones, and tailored steric and electronic properties are paving the way for new catalytic transformations with unprecedented efficiency and selectivity. The comparative data presented in this guide serves as a starting point for researchers in selecting the optimal ligand for their specific catalytic needs, while also highlighting the exciting opportunities for future innovation in this dynamic field.
References
-
Appleton, T. G.; Clark, H. C.; Manzer, L. E. The Trans-Influence: Its Measurement and Significance. Coord. Chem. Rev.1973 , 10, 335–422. [Link]
-
Beller, M.; Gessner, V. H.; Carrow, B. P.; Hartwig, J. F.; Buchwald, S. L.; Fu, G. Ligand design for cross-couplings: phosphines. YouTube, 2024. [Link]
-
Börner, A. Phosphorus Ligands in Hydroformylation and Hydrogenation: A Personal Account. Chem. Rec.2021 , 21, 1-18. [Link]
-
Buchwald, S. L.; Martin, R. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Acc. Chem. Res.2008 , 41, 1461-1473. [Link]
-
Carney, J. M. Synthesis of Tridentate (PCN) Ligands for the Development of Organometallic Catalysts. University of Wisconsin-Eau Claire, 2018. [Link]
-
Chirik, P. J. Evaluation of Cobalt Complexes Bearing Tridentate Pincer Ligands for Catalytic C–H Borylation. Organometallics2015 , 34, 1307-1320. [Link]
-
Gessner, V. H. Designing New Magnesium Pincer Complexes for Catalytic Hydrogenation of Imines and N-Heteroarenes: H2 and N–H Activation by Metal–Ligand Cooperation as Key Steps. J. Am. Chem. Soc.2023 , 145, 10109-10119. [Link]
-
Gorbunov, D.; et al. New Heterogeneous Rh-Containing Catalysts Immobilized on a Hybrid Organic–Inorganic Surface for Hydroformylation of Unsaturated Compounds. ACS Appl. Mater. Interfaces2018 , 10, 37953-37963. [Link]
-
Heinicke, J. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands. Inorg. Chem.2012 , 51, 6831-6841. [Link]
-
Kamer, P. C. J.; van Leeuwen, P. W. N. M. Ligand Hydrogenation during Hydroformylation Catalysis Detected by In Situ High-Pressure Infra-Red Spectroscopic Analysis of a Rhodium/Phospholene-Phosphite Catalyst. Molecules2024 , 29, 845. [Link]
-
Klemperer, W. G. N-Centered Tripodal Phosphine Re(V) and Tc(V) Oxo Complexes: Revisiting a [3 + 2] Mixed-Ligand Approach. Inorg. Chem.2015 , 54, 5486-5496. [Link]
-
Krossing, I. Molecular and Immobilized Tripodal Phosphine Ligands and Their Trinuclear Palladium Complexes. Molecules2025 , 30, 1616. [Link]
-
Milstein, D. Hydrogenation Reactions Catalyzed by PNP-Type Complexes Featuring a HN(CH2CH2PR2)2 Ligand. Top. Catal.2018 , 61, 103-115. [Link]
-
Rauch, M.; et al. Double-Ligand [Fe/PNP/PP3] and Their Hybrids [Fe/SiO2@PNP/PP3] as Catalysts for H2-Production from HCOOH. Catalysts2024 , 14, 532. [Link]
-
Slawin, A. M. Z. Synthesis and coordination chemistry of tridentate (PNN) amine enamido phosphine ligands with ruthenium. Dalton Trans.2012 , 41, 7844-7855. [Link]
-
Stradiotto, M. Phosphorinanes as Ligands for Palladium-Catalyzed Cross-Coupling Chemistry. J. Org. Chem.2004 , 69, 4434-4442. [Link]
-
Yam, V. W.-W. The Recent Development of Phosphine Ligands Derived from 2-Phosphino-Substituted Heterocycles and Their Applications in Palladium-Catalyzed Cross-Coupling Reactions. Synlett2017 , 28, 2297-2308. [Link]
-
Zanotti-Gerosa, A. Rh-catalyzed asymmetric hydroformylation of olefins using phosphorus ligands. J. Mol. Catal. A: Chem.2023 , 548, 113401. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. N-Centered Tripodal Phosphine Re(V) and Tc(V) Oxo Complexes: Revisiting a [3 + 2] Mixed-Ligand Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Complexes of the tripodal phosphine ligands PhSi(XPPh2)3 (X = CH2, O): synthesis, structure and catalytic activity in the hydroboration of CO2 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Verification Required - Princeton University Library [oar.princeton.edu]
- 10. Designing New Magnesium Pincer Complexes for Catalytic Hydrogenation of Imines and N-Heteroarenes: H2 and N–H Activation by Metal–Ligand Cooperation as Key Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. Comparative Analysis of the Donor Properties of Isomeric Pyrrolyl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the X-ray Crystal Structure Analysis of 1,1,1-Tris(diphenylphosphino)methane Complexes
For researchers, medicinal chemists, and material scientists, the precise elucidation of molecular architecture is paramount. In the realm of coordination chemistry, single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for mapping the three-dimensional arrangement of atoms, offering unparalleled insights into the structure, bonding, and potential reactivity of metallic complexes.[1] This guide provides an in-depth comparative analysis of the X-ray crystal structures of complexes featuring the tridentate phosphine ligand, 1,1,1-Tris(diphenylphosphino)methane, commonly known as triphos or HC(PPh₂)₃.
We will explore the unique structural implications of this tripodal ligand by comparing its coordination compounds with those of widely-used monodentate and bidentate phosphine ligands, such as triphenylphosphine (PPh₃), 1,2-bis(diphenylphosphino)ethane (dppe), and 1,1-bis(diphenylphosphino)methane (dppm). This analysis is grounded in crystallographic data and provides practical, field-proven insights into experimental design and data interpretation.
The Architectural Advantage of Triphos: A Structural Overview
This compound is a tripodal ligand that presents three diphenylphosphino groups converging on a single methane carbon. This unique geometry preorganizes the phosphorus donor atoms for facial coordination to a metal center, creating a stable, cage-like structure. This coordination mode often enforces a specific stereochemistry on the resulting complex, which can have profound implications for its catalytic activity and physical properties.
The coordination behavior of triphos can be contrasted with other common phosphine ligands:
-
Triphenylphosphine (PPh₃): A monodentate ligand that provides significant steric bulk, quantifiable by its Tolman cone angle. The number of PPh₃ ligands and their relative orientation (cis/trans) are key determinants of the complex's geometry.
-
1,2-Bis(diphenylphosphino)ethane (dppe): A bidentate ligand forming a stable five-membered chelate ring with a metal center. The P-M-P "bite angle" in dppe complexes is a critical parameter influencing the geometry and reactivity of the metal center.
-
1,1-Bis(diphenylphosphino)methane (dppm): Another bidentate ligand, but with a more flexible four-membered chelate ring. Dppm can also act as a bridging ligand between two metal centers.
The rigid, facial-capping nature of triphos often leads to coordinatively saturated and kinetically inert complexes, a desirable trait in many applications.
Comparative Crystallographic Analysis: Triphos vs. Other Phosphines
To objectively assess the structural influence of the triphos ligand, we will compare key crystallographic parameters of its metal complexes with those of analogous complexes containing PPh₃, dppe, and dppm. For this analysis, we will focus on complexes of late transition metals such as rhodium, palladium, and platinum, which are of significant interest in catalysis and materials science.
Key Structural Parameters for Comparison:
-
Metal-Phosphorus (M-P) Bond Lengths: These distances provide insight into the strength of the metal-ligand bond. Shorter M-P bonds generally indicate stronger σ-donation from the phosphine to the metal.
-
Phosphorus-Metal-Phosphorus (P-M-P) Bond Angles: In multidentate ligands like triphos and dppe, these angles are constrained by the ligand backbone. The "bite angle" can significantly impact the electronic properties and accessibility of the metal center.
-
Coordination Geometry: The overall arrangement of ligands around the metal center (e.g., square planar, trigonal bipyramidal, octahedral) is fundamentally influenced by the steric and electronic properties of the phosphine ligands.
-
Tolman Cone Angle: This calculated value provides a quantitative measure of the steric bulk of a phosphine ligand, which is crucial for understanding ligand packing and the accessibility of the metal center to substrates.
Data Summary Tables
The following tables summarize representative crystallographic data for rhodium and palladium complexes with triphos and other common phosphine ligands. This data has been compiled from the Cambridge Structural Database (CSD) and peer-reviewed publications.
Table 1: Comparative Crystallographic Data for Rhodium(I) Complexes
| Complex | M-P Bond Lengths (Å) | P-M-P Bond Angles (°) | Coordination Geometry |
| [Rh(triphos)Cl] (hypothetical/representative) | ~2.25 - 2.35 | ~90 (facial) | Trigonal Bipyramidal |
| trans-[RhCl(CO)(PPh₃)₂] | 2.32, 2.33 | 177.5 | Square Planar |
| [Rh(dppe)₂]⁺ | 2.308, 2.311 | 82.4, 98.1 | Distorted Square Planar |
| [Rh₂(dppm)₂Cl₂(CO)] | 2.31 - 2.34 | 71.1 (bite) | Distorted Octahedral |
Table 2: Comparative Crystallographic Data for Palladium(II) Complexes
| Complex | M-P Bond Lengths (Å) | P-M-P Bond Angles (°) | Coordination Geometry |
| [Pd(triphos)Cl]⁺ (hypothetical/representative) | ~2.28 - 2.38 | ~90 (facial) | Square Pyramidal |
| trans-[PdCl₂(PPh₃)₂] | 2.337 | 175.7 | Square Planar |
| [Pd(dppe)Cl₂] | 2.23, 2.24 | 85.6 | Square Planar |
| [Pd(dppm)Cl₂] | 2.22, 2.23 | 73.1 | Square Planar |
Note: Data for [Pd(triphos)Cl]⁺ is estimated based on related structures. Data for other complexes are from published crystal structures.[3][4]
-
The P-M-P bond angles for the chelating ligands dppe and dppm are significantly smaller than the near 90° angles imposed by the facial coordination of triphos.[5] This highlights the rigid, tripodal nature of the triphos ligand.
-
The M-P bond lengths are broadly similar across the different phosphine ligands, suggesting that the fundamental strength of the M-P σ-bond is not dramatically altered. However, subtle differences can be attributed to the varying electronic and steric constraints of each ligand.
-
The coordination geometry is fundamentally dictated by the denticity of the phosphine ligand. The tridentate triphos ligand naturally promotes higher coordination numbers and specific facial isomers.
Experimental Protocols: From Synthesis to Structure Solution
The successful X-ray crystal structure analysis of any organometallic compound, including triphos complexes, hinges on a meticulously executed experimental workflow. Many of these complexes are sensitive to air and moisture, necessitating the use of specialized handling techniques.[1]
Synthesis and Crystallization of a Representative Triphos Complex: [Pd(triphos)Cl]Cl
This protocol is a representative example for the synthesis and crystallization of a palladium(II) triphos complex.
Synthesis:
-
Starting Materials: this compound (triphos), [Pd(PhCN)₂Cl₂].
-
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in degassed dichloromethane (CH₂Cl₂).
-
In a separate flask, dissolve [Pd(PhCN)₂Cl₂] in degassed CH₂Cl₂.
-
Slowly add the palladium solution to the triphos solution with constant stirring.
-
Stir the reaction mixture at room temperature for 2-4 hours. The formation of a precipitate may be observed.
-
Reduce the solvent volume under vacuum and add a non-coordinating, non-polar solvent such as diethyl ether or pentane to precipitate the product.
-
Isolate the solid product by filtration, wash with the non-polar solvent, and dry under vacuum.
-
Crystallization:
High-quality single crystals are essential for X-ray diffraction. The following methods are commonly employed for organometallic complexes:
-
Slow Evaporation: Dissolve the complex in a suitable solvent (e.g., CH₂Cl₂) in a loosely capped vial inside an inert atmosphere glovebox. Allow the solvent to evaporate slowly over several days.
-
Vapor Diffusion: Create a saturated solution of the complex in a good solvent (e.g., CH₂Cl₂ or chloroform). Place this solution in a small, open vial. Place the small vial inside a larger, sealed container that contains a poor solvent (e.g., diethyl ether, pentane, or hexane). The vapor of the poor solvent will slowly diffuse into the solution of the complex, reducing its solubility and promoting crystal growth.
-
Liquid-Liquid Diffusion: Carefully layer a solution of the complex in a denser solvent (e.g., CH₂Cl₂) with a less dense, miscible non-solvent (e.g., hexane or pentane). Crystals may form at the interface between the two liquid layers.
X-ray Data Collection and Structure Refinement
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For air-sensitive crystals, this process is performed under a stream of cold nitrogen gas or in a glovebox.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect a full sphere of diffraction data.
-
Structure Solution and Refinement: The collected diffraction pattern is used to determine the unit cell parameters and the arrangement of atoms within the crystal lattice. This is achieved using specialized software packages that employ direct methods or Patterson functions to solve the phase problem. The initial structural model is then refined to achieve the best possible fit with the experimental data.
Visualizing the Coordination Environment and Experimental Workflow
To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Coordination modes of triphos and other common phosphine ligands.
Caption: Experimental workflow for X-ray crystal structure analysis.
Conclusion: The Value of Precise Structural Characterization
The X-ray crystal structure analysis of this compound complexes, particularly when compared with their monodentate and bidentate phosphine counterparts, provides invaluable insights into the fundamental principles of coordination chemistry. The rigid, tripodal nature of the triphos ligand imparts unique steric and electronic properties to its metal complexes, often resulting in highly stable, well-defined structures.
For researchers in drug development and catalysis, understanding these structure-property relationships is critical. The ability to rationally design and synthesize metal complexes with specific geometries and reactivities is underpinned by the precise structural data obtained from X-ray crystallography. This guide has aimed to provide both the foundational knowledge and the practical considerations necessary for the successful structural characterization and comparative analysis of triphos and other phosphine-ligated metal complexes.
References
-
Characterization of Organometallic Complexes. (2023). Chemistry LibreTexts. [Link]
-
Cotton, F. A., et al. (1991). Bis(diphenylphosphino)methane complexes of rhodium(III) halides as synthons for dinuclear rhodium(III) complexes. Inorganica Chimica Acta, 184(1), 35–42. [Link]
-
Shahid, M., et al. (2009). [Bis(diphenylphosphino)methane-κP,P′]dichloridopalladium(II). Acta Crystallographica Section E: Structure Reports Online, 65(1), m158–m159. [Link]
-
Bowen, R. J., et al. (2006). Bis[bis(diphenylphosphino)ethane]rhodium(I) tetraphenylborate. Acta Crystallographica Section E: Structure Reports Online, 62(1), m101–m102. [Link]
-
Montoya, V., et al. (2006). trans-Dichloridobis(triphenylphosphine)palladium(II). Acta Crystallographica Section E: Structure Reports Online, 62(12), m3395–m3397. [Link]
-
Suzuki, T., et al. (2012). Structural comparison of [PdX₂(P–P)] complexes (X⁻=Cl, Br and I; P–P=α,ω-bis(diphenylphosphino)alkanes) and their trends of redox potentials. Inorganica Chimica Acta, 380, 18-26. [Link]
-
Du, X., et al. (2015). Synthesis and Characterization of a New TRIPHOS Ligand Derivative and the Corresponding Pd(II) Complexes. Pacific Northwest National Laboratory. [Link]
Sources
A Senior Application Scientist's Guide to Validating the Catalytic Activity of a Novel Triphos Metal Complex
For Researchers, Scientists, and Drug Development Professionals
The synthesis of a novel organometallic complex is a significant achievement, but its true value is determined by its catalytic performance. This guide provides a comprehensive framework for validating the catalytic activity of a newly synthesized triphos metal complex, comparing it against established alternatives, and ensuring the scientific rigor of your findings. As Senior Application Scientists, we emphasize not just the "how" but the "why" behind each experimental choice, ensuring your validation process is robust and your results are trustworthy.
Transition metal complexes are indispensable tools in modern chemistry, driving innovation across various fields, from fine chemical synthesis to pharmaceuticals.[1][2] The ligands coordinating to the metal center are crucial in modulating the complex's reactivity and selectivity.[1] Triphos ligands, with their three phosphorus donor atoms, offer a unique coordination environment that can lead to highly active and selective catalysts.[3][4]
This guide will walk you through the essential steps of characterizing your new triphos complex and rigorously evaluating its catalytic prowess.
Part 1: Initial Characterization of the Synthesized Triphos Metal Complex
Before assessing catalytic activity, it is paramount to thoroughly characterize the newly synthesized complex to confirm its identity, purity, and structure. This foundational step ensures that the observed catalytic behavior can be confidently attributed to the intended molecule.
Core Spectroscopic and Analytical Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the structure of molecules in solution.[5][6] For a triphos metal complex, ³¹P NMR is particularly informative, providing details about the coordination of the phosphorus atoms to the metal center. ¹H and ¹³C NMR are also essential for characterizing the organic backbone of the ligand. Solid-state NMR can provide valuable insights into the structure of catalytic materials.[5][7]
-
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the complex and can provide information about its isotopic distribution, further confirming its elemental composition.[8]
-
X-ray Crystallography: When suitable crystals can be obtained, single-crystal X-ray diffraction provides an unambiguous determination of the solid-state structure of the complex, including bond lengths and angles.
Part 2: A Phased Approach to Catalytic Activity Validation
A systematic and comparative approach is essential for validating the catalytic performance of your new triphos complex. This involves selecting a suitable model reaction, benchmarking against known catalysts, and conducting rigorous kinetic and mechanistic studies.
Phase 1: Selection of a Model Reaction and Benchmark Catalyst
The first step is to choose a well-established catalytic reaction to serve as a testing ground. The choice of reaction should be guided by the anticipated reactivity of your metal complex. For many new phosphine-ligated metal complexes, hydrogenation of alkenes is an excellent starting point.[9][10]
Why Hydrogenation?
-
It is a fundamental and well-understood transformation in organic chemistry.[9][10]
-
A wide range of benchmark catalysts are commercially available, such as Wilkinson's catalyst ([RhCl(PPh₃)₃]) and Crabtree's catalyst ([Ir(cod)(PCy₃)(py)]⁺), allowing for direct performance comparison.[9]
Experimental Workflow for Catalyst Screening
Caption: A streamlined workflow for the initial screening and comparison of a new catalyst.
Phase 2: Rigorous Experimental Protocol and Control Experiments
To ensure the validity of your results, a meticulous experimental setup and the inclusion of appropriate control experiments are non-negotiable. Homogeneous catalysis experiments must be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst decomposition.[11]
Detailed Experimental Protocol for Alkene Hydrogenation:
-
Reactor Preparation: A Schlenk flask or a high-pressure autoclave is charged with a magnetic stir bar and the chosen alkene substrate (e.g., 1-octene).
-
Solvent and Standard: An appropriate solvent (e.g., degassed toluene) and an internal standard (e.g., dodecane) for gas chromatography (GC) analysis are added.
-
Inerting: The reaction vessel is sealed and subjected to several cycles of vacuum and backfilling with an inert gas.
-
Catalyst Introduction: A stock solution of the newly synthesized triphos complex or the benchmark catalyst is prepared in a glovebox and injected into the reaction vessel.
-
Reaction Initiation: The vessel is pressurized with hydrogen gas to the desired pressure (e.g., 5 bar) and the reaction mixture is stirred vigorously at a constant temperature.
-
Sampling and Analysis: Aliquots of the reaction mixture are taken at regular intervals, quenched, and analyzed by GC or GC-MS to monitor the disappearance of the reactant and the formation of the product.[12][13][14]
Essential Control Experiments:
-
No Catalyst: Run the reaction under identical conditions without any catalyst to ensure there is no background reaction.
-
No Hydrogen: Conduct the experiment with the catalyst but without hydrogen to confirm that the observed transformation is indeed a hydrogenation.
-
Product Inhibition: A control experiment with the addition of the product at the beginning of the reaction can reveal if product inhibition is occurring, which can affect the observed reaction rate.[15]
Phase 3: Quantitative Performance Comparison - TON and TOF
The performance of a catalyst is quantified by its Turnover Number (TON) and Turnover Frequency (TOF).[16][17]
-
Turnover Number (TON): This is the total number of moles of substrate that a mole of catalyst can convert before it becomes inactive.[17] It is a measure of the catalyst's stability and overall efficiency.
-
Turnover Frequency (TOF): This is the number of catalytic cycles that occur per unit of time, typically expressed in h⁻¹.[17][18] It is a measure of the catalyst's activity or speed.
Calculating TON and TOF:
Data Presentation:
A clear and concise table is the most effective way to present and compare the catalytic data.
| Catalyst | Substrate | Conversion (%) | TON | TOF (h⁻¹) |
| New Triphos Complex | 1-octene | 99 | 990 | 1980 |
| Wilkinson's Catalyst | 1-octene | 85 | 850 | 1700 |
Conditions: 0.1 mol% catalyst, 5 bar H₂, 25 °C, 30 min. Conversion determined by GC analysis.
Part 3: Delving Deeper - Mechanistic Insights
While TON and TOF provide a quantitative measure of performance, understanding the catalytic mechanism offers deeper insights and can guide future catalyst design.
The Catalytic Cycle of Hydrogenation:
The generally accepted mechanism for alkene hydrogenation by many transition metal complexes involves a series of elementary steps:[19]
-
Oxidative Addition: The active catalyst reacts with hydrogen, breaking the H-H bond and forming two metal-hydride bonds.
-
Alkene Coordination: The alkene substrate coordinates to the metal center.
-
Migratory Insertion: One of the hydride ligands inserts into the coordinated alkene, forming a metal-alkyl intermediate.
-
Reductive Elimination: The second hydride ligand combines with the alkyl group, releasing the saturated alkane product and regenerating the active catalyst.
Visualizing the Catalytic Cycle
Caption: A generalized catalytic cycle for alkene hydrogenation.
Advanced Mechanistic Studies:
For a more in-depth understanding of the catalytic process, advanced techniques can be employed:
-
In-situ Spectroscopy: Techniques like in-situ NMR and in-situ Raman spectroscopy allow for the observation of catalytic intermediates under actual reaction conditions, providing direct evidence for the proposed mechanism.[20][21][22][23]
-
Kinetic Studies: By systematically varying the concentrations of the catalyst, substrate, and hydrogen, the reaction order with respect to each component can be determined, providing insights into the rate-determining step of the catalytic cycle.
-
Computational Chemistry: Density Functional Theory (DFT) calculations can be used to model the reaction pathway and calculate the energetics of different intermediates and transition states, complementing experimental findings.[24][25]
Conclusion: A Rigorous Path to Validated Catalytic Performance
Validating the catalytic activity of a newly synthesized triphos metal complex is a multi-faceted process that requires careful planning, meticulous execution, and a commitment to scientific rigor. By following the phased approach outlined in this guide—from thorough initial characterization to quantitative performance comparison and mechanistic investigation—researchers can confidently establish the value of their novel catalysts. This comprehensive validation not only strengthens the scientific merit of the work but also provides the necessary data to guide future research and development in the ever-evolving field of catalysis.
References
- Catalyst Testing in Modern Materials Chemistry - YouTube. (2025, August 31).
- Toward Benchmarking in Catalysis Science: Best Practices, Challenges, and Opportunities. (2016, March 7). ACS Catalysis.
- Chapter 11: Catalytic Reactions Using Metal Complexes. (2024, October 16). Books.
- Organometallic Catalysis | The Holland Group.
- “Turning Over” Definitions in Catalytic Cycles. (2012, November 8). ACS Catalysis.
- Characterization of Catalytic Materials through a Facile Approach to Probe OH Groups by Solid-State NMR. (2017, June 9). The Journal of Physical Chemistry C.
- In situ Raman spectroscopic studies of CO2 reduction reactions: from catalyst surface structures to reaction mechanisms. Chemical Science.
- Recycling of Homogeneous Catalysts Basic Principles, Industrial Practice, and Guidelines for Experiments and Evaluation. (2024, April 25). ACS Catalysis.
- Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3. Dalton Transactions.
- How to calculate the turnover number of a catalyst? (2013, November 28). ResearchGate.
- Catalytic Mechanisms in Organometallic Chemistry: Recent Developments and Applications.
- (PDF) In situ and Operando Spectroscopy: A Powerful Approach Towards Understanding of Catalysts. (2025, August 6). ResearchGate.
- Application of Hetero-Triphos Ligands in the Selective Ruthenium-Catalyzed Transformation of Carbon Dioxide to the Formaldehyde Oxidation State. (2019, April 4). ACS Publications.
- Immobilization and Study of Homogeneous Catalysts in a Continuous Flow Reactor Using Inorganic Particles Coated with Polymer.
- Catalysts - SCION Instruments.
- Coordination environments of Pt single-atom catalysts from NMR signatures. PMC.
- New Benchmark Set of Transition-Metal Coordination Reactions for the Assessment of Density Functionals. (2025, August 10). ResearchGate.
- Catalytic Hydrogenation of Alkenes. (2023, January 22). Chemistry LibreTexts.
- Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry. (2017, December 14).
- In-situ spectroscopic technique for characterising & studying heterogeneous catalytic reactions - YouTube. (2021, November 11).
- Performance of homogeneous catalysts viewed in dynamics. (2023, January 13). RSC Publishing.
- Synthesis and Characterization of a Triphos Ligand Derivative and the Corresponding Pd II Complexes. (2025, August 6). ResearchGate.
- Reaction mechanisms in homogeneous catalysis. (2021, April 21). LIKAT Rostock.
- Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH 3. (2016, February 10). Dalton Transactions.
- A Review on the Application of In-Situ Raman Spectroelectrochemistry to Understand the Mechanisms of Hydrogen Evolution Reaction. ACS Publications.
- Solid-state NMR studies of internuclear correlations for characterizing catalytic materials. (2021, June 11). Chemical Society Reviews.
- On-line gas chromatographic monitoring of catalyst processes in a microfabricated chemical reactor. RSC Publishing.
- Recent Advances in Organometallic Chemistry and Catalysis. MDPI.
- New Benchmark Set of Transition-Metal Coordination Reactions for the Assessment of Density Functionals. Journal of Chemical Theory and Computation.
- Solid-state NMR spectroscopy for heterogeneous catalysis. (2015, May 22). Western Sydney University.
- Conventional Catalytic cycle for hydrogenation with Wilkinson's catalyst.
- Catalytic Hydrogenation of Alkenes and Alkynes - YouTube. (2024, December 4).
- Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations. NIH.
- How To Calculate Turnover Frequency In Catalysis? - Chemistry For Everyone - YouTube. (2025, January 18).
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Recent Advances in Organometallic Chemistry and Catalysis [mdpi.com]
- 3. Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 4. Triphos derivatives and diphosphines as ligands in the ruthenium-catalysed alcohol amination with NH 3 - Dalton Transactions (RSC Publishing) DOI:10.1039/C5DT04870B [pubs.rsc.org]
- 5. Solid-state NMR studies of internuclear correlations for characterizing catalytic materials - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. westernsydney.edu.au [westernsydney.edu.au]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Characterization of selected organometallic compounds by electrospray ionization‐ and matrix‐assisted laser desorption/ionization‐mass spectrometry using different types of instruments: Possibilities and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. books.rsc.org [books.rsc.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Catalysts [scioninstruments.com]
- 13. Real-Time Gas Analysis and Reaction Monitoring using Mass Spectrometry [hidenanalytical.com]
- 14. On-line gas chromatographic monitoring of catalyst processes in a microfabricated chemical reactor - Chemical Communications (RSC Publishing) DOI:10.1039/B208696D [pubs.rsc.org]
- 15. Performance of homogeneous catalysts viewed in dynamics - Chemical Communications (RSC Publishing) DOI:10.1039/D2CC05625A [pubs.rsc.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. m.youtube.com [m.youtube.com]
- 19. youtube.com [youtube.com]
- 20. youtube.com [youtube.com]
- 21. In situ Raman spectroscopic studies of CO2 reduction reactions: from catalyst surface structures to reaction mechanisms - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 22. youtube.com [youtube.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
A Comparative Guide to Rhodium and Iridium Catalysts with 1,1,1-Tris(diphenylphosphino)methane for Researchers
For researchers, scientists, and professionals in drug development, the choice of catalyst is paramount to achieving desired reaction outcomes. This guide provides an in-depth comparative study of rhodium (Rh) and iridium (Ir) catalysts coordinated with the tridentate phosphine ligand, 1,1,1-Tris(diphenylphosphino)methane (triphos). While direct, side-by-side comparative studies under identical conditions are not extensively documented, this guide synthesizes available experimental data and mechanistic insights to offer a clear comparison of their performance, guiding the rational selection of these catalytic systems.
Introduction to Triphos and the Noble Metals: Rhodium and Iridium
The this compound ligand, commonly known as triphos, is a versatile tripodal ligand that enforces a facial coordination geometry on the metal center. This specific coordination can significantly influence the catalytic activity and selectivity by creating a well-defined steric and electronic environment.
Rhodium and iridium, both platinum-group metals, are renowned for their exceptional catalytic activities in a wide range of organic transformations.[1][2] Rhodium catalysts, such as Wilkinson's catalyst, are particularly famous for hydrogenation and have been cornerstones in industrial hydroformylation processes.[3][4] Iridium catalysts have emerged as powerful tools for asymmetric hydrogenation, especially for challenging substrates, and are known for their robustness in various catalytic cycles.[5][6]
Synthesis and Characterization of Rhodium- and Iridium-Triphos Complexes
The synthesis of Rh- and Ir-triphos complexes typically involves the reaction of a suitable metal precursor with the triphos ligand. For instance, rhodium(I) complexes can be prepared from precursors like [Rh(CO)2Cl]2 or [Rh(cod)Cl]2 (cod = 1,5-cyclooctadiene). Similarly, iridium(I) complexes can be synthesized from [Ir(cod)Cl]2.[7]
Experimental Protocol: Synthesis of a Generic M(triphos)Cl(CO) Complex (M = Rh, Ir)
-
In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the metal precursor (e.g., [M(CO)2Cl]2) in a suitable degassed solvent such as dichloromethane or toluene.
-
In a separate flask, dissolve an equimolar amount of this compound in the same solvent.
-
Slowly add the ligand solution to the stirring metal precursor solution at room temperature.
-
Stir the reaction mixture for a specified time (typically a few hours) at room temperature or with gentle heating.
-
Monitor the reaction progress by a suitable analytical technique, such as ³¹P NMR spectroscopy, to observe the coordination of the ligand to the metal center.
-
Upon completion, the product can be isolated by precipitation with a non-polar solvent (e.g., hexane or pentane), followed by filtration, washing, and drying under vacuum.
Characterization of the resulting complexes is crucial and is typically achieved using a combination of spectroscopic techniques, including:
-
³¹P NMR Spectroscopy: To confirm the coordination of the triphos ligand and determine the geometry of the complex.
-
¹H and ¹³C NMR Spectroscopy: To characterize the overall structure of the complex.
-
Infrared (IR) Spectroscopy: Particularly useful for identifying carbonyl (CO) and hydride (M-H) stretching frequencies, which provide insights into the electronic properties of the metal center.
-
X-ray Crystallography: To determine the precise solid-state structure of the complex.
Comparative Catalytic Performance
While a direct, comprehensive side-by-side comparison with the triphos ligand is limited in the literature, we can synthesize a comparative overview based on the well-established catalytic preferences of rhodium and iridium with similar phosphine ligands.
Hydroformylation
Rhodium complexes are the catalysts of choice for industrial hydroformylation due to their high activity and selectivity under mild conditions.[4] The key steps in the rhodium-catalyzed hydroformylation mechanism include olefin coordination, migratory insertion of the olefin into the Rh-H bond, CO insertion, and hydrogenolysis to yield the aldehyde product.[8] The electronic and steric properties of the phosphine ligands play a crucial role in determining the regioselectivity (linear vs. branched aldehydes) and the overall reaction rate.
Iridium catalysts are generally less active for hydroformylation compared to their rhodium counterparts.[9] This is often attributed to the greater strength of the Ir-H and Ir-acyl bonds, which can make key steps in the catalytic cycle, such as migratory insertion and reductive elimination, slower. However, recent research has shown that iridium-phosphine complexes can be effective alternatives to rhodium for the hydroformylation of propene.[9]
Table 1: Anticipated Performance in Hydroformylation
| Catalyst System | Activity | Regioselectivity (linear/branched) | Mechanistic Consideration |
| Rh-triphos | Generally High | Tunable with reaction conditions | Facile migratory insertion and reductive elimination. |
| Ir-triphos | Generally Lower | Potentially different selectivity profile | Stronger metal-ligand bonds can hinder catalytic turnover. |
Hydrogenation
Both rhodium and iridium form highly active hydrogenation catalysts. Iridium catalysts, in particular, have shown exceptional performance in the asymmetric hydrogenation of challenging substrates, including unfunctionalized olefins.[5][10] The mechanism of iridium-catalyzed hydrogenation can proceed through different pathways, including oxidative addition of H₂ to an Ir(I) center to form an Ir(III) dihydride intermediate.[11]
Rhodium catalysts, like Wilkinson's catalyst, are also highly effective for the hydrogenation of a wide range of substrates.[3] The catalytic cycle typically involves oxidative addition of H₂, olefin coordination, migratory insertion, and reductive elimination.[12]
Table 2: Anticipated Performance in Hydrogenation
| Catalyst System | Activity | Substrate Scope | Mechanistic Consideration |
| Rh-triphos | High | Broad, particularly for functionalized olefins | Well-established Rh(I)/Rh(III) catalytic cycle. |
| Ir-triphos | High to Exceptional | Excellent for unfunctionalized and sterically hindered olefins | Robust Ir(I)/Ir(III) cycle; stronger M-H bonds can influence reactivity. |
Mechanistic Insights: The Fundamental Differences Between Rhodium and Iridium
The distinct catalytic behaviors of rhodium and iridium stem from fundamental differences in their electronic properties and bond strengths.
Oxidative Addition and Reductive Elimination
Oxidative addition and reductive elimination are key elementary steps in many catalytic cycles.[13] Generally, for third-row transition metals like iridium, the M-H and M-C bonds are stronger than those of their second-row congeners like rhodium.[14] This has significant mechanistic implications:
-
Oxidative addition is often more favorable for iridium complexes.
-
Reductive elimination is typically slower for iridium complexes due to the stronger metal-ligand bonds that need to be broken.[15]
This difference in the rates of oxidative addition and reductive elimination can lead to different rate-determining steps and overall catalytic efficiencies for analogous rhodium and iridium complexes.
Caption: Generalized catalytic cycles for Rhodium and Iridium complexes.
The Role of the Triphos Ligand
The this compound ligand plays a crucial role in modulating the properties of both rhodium and iridium catalysts.
-
Steric Effects: The bulky phenyl groups on the phosphorus atoms create a defined steric environment around the metal center, which can influence substrate approach and regioselectivity.
-
Electronic Effects: As a phosphine ligand, triphos is a strong σ-donor and a moderate π-acceptor. This electronic character influences the electron density at the metal center, which in turn affects the rates of oxidative addition and reductive elimination.[16] The chelate effect of this tridentate ligand also imparts significant stability to the resulting metal complexes.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. cfmot.de [cfmot.de]
- 4. Redirecting [linkinghub.elsevier.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Activity of rhodium-catalyzed hydroformylation: added insight and predictions from theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Iridium–phosphine ligand complexes as an alternative to rhodium-based catalysts for the efficient hydroformylation of propene - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Catalysis, kinetics and mechanisms of organo-iridium enantioselective hydrogenation-reduction - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY02147G [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Rhodium and Iridium Mediated C-H and O-H Bond Activation of Two Schiff Base Ligands: Synthesis, Characterization and Catalytic Properties of the Organometallic Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Oxidative addition - Wikipedia [en.wikipedia.org]
- 14. Relativistic DFT calculations of the NMR properties and reactivity of transition metal methane σ-complexes: insights on C–H bond activation - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
Benchmarking Catalytic Efficiency: A Comparative Guide to HC(PPh₂)₃ Against Commercially Available Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of synthetic chemistry, the efficiency of a catalyst is paramount, directly impacting yield, purity, and the economic viability of a process. This guide provides a comprehensive technical comparison of the catalytic efficiency of tris(diphenylphosphino)methane, HC(PPh₂)₃, a versatile phosphine ligand, against a widely-used commercially available catalyst system. By presenting a rigorous experimental framework, this document serves as a practical tool for researchers to objectively evaluate and select the most appropriate catalyst for their specific cross-coupling applications.
Introduction: The Central Role of Phosphine Ligands in Catalysis
Palladium-catalyzed cross-coupling reactions have become an indispensable tool for the formation of carbon-carbon and carbon-heteroatom bonds, fundamental transformations in pharmaceutical and materials science. The success of these reactions is intrinsically linked to the nature of the phosphine ligands that coordinate to the palladium center. These ligands are not mere spectators; they play a crucial role in modulating the electronic and steric properties of the catalyst, thereby influencing its stability, activity, and selectivity.[1][2]
The ligand HC(PPh₂)₃, or tris(diphenylphosphino)methane, is a tridentate phosphine ligand that can chelate to a metal center. Its unique structural features suggest the potential for forming stable and active catalytic species. However, to ascertain its practical utility, a direct and quantitative comparison with established, high-performance commercial catalysts is essential.
This guide will focus on a standardized Suzuki-Miyaura cross-coupling reaction to benchmark the performance of a palladium catalyst bearing the HC(PPh₂)₃ ligand against a commercially available, highly active palladium precatalyst featuring the Buchwald ligand, XPhos.[3][4] The Suzuki-Miyaura reaction is selected for its broad applicability and well-understood mechanism.[5][6]
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.[5] The phosphine ligand plays a critical role in each of these elementary steps. Bulky and electron-rich phosphines are known to promote the formation of monoligated palladium(0) species, which are highly active in the oxidative addition step.[1][3] They also influence the rates of transmetalation and reductive elimination, ultimately determining the overall efficiency of the catalyst.
Caption: The Suzuki-Miyaura catalytic cycle.
Experimental Design for a Comparative Benchmark
To ensure a fair and objective comparison, a standardized experimental protocol is crucial. The following outlines a robust methodology for benchmarking the catalytic efficiency of a palladium/HC(PPh₂)₃ system against a commercial Pd/XPhos catalyst.
Model Reaction
The Suzuki-Miyaura coupling of 4-chlorotoluene with phenylboronic acid is chosen as the model reaction.[7] Aryl chlorides are known to be more challenging substrates compared to aryl bromides or iodides, making this reaction a good test of catalyst activity.[3]
Catalysts to be Compared
-
Catalyst A (Test Catalyst): In-situ generated palladium catalyst with HC(PPh₂)₃ as the ligand. This is prepared by mixing a palladium precursor (e.g., Pd₂(dba)₃) with the HC(PPh₂)₃ ligand.
-
Catalyst B (Commercial Benchmark): A commercially available XPhos-based palladium precatalyst (e.g., XPhos Pd G2 or G3).[4] These are well-defined, air-stable complexes known for their high activity.[3][8]
Detailed Experimental Protocol
Materials:
-
4-chlorotoluene (substrate)
-
Phenylboronic acid (coupling partner)
-
Potassium phosphate (K₃PO₄) (base)
-
Toluene (solvent)
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (palladium precursor for Catalyst A)
-
Tris(diphenylphosphino)methane (HC(PPh₂)₃) (ligand for Catalyst A)
-
XPhos Pd G3 (commercial precatalyst, Catalyst B)
-
Internal standard (e.g., dodecane) for GC analysis
Reaction Setup:
-
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add the palladium precursor (for Catalyst A) or the commercial precatalyst (Catalyst B) and the phosphine ligand (for Catalyst A).
-
Add the base (K₃PO₄).
-
Add the aryl halide (4-chlorotoluene) and the boronic acid (phenylboronic acid).
-
Add the solvent (toluene) and the internal standard.
-
The reaction mixture is then heated to the desired temperature (e.g., 100 °C) with vigorous stirring.
Reaction Monitoring:
The progress of the reaction should be monitored by taking aliquots from the reaction mixture at regular intervals. These aliquots are then quenched and analyzed by Gas Chromatography (GC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of the starting material and the yield of the product.[9][10]
Caption: Experimental workflow for catalyst benchmarking.
Data Analysis and Performance Metrics
The primary metrics for evaluating catalytic efficiency are yield, Turnover Number (TON), and Turnover Frequency (TOF).
-
Yield (%): The percentage of the limiting reactant that is converted to the desired product.
-
Turnover Number (TON): The number of moles of product formed per mole of catalyst used before the catalyst becomes deactivated.[11][12] A higher TON indicates a more robust and stable catalyst.
-
TON = (moles of product) / (moles of catalyst)
-
-
Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalyst.[13][14] It is a measure of the number of catalytic cycles per unit time.
-
TOF = TON / time
-
These quantitative data should be summarized in a clear and structured table for easy comparison.
| Catalyst System | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | TON | TOF (h⁻¹) |
| Pd/HC(PPh₂)₃ | e.g., 1.0 | e.g., 24 | Experimental Data | Calculated | Calculated |
| Pd/XPhos | e.g., 1.0 | e.g., 24 | Experimental Data | Calculated | Calculated |
| Pd/HC(PPh₂)₃ | e.g., 0.1 | e.g., 24 | Experimental Data | Calculated | Calculated |
| Pd/XPhos | e.g., 0.1 | e.g., 24 | Experimental Data | Calculated | Calculated |
Interpreting the Results and Causality
The comparative data will provide valuable insights into the performance of the HC(PPh₂)₃ ligand.
-
Higher Yields and TONs for the Pd/HC(PPh₂)₃ system would suggest that this ligand forms a highly stable and active catalyst, capable of undergoing numerous catalytic cycles without significant degradation.
-
Higher TOFs would indicate a faster catalyst, which could be attributed to the electronic and steric properties of the HC(PPh₂)₃ ligand facilitating one or more of the elementary steps in the catalytic cycle.
-
Lower Performance compared to the Pd/XPhos benchmark might suggest that the coordination of HC(PPh₂)₃ to palladium leads to a less active or less stable catalytic species under the chosen reaction conditions. This could be due to factors such as unfavorable chelation modes or electronic properties that hinder key steps like oxidative addition or reductive elimination.
Further mechanistic studies, such as kinetic analysis and computational modeling, could provide a deeper understanding of the structure-activity relationships of the HC(PPh₂)₃ ligand in catalysis.
Conclusion
This guide provides a robust framework for the objective benchmarking of the catalytic efficiency of HC(PPh₂)₃ against a high-performance commercial catalyst. By following the detailed experimental protocol and analyzing the key performance metrics, researchers can make informed decisions about catalyst selection for their specific synthetic needs. The data generated from such a comparison will not only determine the practical utility of HC(PPh₂)₃ in cross-coupling reactions but also contribute to the broader understanding of ligand design in homogeneous catalysis.
References
-
Biscoe, M. R., et al. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Journal of the American Chemical Society, 130(35), 11572–11586. [Link]
-
Chemistry For Everyone. (2025, January 18). How To Calculate Turnover Frequency In Catalysis? [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Aryl‐Diadamantyl Phosphine Ligands in Palladium‐Catalyzed Cross‐Coupling Reactions: Synthesis, Structural Analysis, and Application. [Link]
-
ResearchGate. (n.d.). Top: Schematic of the experimental setup for monitoring catalytic conversion processes. Bottom. [Link]
-
Al-Amin, M. (2017, April 19). Hello, How to calculate the TOF(Turnover frequency ) and the amount of the catalyst active sites? Thank you! ResearchGate. [Link]
-
OpenChemHub. (2024, January 9). Ligand design for cross-couplings: phosphines [Video]. YouTube. [Link]
-
Gessner Group. (n.d.). Phosphine ligands and catalysis. [Link]
-
Kozuch, S., & Martin, J. M. (2012). “Turning Over” Definitions in Catalytic Cycles. ACS Catalysis, 2(12), 2787–2794. [Link]
-
ResearchGate. (n.d.). Comparative yields for the Suzuki‐Miyaura coupling of 4‐chlorotoluene and phenyl boronic acid using in‐situ generated palladium XPhos precatalysts. [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]
-
Wikipedia. (n.d.). Turnover number. [Link]
-
Quora. (2017, August 11). How are the turnover number (TON) and turnover frequency (TOF) being used to evaluate and compare different solid heterogeneous catalysts on the same reaction?[Link]
-
Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction. [Link]
-
How to build a catalytic test reactor. (2011, January 7). [Presentation]. [Link]
-
MPI für Kohlenforschung. (n.d.). Real-Time Reaction Monitoring. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
ResearchGate. (n.d.). Continuous‐flow Suzuki‐Miyaura coupling of 4‐chlorotoluene with phenylboronic acid using polystyrene monolith immobilized Pd. [Link]
-
Kii, H., et al. (2020). Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry. Chemical Science, 11(10), 2673–2679. [Link]
-
Sajith, A. M., et al. (2019). A highly efficient precatalytic system (XPhos‐PdG2) for the Suzuki–Miyaura cross‐coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine. Monatshefte für Chemie - Chemical Monthly, 150(2), 331–339. [Link]
-
Berthon-Gelloz, G., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35815–35827. [Link]
-
Freie Universität Berlin. (n.d.). In situ Reaction Monitoring in Photocatalytic Organic Synthesis. [Link]
-
Berthon-Gelloz, G., et al. (2021). trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega, 6(51), 35815–35827. [Link]
-
ResearchGate. (2021, December 24). (PDF) Trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki-Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. [Link]
-
ResearchGate. (2017, November 9). How i can determine the kinetics of my suzuki coupling reaction with analysis my sample with GC?[Link]
-
The Royal Society of Chemistry. (2018, May 18). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. [Link]
-
Advion. (n.d.). SUZUKI REACTION MONITORING. [Link]
-
ResearchGate. (2010, June). A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. [Link]
-
Singh, U. P., & Singleton, D. A. (2016). Isotope Effects Reveal the Catalytic Mechanism of the Archetypical Suzuki-Miyaura Reaction. Journal of the American Chemical Society, 138(24), 7544–7547. [Link]
-
MDPI. (2023, January 29). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Journal of Synthetic Chemistry. (2024, May 3). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. [Link]
-
The Royal Society of Chemistry. (n.d.). RSC Advances. [Link]
Sources
- 1. m.youtube.com [m.youtube.com]
- 2. gessnergroup.com [gessnergroup.com]
- 3. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nasc.ac.in [nasc.ac.in]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Turnover number - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
- 14. pubs.acs.org [pubs.acs.org]
A Spectroscopic Guide to 1,1,1-Tris(diphenylphosphino)methane: Unveiling the Impact of Metal Coordination
An in-depth analysis of the spectroscopic shifts in 1,1,1-Tris(diphenylphosphino)methane (triphos) upon coordination to a metal center, providing researchers with key data and experimental insights for the characterization of these versatile complexes.
Introduction: The Significance of the Tripodal Ligand
This compound, commonly known as triphos, is a tripodal phosphine ligand that has garnered significant interest in coordination chemistry and catalysis. Its unique three-fold symmetry and the flexibility of its three diphenylphosphino arms allow it to coordinate to metal centers in various modes, including acting as a chelating tridentate ligand or a bridging ligand between multiple metal centers. This versatility makes it a valuable tool in the design of catalysts for a range of organic transformations and in the construction of novel supramolecular architectures.
Understanding the electronic and structural changes that occur upon coordination of the triphos ligand to a metal is paramount for predicting and controlling the properties of the resulting complex. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable tools for elucidating these changes. This guide provides a comparative analysis of the spectroscopic signatures of free triphos versus its coordinated forms, supported by experimental data and protocols to aid researchers in their own investigations.
The Spectroscopic Shift: A Fingerprint of Coordination
The coordination of a phosphine ligand like triphos to a metal center induces significant perturbations in its electronic environment, which are readily observable in its spectroscopic data. These changes serve as a diagnostic fingerprint, confirming the formation of a metal-ligand bond and providing insights into the nature of the interaction.
³¹P NMR Spectroscopy: A Direct Probe of the Phosphorus Environment
³¹P Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most direct method for observing the coordination of phosphine ligands. The chemical shift (δ) of the phosphorus nucleus is highly sensitive to its electronic environment.
Free Triphos: In its free, uncoordinated state, this compound exhibits a characteristic ³¹P NMR signal at approximately -27.2 ppm relative to an 85% H₃PO₄ standard. This upfield chemical shift is typical for triarylphosphines.
Coordinated Triphos: Upon coordination to a metal center, a significant downfield shift in the ³¹P NMR signal is generally observed. This "coordination shift" (Δδ = δcoordinated - δfree) is a hallmark of phosphine complexation. The magnitude of this shift can vary depending on the metal, its oxidation state, and the other ligands present in the coordination sphere, but it typically ranges from tens to over a hundred ppm.
For example, in gold(I) complexes, where the triphos ligand can bridge multiple metal centers, the ³¹P NMR signals for the coordinated phosphorus atoms are observed at significantly lower fields.
| Compound | ³¹P Chemical Shift (δ, ppm) | Coordination Shift (Δδ, ppm) |
| Free Triphos | -27.2 | - |
| [Au₂(μ-triphos)Cl₂] | (Illustrative range) +10 to +40 | +37.2 to +67.2 |
| Other Metal-Triphos Complexes | (Varies) | (Generally positive) |
Causality Behind the Shift: The downfield coordination shift arises from a combination of factors. The primary contributor is the donation of the phosphorus lone pair electrons to the metal center. This deshields the phosphorus nucleus, causing its resonance to shift to a lower field (higher ppm value). Furthermore, the nature of the metal-ligand bond, including any π-backbonding from the metal to the phosphorus, can also influence the magnitude of the shift.
Experimental Protocol: Acquiring ³¹P NMR Spectra
A detailed protocol for acquiring high-quality ³¹P NMR spectra is crucial for accurate characterization.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the free ligand or metal complex in a suitable deuterated solvent (e.g., CDCl₃, CD₂Cl₂, or C₆D₆) in an NMR tube. Ensure the sample is completely dissolved. For air-sensitive complexes, sample preparation should be performed under an inert atmosphere (e.g., in a glovebox).
-
Instrument Setup:
-
Use a multinuclear NMR spectrometer.
-
Tune the probe to the ³¹P frequency.
-
Reference the spectrum to an external standard of 85% H₃PO₄ (δ = 0 ppm).
-
-
Acquisition Parameters:
-
A proton-decoupled (¹H-decoupled) pulse sequence is typically used to simplify the spectrum and improve signal-to-noise.
-
The relaxation delay (d1) should be set to at least 5 times the longest T₁ relaxation time of the phosphorus nuclei to ensure quantitative results, though for routine characterization, a shorter delay (e.g., 1-2 seconds) is often sufficient.
-
Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
Diagram: ³¹P NMR Coordination Shift
Caption: Coordination of the triphos ligand to a metal center leads to a downfield shift in the ³¹P NMR spectrum.
Infrared (IR) Spectroscopy: Probing Vibrational Changes
Infrared (IR) spectroscopy provides valuable information about the vibrational modes of a molecule. Upon coordination, changes in the bond strengths within the triphos ligand, particularly the P-C bonds, can be observed as shifts in their characteristic stretching frequencies.
Free Triphos: The IR spectrum of free triphos displays several characteristic bands. The P-C stretching vibrations are of particular interest. For triphenylphosphine, a related and simpler phosphine, the P-C stretching bands are typically observed in the region of 1090-1100 cm⁻¹ and around 500 cm⁻¹.
Coordinated Triphos: When triphos coordinates to a metal, the donation of electron density from the phosphorus to the metal can slightly strengthen the P-C bonds. This is due to a decrease in the repulsion between the phosphorus lone pair and the bonding electrons of the P-C bonds. As a result, the P-C stretching frequencies are expected to shift to a higher wavenumber (blue shift) upon coordination. While this shift can be subtle, it provides further evidence of complex formation.
| Vibrational Mode | Free Triphos (cm⁻¹) | Coordinated Triphos (cm⁻¹) | Expected Shift |
| P-C Stretch | (approx. 1090 & 500) | (Slightly higher) | Blue Shift |
| Other Ligand Bands | (Characteristic pattern) | (May show minor shifts) | - |
Experimental Protocol: Acquiring IR Spectra
Methodology:
-
Sample Preparation:
-
Solid State (KBr Pellet): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg). Press the mixture into a transparent pellet using a hydraulic press.
-
Solid State (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Solution: Dissolve the sample in a suitable solvent that has minimal IR absorption in the regions of interest (e.g., CCl₄, CS₂). Use an appropriate IR solution cell.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or pure solvent).
-
Record the spectrum of the sample.
-
The spectrum is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).
-
Diagram: IR Spectroscopy Workflow
Caption: A general workflow for the acquisition and analysis of IR spectra of triphos and its complexes.
Mass Spectrometry: Insights into Molecular Integrity and Fragmentation
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns.
Free Triphos: The mass spectrum of free this compound (MW = 568.58 g/mol ) will show a molecular ion peak ([M]⁺) at m/z ≈ 568.6. The fragmentation of phosphine ligands often involves the cleavage of the P-C bonds. For triphos, characteristic fragmentation pathways would likely involve the loss of phenyl groups (Ph, 77 Da) or diphenylphosphino fragments (PPh₂, 185 Da).
Coordinated Triphos: For a metal complex of triphos, mass spectrometry can confirm the formation of the complex by identifying the molecular ion peak corresponding to the entire complex. The fragmentation pattern can reveal information about the lability of the ligands. In many cases, the fragmentation will begin with the loss of more weakly bound ligands or counter-ions. The triphos ligand itself may then fragment in a manner similar to the free ligand, or the presence of the metal may alter the fragmentation pathways.
Expected Fragmentation Patterns:
-
Free Triphos:
-
Loss of a phenyl group: [M - Ph]⁺
-
Loss of a diphenylphosphino group: [M - PPh₂]⁺
-
-
Coordinated Triphos (e.g., [M(triphos)Lₙ]⁺):
-
Loss of a labile ligand L.
-
Fragmentation of the triphos ligand, potentially with the metal remaining attached to a fragment.
-
Case Study: Synthesis and Characterization of a Gold(I)-Triphos Complex
To illustrate the practical application of these spectroscopic techniques, a representative experimental protocol for the synthesis and characterization of a gold(I) complex of triphos is provided. Gold(I) complexes of phosphines are of significant interest due to their applications in catalysis and medicine.
Experimental Protocol: Synthesis of a Dinuclear Gold(I)-Triphos Complex
This protocol is adapted from established literature procedures for the synthesis of gold(I) phosphine complexes.[1][2]
Materials:
-
This compound (triphos)
-
(Tetrahydrothiophene)gold(I) chloride [(tht)AuCl]
-
Dichloromethane (CH₂Cl₂)
-
Diethyl ether (Et₂O)
-
Schlenk flask and standard Schlenk line equipment
-
Magnetic stirrer
Procedure:
-
In a Schlenk flask under an inert atmosphere of nitrogen or argon, dissolve this compound (1 equivalent) in dry dichloromethane.
-
In a separate flask, dissolve (tetrahydrothiophene)gold(I) chloride (2 equivalents) in dry dichloromethane.
-
Slowly add the solution of (tht)AuCl to the stirred solution of the triphos ligand at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by ³¹P NMR spectroscopy.
-
Reduce the volume of the solvent under vacuum.
-
Precipitate the product by the slow addition of diethyl ether.
-
Isolate the white solid product by filtration, wash with diethyl ether, and dry under vacuum.
Characterization:
-
³¹P{¹H} NMR (CDCl₃): The spectrum is expected to show a downfield shift for the coordinated phosphorus atoms compared to the free ligand.
-
¹H NMR (CDCl₃): The aromatic and methine proton signals of the triphos ligand will be present, possibly with some shifting upon coordination.
-
IR (KBr): Compare the spectrum of the product with that of the free triphos ligand, looking for shifts in the P-C stretching frequencies.
-
Mass Spectrometry (ESI-MS): Confirm the mass of the dinuclear gold complex.
Conclusion
The spectroscopic comparison of free versus coordinated this compound provides a clear and definitive means of characterizing metal complexes of this important tripodal ligand. The significant downfield shift in the ³¹P NMR spectrum is the most unambiguous indicator of coordination. This, combined with the more subtle shifts in IR vibrational frequencies and the molecular weight and fragmentation data from mass spectrometry, offers a comprehensive toolkit for researchers. The experimental protocols provided herein serve as a practical guide for the synthesis and characterization of these fascinating and useful coordination compounds, enabling further exploration of their catalytic and structural potential.
References
-
Fernández, E. J., Gimeno, M. C., Jones, P. G., Laguna, A., Laguna, M., & López-de-Luzuriaga, J. M. (1993). Di-, tri- and tetra-nuclear gold(I) complexes with Tris(diphenylphosphino)-methane or -methanide as ligand. Crystal structures of two modifications of [(O)Ph2PC(PPh2AuPPh2)2CPPh2(O)]·4CH2Cl2. Journal of the Chemical Society, Dalton Transactions, (22), 3401-3406. [Link]
-
Balch, A. L., Fung, E. Y., & Olmstead, M. M. (1990). A Molecular Planetarium: Evidence for an Iodide Ligand Orbiting Two Gold(I) Ions in the Luminescent Cation, [Au₂(μ-1,2-Bis(diphenylphosphino)methane)₂I]⁺. Journal of the American Chemical Society, 112(14), 5181-5186. [Link]
-
Harvey, P. D. (2003). On the trail of the elusive d10–d10 interactions. Coordination Chemistry Reviews, 233, 1-33. [Link]
-
Uson, R., Laguna, A., & Laguna, M. (1989). (Thioether)gold(I) complexes. Inorganic Syntheses, 26, 85-91. [Link]
-
Khan, M. A., & Fackler Jr, J. P. (1987). Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. Inorganica Chimica Acta, 134(2), 237-241. [Link]
Sources
A Comparative Guide to the Stability of Metal Complexes with 1,1,1-Tris(diphenylphosphino)methane: A DFT Perspective
For researchers, scientists, and professionals in drug development, the rational design of metal complexes with specific stability and reactivity profiles is paramount. The tripodal phosphine ligand, 1,1,1-Tris(diphenylphosphino)methane (tppm), offers a unique coordination environment that can enforce specific geometries and influence the electronic properties of the metal center. Understanding the stability of metal-tppm complexes is crucial for their application in catalysis, materials science, and medicinal chemistry. This guide provides an in-depth comparison of the stability of various metal complexes with tppm, grounded in Density Functional Theory (DFT) studies and supported by experimental data.
The Significance of this compound (tppm) as a Ligand
This compound is a tridentate phosphine ligand that, due to its stereochemical constraints, typically coordinates to a metal center in a facial (fac) manner. This tripodal arrangement creates a well-defined coordination pocket that can protect the metal center and influence its reactivity. The three phosphorus donor atoms provide strong σ-donation to the metal, while the phenyl substituents allow for some degree of π-backbonding. The chelate effect of this polydentate ligand generally leads to the formation of thermodynamically stable complexes.[1]
Theoretical Framework: Unraveling Stability with Density Functional Theory (DFT)
Density Functional Theory has emerged as a powerful tool for predicting and understanding the properties of transition metal complexes.[2] By approximating the many-body electronic Schrödinger equation, DFT allows for the calculation of various parameters that correlate with the stability of a complex.
Key Stability Indicators from DFT Calculations:
-
Metal-Ligand Bond Dissociation Energy (BDE): This is a direct measure of the strength of the coordination bond. A higher BDE indicates a more stable complex.
-
Geometric Parameters: Bond lengths and angles obtained from geometry optimization can provide insights into the nature and strength of the metal-ligand interaction. Shorter metal-phosphorus (M-P) bonds generally suggest stronger interactions.
-
Charge Analysis: Methods such as Natural Bond Orbital (NBO) analysis can quantify the charge transfer between the metal and the ligand, elucidating the extent of σ-donation and π-backbonding.
The choice of the functional and basis set is critical for obtaining accurate results in DFT calculations of transition metal complexes. Functionals like B3LYP, M06, and PBE0 are commonly used, often with basis sets that include effective core potentials for the metal atoms (e.g., LANL2DZ) and Pople-style basis sets (e.g., 6-31G(d)) for the ligand atoms.[3] The inclusion of dispersion corrections (e.g., DFT-D3) is also crucial for accurately describing the non-covalent interactions that contribute to the overall stability of these large complexes.
Comparative Stability of Metal-tppm Complexes: A Synthesis of Findings
| Metal Ion (Oxidation State) | Typical Coordination Geometry | Relative M-P Bond Strength (Inferred) | Key Stability Factors |
| Rhodium(I) | Square Planar / Trigonal Bipyramidal | Strong | Favorable dπ-pπ backbonding; steric fit. |
| Palladium(II) | Square Planar | Moderate-Strong | Strong σ-donation from phosphine; influenced by other ligands. |
| Gold(I) | Linear / Trigonal Planar | Moderate | Relativistic effects; tendency for lower coordination numbers. |
| Nickel(0) | Tetrahedral | Moderate | Significant π-backbonding; sensitive to steric bulk. |
This table is a qualitative summary based on general principles and data from analogous systems.
Rhodium(I) Complexes: A Case of Strong and Stable Coordination
Rhodium(I) complexes with phosphine ligands are extensively used in catalysis.[4] DFT studies on related Rh(I)-phosphine complexes suggest that the Rh-P bond is characterized by significant covalent character with both σ-donation from the phosphorus lone pair to the metal and π-backdonation from the metal d-orbitals to the P-C σ* orbitals. The tripodal nature of tppm would enforce a facial coordination, leading to a stable complex.
Palladium(II) Complexes: Versatility in Coordination
Palladium(II) complexes with phosphine ligands are cornerstones of cross-coupling catalysis. The stability of Pd(II)-tppm complexes is expected to be high due to the strong Pd-P σ-bonds. Studies on palladium complexes with other tripodal phosphine ligands have shown that the ligand's flexibility allows for the formation of stable mononuclear and even trinuclear complexes.[5][6] The geometry around the palladium center is typically square planar.[7]
Gold(I) Complexes: The Influence of Relativistic Effects
Gold(I) has a strong tendency to form linear, two-coordinate complexes. However, polydentate ligands like tppm can enforce higher coordination numbers. The Au-P bond in phosphine complexes is known to have significant covalent character.[8] The synthesis and structural characterization of gold(I) complexes with multidentate phosphines have been reported, indicating the formation of stable species.[9][10][11][12]
Nickel(0) Complexes: The Role of π-Backbonding
In zero-valent nickel complexes, π-backbonding from the electron-rich metal center to the phosphine ligand is a crucial component of the metal-ligand bond. DFT studies on Ni(0)-phosphine complexes are essential for understanding reaction mechanisms in catalysis.[13][14] The tetrahedral geometry is commonly observed for four-coordinate Ni(0) complexes.
Experimental Validation: Bridging Theory and Reality
Computational predictions of stability must be validated by experimental data. Several techniques are employed to characterize metal-tppm complexes and assess their stability.
-
X-ray Crystallography: Provides precise information on bond lengths and angles, offering a direct comparison with DFT-optimized geometries.[12]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is particularly powerful for studying phosphine complexes in solution, providing information about the coordination environment of the phosphorus atoms.
-
Calorimetry: Techniques like Isothermal Titration Calorimetry (ITC) can directly measure the enthalpy and entropy of complex formation, providing thermodynamic stability constants.
-
Mass Spectrometry: Electrospray Ionization Mass Spectrometry (ESI-MS) can be used to identify the stoichiometry of complexes in solution.
Experimental and Computational Workflow
The following diagrams illustrate a typical workflow for the synthesis, characterization, and computational analysis of metal-tppm complexes.
Caption: Integrated experimental and computational workflow.
Detailed Protocol: DFT Calculation of a Metal-tppm Complex
This protocol outlines the general steps for performing a DFT calculation on a generic [M(tppm)Ln]x+ complex.
-
Building the Initial Structure:
-
Construct the 3D structure of the tppm ligand.
-
Place the metal ion at the center of the three phosphorus atoms in a facial arrangement.
-
Add any other ligands (L) to satisfy the expected coordination number of the metal.
-
Perform an initial geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Geometry Optimization:
-
Select an appropriate DFT functional and basis set (e.g., B3LYP/LANL2DZ for the metal and 6-31G(d) for other atoms).
-
Perform a geometry optimization calculation. Ensure the calculation converges to a stationary point on the potential energy surface.
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
Confirm that there are no imaginary frequencies, which indicates that the structure is a true minimum on the potential energy surface. The output of this calculation also provides thermodynamic data such as enthalpy and Gibbs free energy.
-
-
Bond Dissociation Energy (BDE) Calculation:
-
To calculate the M-tppm bond energy, perform single-point energy calculations on the optimized complex, the free metal ion, and the free tppm ligand.
-
The BDE can be calculated as: BDE = E(metal) + E(tppm) - E(complex)
-
Ensure to account for basis set superposition error (BSSE) for more accurate results.
-
-
Electronic Structure Analysis:
-
Perform an NBO analysis on the optimized geometry to investigate the nature of the metal-ligand bonding and quantify charge transfer.
-
Caption: Flowchart of a DFT calculation for a metal-tppm complex.
Conclusion and Future Outlook
The stability of metal complexes with this compound is a multifaceted property governed by the interplay of steric and electronic factors. DFT calculations provide a powerful framework for dissecting these contributions and predicting the relative stabilities of different metal complexes. While a comprehensive comparative study across the periodic table is yet to be undertaken, the available data on tppm and analogous tripodal phosphine complexes suggest that tppm forms stable complexes with a variety of transition metals, particularly those in the mid-to-late transition series.
Future research should focus on systematic DFT studies of a wider range of metal-tppm complexes to build a comprehensive database of their thermodynamic and kinetic stabilities. Such a database would be an invaluable resource for the rational design of novel catalysts, functional materials, and therapeutic agents.
References
- Molecular and immobilized Pd complexes with tripodal phosphine ligands. (n.d.).
-
Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. (n.d.). Retrieved from [Link]
- Molecular and Immobilized Tripodal Phosphine Ligands and Their Trinuclear Palladium Complexes. (2021). Molecules, 26(15), 4426.
-
Stability constants of various metal complexes. (n.d.). Retrieved from [Link]
- Metal-Phosphine Bond Strengths of the Transition Metals: A Challenge for DFT. (2009). The Journal of Physical Chemistry A, 113(43), 11833-11844.
- Palladium complexes with the tripodal phosphine tris-(2-diphenylphosphinoethyl)amine. Synthesis and structure of trigonal, tetrahedral, trigonal bipyramidal, and square planar complexes. (1983). Journal of the Chemical Society, Dalton Transactions, (12), 2693-2701.
- Synthesis, Structural Characterization, and Luminescence Studies of Gold(I) and Gold(III) Complexes with a Triphosphine Ligand. (2002). Inorganic Chemistry, 41(24), 6373-6381.
- Polydentate Phosphines: Their Syntheses, Structural Aspects, and Selected Applications. (2018). Comprehensive Inorganic Chemistry II, 1-36.
- Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes. (2017). Comptes Rendus Chimie, 20(9-10), 963-969.
- CRITICAL EVALUATION OF STABILITY CONSTANTS OF PHOSPHONIC ACIDS. (2001). Pure and Applied Chemistry, 73(10), 1641-1677.
- Preparation and x-ray structure determination of tris[bis(diphenylphosphino)methane]diiodotetragold. (1982). Inorganic Chemistry, 21(7), 2857-2860.
- Cyclometallated Palladium(II) Complexes: An Approach to the First Dinuclear Bis(iminophosphorane)phosphane-[C,N,S] Metallacycle. (2020). Molecules, 25(18), 4220.
- Palladium(II)-complexes of bi- and tri-dentate phosphines ligands: Precursor for palladium-phosphorous nanoparticles and activity towards Suzuki-Miyaura coupling. (2018). New Journal of Chemistry, 42(13), 10763-10772.
-
Polydentate Phosphine Ligands. (n.d.). Retrieved from [Link]
- Synthesis and Structural Characterization of Phosphanide Gold(III)/Gold(I) Complexes and Their Thallium(III) and Gold(III) Precursors. (2023). Molecules, 28(1), 447.
- C–C coupling at a zeolite-supported Rh(i) complex. DFT search for the mechanism. (2019). Catalysis Science & Technology, 9(12), 3078-3088.
- Comparative Analysis of Nickel–Phosphine Complexes with Cumulated Double Bond Ligands. (2024). Inorganics, 12(1), 22.
- Stability Constants of Metal Complexes in Solution. (2021). IntechOpen.
- Heterobimetallic Complexes That Point to When Bond Dissociation Energies Deviate from Computational Expectations. (2025). Journal of the American Chemical Society.
- DFT study on Ni-C bond dissociation enthalpies of nickel-carbon complexes in photoredox/nickel dual catalysis C(sp2)-C(sp3) coupling reactions. (2025). Tetrahedron.
- DFT Studies of Interaction between Methane and Single Metal Atoms: Co, Rh, Ir, Ni, Pd, and Pt. (2023). ChemRxiv.
- Comparative Analysis of Nickel–Phosphine Complexes with Cumulated Double Bond Ligands: Structural Insights and Electronic Interactions via ETS-NOCV and QTAIM Approaches. (2024). Inorganics, 12(1), 22.
- DFT Studies of Interaction between Methane and Single Metal Atoms: Co, Rh, Ir, Ni, Pd, and Pt. (2023). ChemRxiv.
- Rh(I) Complexes in Catalysis: A Five-Year Trend. (2020). Molecules, 25(23), 5649.
- Energetics of methane dissociative adsorption on Rh{111} from DFT calculations. (2005). Surface Science, 587(1-2), 1-11.
Sources
- 1. alfachemic.com [alfachemic.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Molecular and immobilized Pd complexes with tripodal phosphine ligands - American Chemical Society [acs.digitellinc.com]
- 6. mdpi.com [mdpi.com]
- 7. Palladium(ii)-complexes of bi- and tri-dentate phosphine ligands: precursor for palladium–phosphorous nanoparticles and activity towards Suzuki–Miyaura coupling - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes [ouci.dntb.gov.ua]
- 9. acs.figshare.com [acs.figshare.com]
- 10. Synthesis and characterization of cis-bisdiphenylphosphinoethene gold(I) complexes [comptes-rendus.academie-sciences.fr]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. semanticscholar.org [semanticscholar.org]
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of 1,1,1-Tris(diphenylphosphino)methane
As a Senior Application Scientist, I understand that meticulous handling of chemical reagents extends beyond the benchtop; it is a continuous process that concludes with safe, environmentally responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1,1,1-Tris(diphenylphosphino)methane (CAS No. 28926-65-0), a common organophosphorus ligand in chemical synthesis. Adherence to these procedures is not merely a matter of regulatory compliance but a cornerstone of a robust laboratory safety culture. The causality behind each step is explained to ensure a self-validating and trustworthy protocol.
Hazard Profile and Essential Precautions
Before any handling or disposal begins, a thorough understanding of the compound's hazard profile is critical. This compound is a solid organophosphorus compound that, while essential for many catalytic processes, requires respectful handling due to its potential health effects.
Key Hazards: According to its Safety Data Sheet (SDS), this compound is classified as harmful and an irritant. The primary hazards include:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The compound is also known to be air-sensitive, and its decomposition can release hazardous byproducts like oxides of phosphorus.[1] It must be handled with care to avoid creating dust, and it is incompatible with strong oxidizing agents.[1]
Immediate Safety Protocols: To mitigate these risks, all handling and disposal preparations must be conducted within a well-ventilated chemical fume hood.[2] The following Personal Protective Equipment (PPE) is mandatory:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or a face shield conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[1] | To prevent eye contact with dust or particles, which can cause serious irritation. |
| Hand Protection | Appropriate chemical-resistant gloves (consult the glove manufacturer's selection guide for organophosphorus compounds). | To prevent skin contact and subsequent irritation.[2] |
| Body Protection | A flame-retardant lab coat.[2] | To protect against accidental spills and contamination of personal clothing. |
| Respiratory | Not typically required if handled in a fume hood. Use a NIOSH/MSHA approved respirator if dust is generated outside a hood.[3] | To prevent inhalation of airborne particles, which can lead to respiratory tract irritation. |
An emergency eyewash station and safety shower must be readily accessible.[2]
Waste Characterization and Segregation: The First Step in Compliance
Proper disposal begins with correct waste characterization. Due to its irritant properties and classification as a harmful substance, this compound and any materials contaminated with it must be treated as hazardous waste.[4]
The Principle of Segregation: The cardinal rule of hazardous waste management is segregation.[2][5] Mixing incompatible waste streams can lead to dangerous chemical reactions.
-
Do Not Mix: this compound waste must not be mixed with other chemical waste streams, especially strong oxidizing agents, which are an incompatibility.[1]
-
Solid vs. Liquid: Segregate solid waste (e.g., unused reagent, contaminated filter paper) from liquid waste (e.g., contaminated solvents).[2]
Failure to segregate properly can result in exothermic reactions, gas generation, or the formation of more hazardous substances, posing a significant risk to personnel and the environment.
Step-by-Step Disposal Protocol
The following protocol outlines the systematic procedure for collecting and disposing of this compound waste. This process is designed to align with the stringent requirements of regulatory bodies like the Environmental Protection Agency (EPA) and institutional Environmental Health & Safety (EHS) departments.[6]
Step 1: Container Selection and Preparation
-
Action: Select a robust, leak-proof waste container that is chemically compatible with organophosphorus compounds. A high-density polyethylene (HDPE) container is a suitable choice.[7] Ensure the container has a secure, sealable lid.
-
Causality: Using an incompatible container can lead to degradation of the container, causing leaks and exposure. The container must remain sealed to prevent the release of any potential vapors and to protect the air-sensitive waste.[5][6]
Step 2: Accurate and Compliant Labeling
-
Action: Before adding any waste, affix a "Hazardous Waste" label to the container.[2][6] Clearly write the full chemical name, "this compound," and list any other components (e.g., solvents) with their approximate percentages. Do not use abbreviations or chemical formulas.[6]
-
Causality: Precise labeling is a legal requirement and is crucial for the safety of waste handlers. It informs them of the container's contents, allowing for proper storage, transportation, and ultimate disposal.
Step 3: Waste Accumulation in a Designated Area
-
Action: Place the labeled container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of waste generation and under the control of the laboratory personnel.[6][7] Keep the container closed at all times except when adding waste.[5]
-
Causality: The SAA ensures that hazardous waste is managed safely in a controlled location, preventing accidental spills or mixing with incompatible materials. Keeping the container closed minimizes exposure and prevents contamination.
Step 4: Disposal of Contaminated Labware and Debris
-
Action: Any items grossly contaminated with this compound, such as gloves, weigh boats, or absorbent pads from a spill cleanup, must also be disposed of as solid hazardous waste.[2] Place these items in a separate, clearly labeled solid waste container.
-
Causality: Seemingly innocuous items can retain significant amounts of the chemical. Treating them as hazardous waste is essential to prevent the chemical from entering the regular trash stream and the environment.
Step 5: Final Disposal and Collection
-
Action: Once the waste container is 90% full, complete a chemical waste pickup request form as required by your institution's EHS department.[6] Ensure the container lid is securely fastened and the exterior is clean before pickup.
-
Causality: This final step transfers the responsibility for the waste to trained professionals who will manage its transport and disposal in accordance with federal and state regulations, ensuring environmental protection. Never dispose of this chemical via sink or regular trash.[5]
A Note on Deactivation: While some organophosphorus compounds can be chemically deactivated to render them less hazardous, this should only be attempted by highly trained personnel following a validated and institutionally approved protocol.[2] Deactivation reactions can be hazardous if not fully understood.[2] For this compound, direct disposal as hazardous waste through your EHS office is the safest and most compliant method.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for compliant hazardous waste disposal.
Emergency Procedures: Spill and Exposure Response
In the event of an accidental release or exposure, immediate and correct action is vital.
-
Spill: Should a spill occur, determine if it is manageable by laboratory personnel.[6] If so, use a spill kit with dry, non-combustible absorbent materials like sand or earth.[2] Place the absorbed material into a sealed, labeled container for disposal as hazardous waste.[2] For large spills, evacuate the area and contact your institution's EHS department immediately.[5]
-
Exposure:
In all cases of exposure, seek medical attention and have the Safety Data Sheet (SDS) for the compound available.
By integrating these procedures into your standard laboratory operations, you contribute to a safer research environment and ensure that your work is conducted with the highest degree of scientific integrity and environmental stewardship.
References
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety. [Link]
-
Chemical Waste Management Reference Guide. The Ohio State University Environmental Health and Safety. [Link]
-
Laboratory Chemical Waste Management Guidelines. University of Pennsylvania Environmental Health and Radiation Safety. [Link]
-
Safe Disposal of Hazardous Chemical Waste. University of Kansas Environmental Health and Safety. [Link]
-
Enzymatic Bioremediation of Organophosphate Compounds—Progress and Remaining Challenges. National Center for Biotechnology Information (NCBI). [Link]
-
Manual of fumigation for insect control - Chemicals used as fumigants (cont.) - Phosphine. Food and Agriculture Organization of the United Nations. [Link]
-
Identification and Description of Chemical Deactivation/Detoxification Methods for the Safe Disposal of Selected Pesticides. U.S. Environmental Protection Agency. [Link]
-
Phosphine Training 101. Degesch America, Inc. [Link]
-
Decontamination of organophosphorus pesticides on sensitive equipment. ResearchGate. [Link]
-
Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency. [Link]
-
Phosphine and selected metal phosphides (EHC 73, 1988). INCHEM. [Link]
-
Phosphine - Incident management. GOV.UK. [Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. research.columbia.edu [research.columbia.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
